molecular formula C7H10N2O3 B168868 (4,6-Dimethoxypyrimidin-2-yl)methanol CAS No. 125966-88-3

(4,6-Dimethoxypyrimidin-2-yl)methanol

Cat. No.: B168868
CAS No.: 125966-88-3
M. Wt: 170.17 g/mol
InChI Key: AFBSNKFVKVULPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethoxypyrimidin-2-yl)methanol ( 125966-88-3) is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is a solid substance of high purity (98+%) intended for scientific research and development purposes only . Compounds featuring the 4,6-dimethoxypyrimidin-2-yl moiety are of significant interest in agricultural chemistry. This structural group is a critical building block found in several classes of commercially important herbicides, including many sulfonylurea and pyrimidinylbenzoate herbicides . For instance, it is a known metabolite of the sulfonylurea herbicide Bensulfuron-methyl, which is used for weed control in rice fields . Research into similar compounds focuses on their degradation behavior in the environment, including biodegradation by microbial agents such as fungi and hydrolysis in soils and water . As a methanol derivative of this pharmacophore, this compound serves as a valuable synthetic intermediate or precursor for researchers designing and developing new active ingredients or studying the environmental fate of related agrochemicals . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBSNKFVKVULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560953
Record name (4,6-Dimethoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125966-88-3
Record name (4,6-Dimethoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (4,6-Dimethoxypyrimidin-2-yl)methanol (CAS No. 125966-88-3). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines reported values with predicted data to offer a broad profile of the compound. Furthermore, a plausible synthetic route is proposed based on established chemical methodologies, complete with detailed experimental protocols.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that where experimental data is not available, computationally predicted values are provided for guidance.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃--INVALID-LINK--
Molecular Weight 170.17 g/mol --INVALID-LINK--[1]
Melting Point 60-62 °C--INVALID-LINK--[2]
Boiling Point 293 °C--INVALID-LINK--[2]
Density 1.235 g/cm³--INVALID-LINK--[2]
pKa Not experimentally determined
LogP Not experimentally determined
Solubility Soluble in organic solvents--INVALID-LINK--

Experimental Protocols

Synthesis of 4,6-Dimethoxypyrimidine-2-carboxaldehyde (Proposed Method)

The introduction of a formyl group onto the pyrimidine ring can be achieved through methods such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Reaction: 4,6-Dimethoxypyrimidine to 4,6-Dimethoxypyrimidine-2-carboxaldehyde

Reagents and Materials:

  • 4,6-Dimethoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4,6-dimethoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4,6-dimethoxypyrimidine-2-carboxaldehyde by column chromatography on silica gel.

Reduction of 4,6-Dimethoxypyrimidine-2-carboxaldehyde to this compound (Proposed Method)

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Reaction: 4,6-Dimethoxypyrimidine-2-carboxaldehyde to this compound

Reagents and Materials:

  • 4,6-Dimethoxypyrimidine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4,6-dimethoxypyrimidine-2-carboxaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

The proposed two-step synthesis of this compound is illustrated in the following diagram.

SynthesisWorkflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction Start 4,6-Dimethoxypyrimidine Intermediate 4,6-Dimethoxypyrimidine- 2-carboxaldehyde Start->Intermediate  POCl₃, DMF   FinalProduct (4,6-Dimethoxypyrimidin- 2-yl)methanol Intermediate->FinalProduct  NaBH₄, MeOH  

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (4,6-Dimethoxypyrimidin-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are formulated based on established spectroscopic principles and data from structurally analogous pyrimidine derivatives. Furthermore, this guide outlines comprehensive experimental protocols for acquiring such data, serving as a valuable resource for researchers involved in the synthesis and characterization of novel pyrimidine compounds.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0Singlet1HH-5 (pyrimidine ring)
~4.6Doublet2H-CH₂OH
~4.0Singlet6H2 x -OCH₃
~3.5Triplet (broad)1H-OH

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~172C-4, C-6
~168C-2
~88C-5
~65-CH₂OH
~55-OCH₃

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (aliphatic and aromatic)
1600-1550StrongC=N and C=C stretch (pyrimidine ring)
1480-1400MediumC-H bend (aliphatic)
1300-1000StrongC-O stretch (ethers and alcohol)

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted Fragment
170[M]⁺ (Molecular Ion)
155[M - CH₃]⁺
141[M - CHO]⁺ or [M - NCH₃]⁺
139[M - CH₂OH]⁺
111[M - CO, -OCH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

  • Sample Preparation: A sample of approximately 5-10 mg of this compound should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum should be acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters would include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum should be acquired on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) for both ¹H and ¹³C spectra should be processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final frequency-domain spectrum.

  • Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the FTIR spectrometer should be cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum recorded. A small amount of the solid or liquid this compound sample is then placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • IR Spectrum Acquisition: The IR spectrum should be recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) should be prepared in a volatile solvent like methanol or acetonitrile.

  • Mass Spectrum Acquisition (Electron Ionization - EI): The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized by a beam of electrons (typically at 70 eV).

  • Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion to generate the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass spectrometer can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI and HRMS) Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report and Data Archiving

Crystal Structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of several commercial herbicides. The information presented herein is intended to support research and development efforts in agrochemicals and medicinal chemistry by providing detailed structural and methodological data.

Introduction

4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₄S.[1][2][3] It serves as a crucial building block for the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim.[4] These herbicides function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4] The structural characteristics of the 4,6-dimethoxypyrimidin-2-yl moiety are known to impart high biological activity.[5]

The crystal structure of the title compound reveals two independent molecules (A and B) in the asymmetric unit, which primarily differ in the orientation of the methylsulfonyl group.[5] This guide summarizes the crystallographic data and the experimental procedures used for its determination.

Experimental Protocols

Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

The synthesis of the title compound was achieved through the oxidation of 4,6-dimethoxy-2-methylmercaptopyrimidine.[5]

Procedure:

  • Periodic acid (2.63 mmol, 600 mg) was dissolved in acetonitrile (6 ml) by stirring at room temperature for 1 hour.[5]

  • To this solution, chromium trioxide (0.125 mmol, 12.5 mg) was added, and the mixture was stirred for 5 minutes to yield a clear orange solution.[5]

  • A 1.7 ml aliquot of the resulting H₅IO₆/CrO₃ solution was added to a solution of 4,6-dimethoxy-2-methylmercaptopyrimidine (0.23 mmol) in ethyl acetate.[5]

  • The reaction mixture was stirred at room temperature for 30 minutes.[5]

  • The reaction was quenched with a saturated sodium sulphite solution and then loaded onto a silica column.[5]

  • The product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, was obtained by eluting the column with acetone.[5]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a dichloromethane solution. The reported yield was 87% with a melting point of 402–405 K.[5]

X-ray Data Collection and Structure Refinement

Crystal data were collected using a Bruker APEXII DUO CCD area-detector diffractometer.[5] The structure was solved and refined using the SHELXTL software package.[5] Hydrogen atoms were positioned geometrically and refined using a riding model.[5]

Crystallographic Data

The crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine has been determined at 296 K. The compound crystallizes in the triclinic space group P-1.[5]

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₇H₁₀N₂O₄S
Formula Weight218.23
Temperature296 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a8.349 (2) Å
b11.067 (3) Å
c11.438 (3) Å
α108.457 (8)°
β92.774 (8)°
γ98.504 (8)°
Volume986.4 (4) ų
Z4
Density (calculated)1.468 Mg/m³
Absorption Coefficient0.32 mm⁻¹
F(000)456
Crystal Size0.38 × 0.30 × 0.08 mm
Data Collection
Theta range for data collection2.05 to 32.50°
Reflections collected29277
Independent reflections7063 [R(int) = 0.042]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters7063 / 0 / 259
Goodness-of-fit on F²1.08
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.156
R indices (all data)R1 = 0.076, wR2 = 0.179
Largest diff. peak and hole0.50 and -0.50 e.Å⁻³
Source: Fun, H.-K., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(9), o1913.[5]

Molecular and Crystal Structure Insights

The asymmetric unit of the title compound contains two independent molecules, designated as A and B.[5] The primary conformational difference between them lies in the torsion angle of the methylsulfonyl group relative to the pyrimidine ring.[5]

  • Molecule A: C—S—C—N torsion angle = 157.98 (13)°[5]

  • Molecule B: C—S—C—N torsion angle = 6.09 (18)°[5]

In the crystal packing, molecules of type A form chains along the a-axis through intermolecular C—H⋯O hydrogen bonds.[5] These chains are further linked to the B-type molecules via additional C—H⋯O hydrogen bonds, creating a stable three-dimensional network.[5]

Logical and Synthetic Pathway Visualization

The following diagrams illustrate the synthetic workflow for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and its subsequent role in the formation of ALS-inhibiting herbicides.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_herbicide Herbicide Formation & Action Precursor 4,6-dimethoxy-2- methylmercaptopyrimidine Intermediate 4,6-dimethoxy-2- (methylsulfonyl)pyrimidine Precursor->Intermediate Oxidation Reagents H5IO6 / CrO3 in Acetonitrile/EtOAc Reagents->Intermediate Herbicide ALS-Inhibiting Herbicide (e.g., Bispyribac-sodium) Intermediate->Herbicide Further Synthesis ALS Acetolactate Synthase (ALS) Enzyme Herbicide->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Biosynthesis Blocked PlantGrowth Plant Growth Inhibition AminoAcids->PlantGrowth Depletion Leads To

Synthetic pathway and mechanism of action overview.

Experimental_Workflow start Start: Synthesis & Purification crystallization Recrystallization (Dichloromethane) start->crystallization data_collection X-ray Data Collection (Bruker APEXII DUO) crystallization->data_collection Select Single Crystal structure_solution Structure Solution (SHELXTL) data_collection->structure_solution refinement Structure Refinement (SHELXTL) structure_solution->refinement analysis Data Analysis & Validation (PLATON) refinement->analysis end Final Crystal Structure (CIF Data) analysis->end

Workflow for crystal structure determination.

References

The First Synthesis and Discovery of (4,6-Dimethoxypyrimidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its significance arises from its position as a functionalized derivative of the 4,6-dimethoxypyrimidine core. This heterocyclic scaffold is of considerable interest in medicinal chemistry and agrochemical research, being a key component in a variety of biologically active molecules, notably sulfonylurea and pyrimidinylbenzoate herbicides.

This document outlines a plausible and scientifically sound synthetic pathway to this compound, based on established chemical principles and published syntheses of related precursor molecules. Detailed experimental protocols for the synthesis of key intermediates are provided to enable researchers to produce this valuable building block.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the readily available precursor, 2-chloro-4,6-dimethoxypyrimidine. A robust and widely used method for the introduction of a hydroxymethyl group onto an aromatic or heteroaromatic ring is via a Grignard reaction with formaldehyde. This proposed multi-step synthesis is outlined below.

Synthetic_Pathway A 2-Chloro-4,6-dimethoxypyrimidine B Grignard Reagent Formation A->B Mg, THF C (4,6-Dimethoxypyrimidin-2-yl)magnesium chloride B->C D Reaction with Formaldehyde C->D 1. HCHO 2. H3O+ workup E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key starting material and the proposed final step.

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

A common precursor for the synthesis is 2-chloro-4,6-dimethoxypyrimidine. While commercially available, it can also be synthesized from 4,6-dihydroxy-2-methylpyrimidine. A general procedure involves chlorination followed by methoxylation.

Step 1: Synthesis of 4,6-dichloro-2-methylthiopyrimidine

A method for the synthesis of a related compound, 4,6-dichloro-2-methylthiopyrimidine, is described in a patent, which can be adapted. This involves the chlorination of 4,6-dihydroxy-2-methylthiopyrimidine.

Step 2: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine

A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.[1]

  • Reaction: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45°C and maintained at 45-50°C for 2 hours.[1]

  • Workup: An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water. The solid is then recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-methylthiopyrimidine.[1]

Step 3: Oxidation to 4,6-dimethoxy-2-methylsulfonylpyrimidine

The methylthio group can be oxidized to a methylsulfonyl group, which is a good leaving group for subsequent nucleophilic substitutions.

  • Reaction: 4,6-dimethoxy-2-methylthiopyrimidine is oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate.[1]

Step 4: Conversion to 2-Chloro-4,6-dimethoxypyrimidine

While the above steps detail the synthesis of related compounds, a direct synthesis of 2-chloro-4,6-dimethoxypyrimidine often starts from 2-amino-4,6-dimethoxypyrimidine via a Sandmeyer-type reaction, or from 2-hydroxy-4,6-dimethoxypyrimidine (the tautomer of 4,6-dimethoxypyrimidin-2(1H)-one) by reaction with a chlorinating agent like phosphorus oxychloride.

Proposed Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure for the conversion of a heteroaryl chloride to a primary alcohol using a Grignard reaction with formaldehyde. Researchers should optimize conditions for the specific substrate.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Anhydrous nitrogen or argon

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2-chloro-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous THF.

    • Add a small portion of the substrate solution to the magnesium turnings and gently warm the mixture to initiate the reaction.

    • Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (4,6-dimethoxypyrimidin-2-yl)magnesium chloride.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, depolymerize paraformaldehyde (2-3 equivalents) by heating it gently under a stream of dry nitrogen, and pass the resulting gaseous formaldehyde into the stirred Grignard reagent solution at 0°C.

    • Alternatively, add the Grignard solution via cannula to a cooled (0°C) slurry of anhydrous paraformaldehyde in THF.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes key quantitative data for the precursor molecule, 4,6-dimethoxy-2-methylthiopyrimidine, as reported in the literature.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4,6-Dimethoxy-2-methylthiopyrimidineC₇H₁₀N₂O₂S186.2395.652.5-53.8

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed synthesis of this compound.

Experimental_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Formaldehyde_Reaction Reaction with Formaldehyde cluster_Workup_Purification Workup and Purification A Activate Mg turnings C Initiate reaction A->C B Prepare solution of 2-chloro-4,6-dimethoxypyrimidine in THF B->C D Dropwise addition of substrate C->D E Reflux to complete formation D->E G React Grignard reagent with formaldehyde at 0°C E->G F Prepare formaldehyde source (depolymerize paraformaldehyde) F->G H Warm to room temperature and stir I Quench with aq. NH4Cl H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by column chromatography K->L M Characterize final product L->M

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a scientifically grounded, albeit proposed, pathway for the synthesis of this compound. By leveraging established organometallic chemistry and detailed protocols for precursor synthesis, researchers are equipped with the necessary information to produce this compound. The functionalized 4,6-dimethoxypyrimidine scaffold represents a valuable building block for the development of novel pharmaceuticals and agrochemicals, and the availability of diverse derivatives such as the title compound is crucial for advancing these fields.

References

An In-depth Technical Guide to the Reaction Mechanisms of (4,6-Dimethoxypyrimidin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the synthesis, core reaction mechanisms, and synthetic utility of (4,6-dimethoxypyrimidin-2-yl)methanol. While direct literature on this specific alcohol is limited, its reactivity can be reliably inferred from the extensive studies on related 2-substituted-4,6-dimethoxypyrimidine derivatives. This document leverages established principles and data from analogous systems to provide a robust framework for its application in modern organic synthesis.

Introduction to this compound

The 4,6-dimethoxypyrimidine scaffold is a privileged structure in chemical and pharmaceutical research. It forms the core of several commercial herbicides, such as bispyribac-sodium, which function by inhibiting acetolactate synthase (ALS).[1] The electron-deficient nature of the pyrimidine ring, combined with the activating effect of the methoxy groups, imparts unique reactivity, particularly at the C2 position.

This compound is a functionalized derivative within this class. It serves as a versatile building block, offering three primary sites for chemical modification: the primary alcohol, the C5 position of the pyrimidine ring, and the potential for reactions involving the entire hydroxymethyl group. Its utility lies in its ability to be converted into aldehydes, carboxylic acids, or activated intermediates for nucleophilic substitution, making it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science.

Proposed Synthesis of this compound

A direct, high-yield synthesis of this compound is not prominently documented. However, a logical and efficient pathway can be proposed starting from common pyrimidine precursors. The most viable route involves the reduction of a corresponding carbonyl derivative, such as methyl 4,6-dimethoxypyrimidine-2-carboxylate.

The synthesis of this ester intermediate can be achieved from readily available 2-chloro-4,6-dimethoxypyrimidine through processes like palladium-catalyzed carbonylation or via a cyanation-hydrolysis-esterification sequence. The final step involves the reduction of the ester functionality using a standard reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Target Molecule start 2-Chloro-4,6-dimethoxypyrimidine ester Methyl 4,6-dimethoxy- pyrimidine-2-carboxylate start->ester 1) KCN, DMSO 2) H₂SO₄, MeOH alcohol This compound ester->alcohol LiAlH₄, THF

Caption: Proposed synthetic pathway to this compound.

Core Reaction Mechanisms and Synthetic Applications

The reactivity of this compound is dominated by two key areas: transformations of the hydroxymethyl group and nucleophilic aromatic substitution at the C2 position of its precursors.

Reactions of the Hydroxymethyl Group

The primary alcohol moiety is a versatile handle for a range of functional group interconversions.

  • Oxidation: The alcohol can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) will yield 4,6-dimethoxypyrimidine-2-carbaldehyde . Stronger oxidizing conditions, for instance, using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will produce 4,6-dimethoxypyrimidine-2-carboxylic acid .

  • Activation and Nucleophilic Substitution (Sₙ2): The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the methylene carbon, it must first be converted into a better leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate or mesylate ester. Alternatively, treatment with thionyl chloride (SOCl₂) can convert it to the corresponding chloride. The resulting activated intermediate, 2-(chloromethyl)-4,6-dimethoxypyrimidine or its tosylate analogue, readily undergoes Sₙ2 reactions with a wide variety of nucleophiles (e.g., amines, cyanides, thiolates), allowing for the introduction of diverse functional groups.

G alcohol This compound aldehyde 4,6-Dimethoxy- pyrimidine-2-carbaldehyde alcohol->aldehyde PCC or DMP acid 4,6-Dimethoxy- pyrimidine-2-carboxylic acid alcohol->acid KMnO₄ activated 2-(Tosyloxymethyl)-4,6- dimethoxypyrimidine alcohol->activated TsCl, Pyridine product 2-(Nucleophilomethyl)-4,6- dimethoxypyrimidine activated->product Nu⁻ (e.g., CN⁻, R₂NH)

Caption: Workflow for functional group transformations of the methanol moiety.

Nucleophilic Aromatic Substitution (SₙAr) on the Pyrimidine Core

The most significant reaction mechanism associated with the 4,6-dimethoxypyrimidine scaffold is Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nitrogen atoms make the C2, C4, and C6 positions highly electrophilic. When a good leaving group (e.g., -Cl, -SO₂Me) is present at the C2 position, it is readily displaced by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, aromaticity is restored by the expulsion of the leaving group. The methoxy groups at C4 and C6 help to stabilize the negative charge in the Meisenheimer complex, further facilitating the reaction. This pathway is fundamental to the synthesis of many herbicides and pharmaceutical candidates derived from this core.[1][2]

Caption: General mechanism of SₙAr on the 4,6-dimethoxypyrimidine core.

Quantitative Data from Analogous Reactions

Table 1: Synthesis of 2-Substituted-4,6-dimethoxypyrimidines via SₙAr

Starting Material Reagent Conditions Product Yield (%) Ref
2-Chloro-4,6-dimethoxypyrimidine Sodium methyl mercaptide Methanol, 45-50 °C, 2 h 4,6-Dimethoxy-2-methylthiopyrimidine 95.6 [1]

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium methoxide in methanol | Toluene, 54-56 °C, 5-6 h | 4,6-Dimethoxy-2-methylthiopyrimidine | 97.5 |[3] |

Table 2: Oxidation of a 2-Substituted-4,6-dimethoxypyrimidine

Starting Material Reagent Conditions Product Yield (%) Ref
4,6-Dimethoxy-2-methylthiopyrimidine 30% H₂O₂, Sodium tungstate Acetic acid, 40 °C, 3-5 h 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine 83 [4]

| 4,6-Dimethoxy-2-methylthiopyrimidine | 35% H₂O₂, Sodium tungstate | Acetic acid, 78-80 °C, 1-2 h | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | >90 (in situ) |[5] |

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on standard organic synthesis methodologies and analogous procedures reported in the literature.

Protocol 1: Proposed Synthesis of this compound
  • Ester Preparation: To a solution of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) in a suitable solvent (e.g., DMF), add potassium cyanide (1.2 eq). Heat the mixture to facilitate the formation of 4,6-dimethoxy-2-cyanopyrimidine. After completion, hydrolyze the nitrile to the carboxylic acid using aqueous HCl, followed by Fischer esterification with methanol and catalytic sulfuric acid to yield methyl 4,6-dimethoxypyrimidine-2-carboxylate.

  • Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of methyl 4,6-dimethoxypyrimidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Proposed Oxidation to 4,6-Dimethoxypyrimidine-2-carbaldehyde
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion.

  • Stir the reaction mixture for 1-3 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the target aldehyde.

Conclusion

This compound, while not extensively studied itself, represents a highly versatile and valuable intermediate in organic synthesis. Its reactivity is predictably governed by the established chemistry of its two key components: the primary alcohol and the electron-deficient 4,6-dimethoxypyrimidine core. Through straightforward transformations such as oxidation, activation to a leaving group, and participation in nucleophilic substitution reactions (primarily via its precursors), this molecule provides a gateway to a wide array of complex and potentially bioactive compounds. The protocols and mechanisms detailed in this guide offer a foundational understanding for researchers looking to exploit this promising building block in drug development and agrochemical synthesis.

References

An In-depth Technical Guide to the Stability and Reactivity of the Pyrimidine Ring in (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of the pyrimidine ring in (4,6-dimethoxypyrimidin-2-yl)methanol. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Understanding its chemical behavior is crucial for its effective utilization in medicinal chemistry and drug development.

Introduction to the this compound Core

The this compound molecule features a pyrimidine ring substituted with two electron-donating methoxy groups at positions 4 and 6, and a hydroxymethyl group at position 2. This substitution pattern significantly influences the electronic properties of the pyrimidine core, impacting its stability and reactivity. The methoxy groups enhance the electron density of the ring, making it more susceptible to electrophilic attack at the 5-position and influencing the reactivity of the substituent at the 2-position.

Synthesis of this compound

A direct, high-yield synthesis for this compound is not extensively reported in the literature. However, a plausible synthetic pathway can be devised based on established pyrimidine chemistry. A common precursor, 2-chloro-4,6-dimethoxypyrimidine, can be synthesized from malononitrile.[2] This intermediate can then be converted to the target alcohol.

One potential route involves the conversion of the 2-chloro substituent to a hydroxymethyl group. This could be achieved through a Grignard reaction with a protected formaldehyde equivalent, followed by deprotection. Alternatively, the 2-chloro group can be displaced to introduce a cyano group, which can then be subjected to reduction or further reaction to yield the desired alcohol.[3]

A generalized synthetic workflow is proposed below:

Synthesis_Workflow Malononitrile Malononitrile Intermediate1 Dimethyl Propylene Diimine Dihydrochloride Malononitrile->Intermediate1 Salifying Reaction Intermediate2 3-Amino-3-methoxy-N-cyano- 2-propane Imine Intermediate1->Intermediate2 Cyanamide Reaction Precursor 2-Chloro-4,6-dimethoxypyrimidine Intermediate2->Precursor Condensation Intermediate3 4,6-Dimethoxy-2-cyanopyrimidine Precursor->Intermediate3 Nucleophilic Substitution (e.g., NaCN) Intermediate4 2-Formyl-4,6-dimethoxypyrimidine Intermediate3->Intermediate4 Reduction (e.g., DIBAL-H) Target This compound Intermediate4->Target Reduction (e.g., NaBH4) Reactivity_Diagram Start This compound Product_Ox 4,6-Dimethoxy-2-formylpyrimidine or 4,6-Dimethoxypyrimidine-2-carboxylic acid Start->Product_Ox Oxidation (e.g., PCC, MnO2) Product_Est Ester Derivative Start->Product_Est Esterification (e.g., R-COOH, acid catalyst) Product_Subst 5-Substituted Derivative Start->Product_Subst Electrophilic Substitution (e.g., NBS, NIS)

References

Solubility Profile of (4,6-Dimethoxypyrimidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (4,6-dimethoxypyrimidin-2-yl)methanol in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to understand and determine its solubility. It covers the general solubility characteristics of pyrimidine derivatives, the key factors influencing solubility, and a detailed experimental protocol for quantitative solubility determination. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, enabling them to select appropriate solvent systems and design robust experimental procedures.

Introduction

This compound is a substituted pyrimidine that holds interest in various fields of chemical research and drug discovery. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] Understanding the solubility of this compound in common organic solvents is critical for a range of applications, including synthesis, purification, formulation, and biological screening.

Theoretical Framework for Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is influenced by a combination of factors related to both the solute and the solvent. The principle of "like dissolves like" is a central concept in predicting solubility.[3]

Key Factors Influencing Solubility:

  • Substituents on the Pyrimidine Ring: The nature, position, and number of substituents on the pyrimidine ring are paramount in determining its solubility.[4]

    • Polar Groups: The two methoxy (-OCH₃) groups and the hydroxymethyl (-CH₂OH) group in this compound are polar and capable of hydrogen bonding. These groups will enhance solubility in polar solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[4][5]

    • Nonpolar Groups: While the core pyrimidine ring has aromatic character, the overall polarity of the molecule is significantly influenced by its substituents.

  • Solvent Properties:

    • Polarity: Polar solvents will more effectively solvate polar molecules through dipole-dipole interactions and hydrogen bonding.[3]

    • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving compounds with hydrogen bonding functionalities.[4]

  • Temperature: For most solid solutes, solubility increases with temperature.[3][6] This relationship should be determined experimentally for specific solute-solvent systems.

  • Crystal Lattice Energy: The energy of the crystal lattice of the solid compound must be overcome by the energy of solvation for dissolution to occur. Higher melting point solids often have higher lattice energies and may exhibit lower solubility.

Based on the structure of this compound, it is anticipated to have good solubility in polar protic and aprotic organic solvents and limited solubility in nonpolar solvents.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary to obtain precise solubility values for this compound. The following is a generalized protocol for the gravimetric method, a common and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[6][7]

Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Sealed vials (e.g., screw-cap vials with PTFE septa)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, and the required time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known mass of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the solute.

  • Calculation of Solubility:

    • Once the solvent is completely removed, weigh the collection vial containing the dried solute.

    • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the filtered saturated solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow start Start prep Prepare Saturated Solution (Excess Solute in Known Mass of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate settle Settle Undissolved Solids equilibrate->settle withdraw Withdraw and Filter Supernatant (Known Mass) settle->withdraw weigh_solution Weigh Filtered Solution withdraw->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_node End calculate->end_node

References

Theoretical and Computational Insights into (4,6-Dimethoxypyrimidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of (4,6-Dimethoxypyrimidin-2-yl)methanol, a pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited direct experimental data on this specific molecule, this guide leverages data from structurally similar analogues, including 2-amino-4,6-dimethoxypyrimidine and 2-chloro-4,6-dimethoxypyrimidine, to project its structural, spectroscopic, and electronic properties. The guide outlines plausible synthetic routes, predicted spectroscopic data, and in-depth computational analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, it presents a hypothetical signaling pathway to illustrate the potential role of such pyrimidine derivatives in therapeutic intervention. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring enable it to interact with a wide range of biological targets, making it a privileged structure in drug design.[1] this compound, with its characteristic methoxy and methanol substitutions, presents an intriguing candidate for further investigation. The methoxy groups are known to influence the lipophilicity and metabolic stability of molecules, while the methanol moiety offers a potential site for further chemical modification or interaction with biological targets.

This guide provides a detailed theoretical and computational exploration of this compound to facilitate future research and development efforts.

Synthesis and Structural Analogue Analysis

Crystal Structure of an Analogue: 2-Amino-4,6-dimethoxypyrimidine

To provide insight into the solid-state conformation of the 4,6-dimethoxypyrimidine core, the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate is presented as a structural analogue.[5][6]

In the crystal structure of this salt, the 2-amino-4,6-dimethoxypyrimidinium cation interacts with the carboxylate group of the anion via N—H⋯O hydrogen bonds, forming a distinct ring motif.[5] These motifs are further linked through additional hydrogen bonds and π–π stacking interactions between the pyrimidine rings.[5][6] The carbon atoms of the methoxy groups show a slight deviation from the plane of the pyrimidine ring.[5]

Table 1: Crystallographic Data for 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate [5]

ParameterValue
FormulaC6H10N3O2+·C5H3O2S−
Molecular Weight283.30
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.7335 (3)
b (Å)7.6307 (4)
c (Å)25.0638 (10)
β (°)93.928 (4)
Volume (ų)1284.78 (10)
Z4

Spectroscopic Characterization (Predicted)

The spectroscopic properties of this compound can be predicted based on the known spectra of its structural analogues, primarily 2-chloro-4,6-dimethoxypyrimidine.[7][8]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 2. These predictions are based on the analysis of substituent effects and correlation with data for structurally related compounds.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~5.9SingletH-5 (pyrimidine ring)
~4.6Singlet-CH₂OH
~3.9Singlet-OCH₃
VariableBroad Singlet-OH
¹³C~172SingletC-4, C-6
~168SingletC-2
~88SingletC-5
~63Singlet-CH₂OH
~54Singlet-OCH₃

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are presented in Table 3. The presence of the hydroxyl and methoxy groups will dominate the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydroxyl)
3000-2800MediumC-H stretch (aliphatic and aromatic)
1600-1550StrongC=N and C=C stretch (pyrimidine ring)
1480-1400MediumC-H bend (methyl/methylene)
1300-1000StrongC-O stretch (ether and alcohol)

Computational Studies

To elucidate the electronic structure and reactivity of this compound, a series of computational studies based on Density Functional Theory (DFT) are proposed. Such calculations are routinely performed for pyrimidine derivatives to understand their chemical behavior.[9][10]

4.1. Density Functional Theory (DFT) Calculations

DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties.[9][11] These calculations provide insights into bond lengths, bond angles, and the overall three-dimensional structure of the molecule.

4.2. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[12][13] For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and electron-donating substituents, while the LUMO is typically distributed over the electron-deficient pyrimidine ring.

Table 4: Predicted Quantum Chemical Descriptors (Illustrative)

ParameterDescriptionPredicted Trend
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelatively High (Electron-rich system)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelatively Low (Electron-deficient ring)
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOModerate (Indicating potential reactivity)
Dipole Moment (µ)Measure of the molecule's overall polarityModerate to High

4.3. Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[14][15] In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms.

Experimental and Computational Protocols

5.1. General Synthesis Protocol for Pyrimidine Methanol Derivatives

This protocol provides a general procedure for the synthesis of pyrimidine methanol derivatives, which can be adapted for the synthesis of this compound.

  • Reaction Setup: To a solution of the starting material (e.g., a 2-halopyrimidine) in a suitable anhydrous solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃) at room temperature under an inert atmosphere.

  • Reagent Addition: Add the appropriate reagent (e.g., a protected form of methanol) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

5.2. Computational Methodology for DFT Analysis

The following outlines a typical computational protocol for performing DFT calculations on pyrimidine derivatives.[9][16]

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set.

  • Calculations:

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

    • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • HOMO-LUMO Analysis: Extract the energies of the HOMO and LUMO from the output file.

    • MEP Calculation: Generate the molecular electrostatic potential map.

Visualization of Logical Relationships and Pathways

6.1. Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

Synthetic_Workflow Start 2-Chloro-4,6- dimethoxypyrimidine Intermediate Protected Intermediate Start->Intermediate Nucleophilic Substitution Product This compound Intermediate->Product Deprotection

A plausible synthetic route to the target compound.

6.2. Computational Analysis Workflow

This diagram outlines the typical workflow for the computational analysis of a small molecule like this compound.

Computational_Workflow Input Initial Molecular Structure Opt Geometry Optimization (DFT/B3LYP) Input->Opt Freq Frequency Calculation Opt->Freq Analysis Electronic Property Analysis Freq->Analysis HOMO HOMO-LUMO Analysis Analysis->HOMO MEP MEP Mapping Analysis->MEP Spectra Spectra Prediction Analysis->Spectra

Workflow for computational chemistry analysis.

6.3. Hypothetical Signaling Pathway

Pyrimidine derivatives are known to act as inhibitors of various kinases, which are key regulators in cellular signaling pathways implicated in diseases such as cancer.[17][18] The following diagram depicts a hypothetical signaling pathway where a pyrimidine derivative could exert its therapeutic effect by inhibiting a key kinase.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1

Hypothetical kinase inhibition pathway.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound. By leveraging data from close structural analogues, we have projected its key structural, spectroscopic, and electronic characteristics. The outlined synthetic strategies and computational protocols offer a practical framework for the future experimental investigation of this and related pyrimidine derivatives. The visualization of workflows and a hypothetical signaling pathway further contextualizes the potential of this compound within drug discovery and development. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further exploration into the therapeutic potential of novel pyrimidine-based molecules.

References

Tautomerism in Hydroxypyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric landscapes of hydroxypyrimidine derivatives, detailing their structural dynamics, analytical characterization, and implications in kinase inhibitor design.

Hydroxypyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their efficacy is profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibria in hydroxypyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of the core principles, experimental and computational methodologies for their study, and the significant role of tautomerism in the context of targeted drug design, particularly for kinase inhibitors.

The Tautomeric Landscape of Hydroxypyrimidines

Hydroxypyrimidines predominantly exist in a dynamic equilibrium between their hydroxy (enol) and oxo (keto) forms, a type of prototropic tautomerism. The position of the hydroxyl group on the pyrimidine ring dictates the specific tautomers involved. The two most fundamental examples are 2-hydroxypyrimidine and 4-hydroxypyrimidine.

2-Hydroxypyrimidine exists in equilibrium between the hydroxy form and the pyrimidin-2(1H)-one form.

Tautomeric equilibrium of 2-hydroxypyrimidine.

4-Hydroxypyrimidine can exist in equilibrium with two oxo forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[1]

Tautomeric equilibria of 4-hydroxypyrimidine.

The position of these equilibria is highly sensitive to the molecular environment, including the solvent, temperature, and the presence of other substituents on the pyrimidine ring. Generally, the oxo (keto) form is more stable, particularly in polar solvents and the solid state, due to a combination of factors including greater resonance stabilization and more favorable intermolecular interactions.[2][3]

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomeric ratios is crucial for understanding the structure-activity relationships of hydroxypyrimidine derivatives. The tautomeric equilibrium constant (KT) provides a measure of the relative stability of the tautomers. Below is a summary of experimentally and computationally determined tautomeric data for 2-hydroxypyridine and 4-hydroxypyrimidine, which serve as foundational analogs for more complex derivatives.

CompoundTautomeric EquilibriumKT ([Oxo]/[Hydroxy])ConditionsReference
2-Hydroxypyridine2-Hydroxypyridine ⇌ 2-Pyridone0.3 (in favor of hydroxy)Gas Phase[2][4]
2-Hydroxypyridine2-Hydroxypyridine ⇌ 2-Pyridone~900 (in favor of oxo)Water[2][4]
2-Hydroxypyridine2-Hydroxypyridine ⇌ 2-Pyridone~1 (comparable amounts)Cyclohexane[2][4]
4-Hydroxypyrimidine4-Hydroxypyrimidine ⇌ 4(3H)-Pyrimidinone>1 (in favor of oxo)Gas Phase[5][6]
4-Hydroxypyrimidine4-Hydroxypyrimidine ⇌ Pyrimidin-4-one formsPredominantly OxoPolar Solvents[3]

Methodologies for Tautomer Analysis

A combination of experimental and computational techniques is employed to elucidate the tautomeric preferences of hydroxypyrimidine derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_quantification Data Interpretation cluster_conclusion Conclusion synthesis Synthesis and Purification of Hydroxypyrimidine Derivative nmr ¹H NMR Spectroscopy synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis computation Computational Modeling (DFT) synthesis->computation quant_nmr Integration of Tautomer-Specific Peaks and Ratio Calculation nmr->quant_nmr quant_uv Analysis of Solvent-Dependent Spectral Shifts uv_vis->quant_uv quant_comp Calculation of Relative Tautomer Energies computation->quant_comp conclusion Determination of Tautomeric Equilibrium Constant (K_T) quant_nmr->conclusion quant_uv->conclusion quant_comp->conclusion

Generalized workflow for tautomer analysis.
Experimental Protocols

3.1.1. Quantitative ¹H NMR Spectroscopy

Objective: To determine the ratio of tautomers in solution by integrating the signals of protons unique to each tautomeric form.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified hydroxypyrimidine derivative.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of approximately 10-20 mM in a clean NMR tube. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and shim the instrument to obtain optimal resolution and lineshape.

    • Set the temperature to a constant value (e.g., 298 K) and allow the sample to equilibrate.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration. A typical D1 value is 10-30 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the signals corresponding to protons that are unique to each tautomer. For example, the vinylic protons or the N-H protons often have distinct chemical shifts in the different tautomeric forms.[7][8]

  • Calculation of Tautomer Ratio:

    • The ratio of the integrals of the unique protons directly corresponds to the molar ratio of the tautomers.[9][10] For a two-component equilibrium between tautomer A and tautomer B:

      • Ratio = IntegralA / IntegralB

    • The percentage of each tautomer can be calculated as:

      • %A = [IntegralA / (IntegralA + IntegralB)] * 100

      • %B = [IntegralB / (IntegralA + IntegralB)] * 100

3.1.2. UV-Vis Spectrophotometry

Objective: To infer the position of the tautomeric equilibrium by observing shifts in the absorption maxima in solvents of different polarities.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the hydroxypyrimidine derivative in a non-polar solvent (e.g., cyclohexane) at a known concentration (e.g., 1 mM).

    • Prepare a series of solutions with the same final concentration of the compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using the respective pure solvents as blanks.

  • Data Acquisition:

    • Record the absorption spectrum of each solution over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each solution. The keto and enol forms typically have distinct λmax values.[11][12]

    • A shift in the λmax and changes in the molar absorptivity upon changing the solvent polarity indicate a shift in the tautomeric equilibrium.

    • By assuming that in a non-polar solvent only the enol form is present and in a highly polar solvent the keto form dominates, the spectra of the pure tautomers can be estimated.

    • The equilibrium constant (KT) in a given solvent can then be estimated by deconvolution of the experimental spectrum into the contributions of the individual tautomers.[9][13]

Computational Protocol for Tautomer Stability

Objective: To calculate the relative energies of the tautomers in the gas phase and in different solvents to predict the position of the tautomeric equilibrium.

Workflow using Gaussian:

  • Structure Preparation:

    • Build the 3D structures of all possible tautomers of the hydroxypyrimidine derivative using a molecular modeling program (e.g., GaussView).

  • Geometry Optimization and Frequency Calculation (Gas Phase):

    • Perform a geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set.

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvation Energy Calculation:

    • To model the effect of a solvent, perform a single-point energy calculation on the gas-phase optimized geometry using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the desired solvent (e.g., water, DMSO).

    • Alternatively, for higher accuracy, perform a full geometry optimization within the PCM.

  • Energy Calculation and Tautomer Ratio Prediction:

    • The relative Gibbs free energy (ΔG) between two tautomers (A and B) is calculated as:

      • ΔG = GB - GA

      • Where G is the Gibbs free energy obtained from the frequency calculation (including electronic energy and thermal corrections).

    • The tautomeric equilibrium constant (KT) can be calculated from ΔG using the following equation:

      • KT = exp(-ΔG / RT)

      • Where R is the gas constant and T is the temperature in Kelvin.

Tautomerism in Drug Design: Hydroxypyrimidines as Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors, with many approved drugs targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[17][18][19][20]

The specific tautomeric form of a hydroxypyrimidine-based inhibitor can significantly impact its binding affinity and selectivity for the kinase's ATP-binding site. The keto and enol forms present different hydrogen bond donor-acceptor patterns, which can lead to distinct interactions with the amino acid residues in the active site.[1][19] For instance, the pyrimidinone (keto) form can act as a hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its carbonyl oxygen, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[21][22]

kinase_inhibition_pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Inhibition Mechanism ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor dimerization Dimerization and Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-Akt) dimerization->downstream response Cellular Response (Proliferation, Survival, Angiogenesis) downstream->response inhibitor Hydroxypyrimidine-based Kinase Inhibitor inhibitor->dimerization Inhibits ATP Binding and Autophosphorylation

Inhibition of a generic kinase signaling pathway.

Understanding and controlling the tautomeric equilibrium of hydroxypyrimidine-based drug candidates is therefore a critical aspect of modern drug discovery. By employing the analytical and computational methods outlined in this guide, medicinal chemists can gain a deeper understanding of the structural and electronic properties of their compounds, leading to the rational design of more potent and selective kinase inhibitors. The ability to predict and experimentally verify the predominant tautomeric form in a physiological environment is a key step towards optimizing drug-receptor interactions and ultimately, therapeutic efficacy.

References

Methodological & Application

Application Notes: The Role of (4,6-Dimethoxypyrimidin-2-yl) Scaffolds in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

The (4,6-dimethoxypyrimidin-2-yl) moiety is a cornerstone in the synthesis of several highly effective herbicides. While (4,6-Dimethoxypyrimidin-2-yl)methanol represents a functionalized starting material, its oxidized or substituted derivatives, particularly 4,6-dimethoxy-2-methylsulfonylpyrimidine, serve as pivotal intermediates in the production of pyrimidinyloxybenzoic acid and sulfonylurea herbicides.[1] These classes of agrochemicals are renowned for their efficacy in controlling a wide spectrum of weeds in major crops like rice.[1]

Herbicides derived from this scaffold primarily function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] Its inhibition leads to a cessation of plant cell growth and eventual death of the weed. The selectivity of these herbicides allows for effective weed management without harming the crops.

A prominent example of an agrochemical synthesized using this pyrimidine core is Bispyribac-sodium .[1] It is a selective, systemic, post-emergence herbicide used to control grasses, sedges, and broad-leaved weeds.[2] The synthesis of Bispyribac-sodium exemplifies the industrial importance of the (4,6-dimethoxypyrimidin-2-yl) scaffold.

Synthesis Pathway Overview

The general synthesis pathway to pyrimidinyloxybenzoic acid herbicides like Bispyribac-sodium involves the nucleophilic substitution of a leaving group on the pyrimidine ring by a substituted benzoic acid. A common and efficient precursor is 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is itself synthesized from more basic starting materials.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis A 2-Chloro-4,6- dimethoxypyrimidine B 4,6-Dimethoxy-2- methylthiopyrimidine A->B Nucleophilic Substitution (Sodium methyl mercaptide) C 4,6-Dimethoxy-2- methylsulfonylpyrimidine (Key Intermediate) B->C Oxidation (H₂O₂, Sodium tungstate) E Bispyribac-sodium C->E Condensation Reaction (Base, e.g., NaH in DMSO) D 2,6-Dihydroxy benzoic acid D->E

Caption: General synthesis pathway for Bispyribac-sodium.

Quantitative Data Summary

The following table summarizes the yield and purity data for the synthesis of Bispyribac-sodium as reported in various experimental examples. The process involves the condensation of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[4]

Example Ref.Starting MaterialsSolventBaseFinal Product WeightPurity (HPLC)
Example 1[4]154g 2,6-dihydroxybenzoic acid, 480g 4,6-dimethoxy-2-(methylsulfonyl)pyrimidineDMSO130g Sodium Hydride (60%)385 g98.6%
Example 2[4]154g 2,6-dihydroxybenzoic acid, 480g 4,6-dimethoxy-2-(methylsulfonyl)pyrimidineDMSO130g Sodium Hydride (60%)380 g98.5%
Example 3[5]154g 2,6-dihydroxybenzoic acid, 480g 4,6-dimethoxy-2-(methylsulfonyl)pyrimidineDMSO130g Sodium Hydride (60%)380 g98.3%

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Intermediate)

This protocol is based on a facile, two-step synthesis from 2-chloro-4,6-dimethoxypyrimidine.[1]

Step A: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

  • Combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) in a reaction vessel.[1]

  • Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours.[1]

  • Monitor the reaction to completion.

  • Upon completion, cool the mixture and process to isolate the 4,6-dimethoxy-2-methylthiopyrimidine product. This method reports a yield of 95.6%.[1]

Step B: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine

  • Prepare a mixture for oxidation.

  • Perform the oxidation using hydrogen peroxide in the presence of a sodium tungstate dihydrate catalyst.[1]

  • Upon completion of the reaction, the product, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is isolated. This oxidation step reportedly achieves a yield of 95%.[1]

Protocol 2: Synthesis of Bispyribac-sodium (Final Product)

This protocol describes the condensation reaction to form the final herbicide product.[4][6]

G start Start prep_na_hydride Prepare mixture of Sodium Hydride in Dimethyl sulfoxide (DMSO) start->prep_na_hydride add_benzoic_acid Add a solution of 2,6-dihydroxy benzoic acid in DMSO over 2-3 hrs at 30-32°C prep_na_hydride->add_benzoic_acid stir_1 Stir mixture for 2 hours at 30-32°C add_benzoic_acid->stir_1 add_pyrimidine Add 4,6-Dimethoxy-2-(Methyl Sulfonyl)-pyrimidine over 2 hours stir_1->add_pyrimidine react Maintain reaction at 30-32°C until completion (Monitor by HPLC) add_pyrimidine->react filter_wash Filter the reaction mass and wash with DMSO react->filter_wash reslurry_methanol Reslurry wet solids in methanol, then in 75% aqueous methanol filter_wash->reslurry_methanol dry Dry the solids to obtain crude Bispyribac-sodium reslurry_methanol->dry purify Reslurry crude product in Toluene at reflux temperature, cool, filter, and dry dry->purify end Obtain Pure Bispyribac-sodium purify->end

Caption: Experimental workflow for the synthesis of Bispyribac-sodium.

Detailed Steps:

  • Preparation: In a suitable reactor, add 130 g of Sodium Hydride (60% emulsion in oil) to 1.5-2.0 L of Dimethyl sulfoxide (DMSO).[4][6]

  • Addition of Benzoic Acid: Prepare a clear solution of 154 g of 2,6-dihydroxybenzoic acid in 500 ml of DMSO. Add this solution to the sodium hydride mixture over 2-3 hours, maintaining the temperature at 30-32°C.[4][6]

  • Stirring: Stir the resulting mass for an additional 2 hours at 30-32°C.[4][6]

  • Addition of Pyrimidine Intermediate: Add 480 g of 4,6-Dimethoxy-2-(Methyl Sulfonyl)-pyrimidine to the reaction mixture over approximately 2 hours. This can be done by adding the solid directly or as a slurry in DMSO.[4][6]

  • Reaction: Maintain the reaction temperature at 30-32°C until the reaction is complete. Monitor the progress using High-Performance Liquid Chromatography (HPLC).[4][6]

  • Isolation: Filter the reaction mass and wash the collected solids with DMSO.[4]

  • Washing: Reslurry the wet solids first in 1000 ml of methanol and then in 1000 ml of 75% aqueous methanol.[4]

  • Drying: Dry the solids in an oven to yield the crude Bispyribac-sodium.

  • Purification: For higher purity, reslurry the obtained powder in 1200 ml of Toluene at reflux temperature. Cool the mixture, filter the solids, and dry to obtain the final purified Bispyribac-sodium.[4]

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides derived from the (4,6-dimethoxypyrimidin-2-yl) scaffold, such as Bispyribac-sodium and various sulfonylureas, act by inhibiting the acetolactate synthase (ALS) enzyme. This targeted action is what makes them effective herbicides.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Keto_acid α-Ketobutyrate Keto_acid->ALS Acetolactate α-Acetolactate ALS->Acetolactate Keto_isovalerate α-Keto-β-hydroxybutyrate ALS->Keto_isovalerate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Keto_isovalerate->Ile AminoAcids Essential Amino Acids Val_Leu->AminoAcids Ile->AminoAcids PlantGrowth Protein Synthesis & Plant Growth AminoAcids->PlantGrowth Herbicide Bispyribac-sodium or Sulfonylurea Herbicide Herbicide->ALS INHIBITS

Caption: Mechanism of action for pyrimidine-based herbicides.

References

Application Notes and Protocols for the Synthesis of Sulfonylurea Herbicides Using (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonylurea herbicides, utilizing (4,6-Dimethoxypyrimidin-2-yl)methanol as a key starting material. The document outlines a plausible synthetic pathway, experimental procedures for key transformations, and the mechanism of action of the resulting herbicidal compounds.

Introduction to Sulfonylurea Herbicides

Sulfonylureas represent a significant class of herbicides valued for their high efficacy at low application rates and broad-spectrum weed control.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As this pathway is absent in mammals, sulfonylurea herbicides exhibit low toxicity to animals, making them environmentally favorable.[1]

A common structural feature of many sulfonylurea herbicides is the presence of a substituted pyrimidine ring. The intermediate, 2-amino-4,6-dimethoxypyrimidine, is a critical building block for the synthesis of numerous commercial herbicides, including bensulfuron-methyl and pyrazosulfuron-ethyl. While various methods exist for the synthesis of this intermediate, this document outlines a proposed synthetic route starting from this compound.

Proposed Synthetic Pathway

A direct, documented conversion of this compound to a sulfonylurea herbicide has not been extensively reported in readily available literature. Therefore, a logical multi-step synthetic pathway is proposed, leveraging well-established organic transformations. The key is the conversion of the hydroxymethyl group to an amino group to furnish the essential intermediate, 2-amino-4,6-dimethoxypyrimidine. This intermediate is then coupled with a suitable sulfonyl isocyanate or a precursor to yield the final sulfonylurea product.

The proposed synthetic workflow is as follows:

  • Oxidation of this compound to 4,6-dimethoxypyrimidine-2-carbaldehyde.

  • Reductive Amination of the resulting aldehyde to form 2-amino-4,6-dimethoxypyrimidine.

  • Sulfonylurea Bridge Formation by reacting 2-amino-4,6-dimethoxypyrimidine with a substituted sulfonyl isocyanate or a combination of a sulfonamide and phosgene (or a phosgene equivalent).

G cluster_0 Synthesis of 2-Amino-4,6-dimethoxypyrimidine cluster_1 Sulfonylurea Herbicide Synthesis Start This compound Aldehyde 4,6-Dimethoxypyrimidine-2-carbaldehyde Start->Aldehyde Oxidation Amine 2-Amino-4,6-dimethoxypyrimidine Aldehyde->Amine Reductive Amination Sulfonylurea Sulfonylurea Herbicide (e.g., Bensulfuron-methyl) Amine->Sulfonylurea Coupling Reaction Sulfonyl_Isocyanate Substituted Sulfonyl Isocyanate/Precursor Sulfonyl_Isocyanate->Sulfonylurea G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Cell Division & Plant Growth Protein_Synthesis->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death leads to cessation of Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Binds to and inhibits Inhibition Inhibition

References

Experimental protocol for synthesizing metazosulfuron from (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of the herbicide metazosulfuron, starting from (4,6-Dimethoxypyrimidin-2-yl)methanol. The synthesis is a multi-step process involving the conversion of the starting material to the key intermediate, 2-amino-4,6-dimethoxypyrimidine, followed by a coupling reaction with a synthesized pyrazole sulfonyl chloride derivative. This protocol includes detailed methodologies for each critical step, quantitative data, and a visual representation of the overall workflow.

Introduction

Metazosulfuron is a sulfonylurea herbicide that functions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. Its complex molecular structure, featuring a pyrazole ring, a dimethoxypyrimidine moiety, and a sulfonylurea linkage, necessitates a precise and controlled synthetic approach. The following protocol outlines a feasible pathway for the laboratory-scale synthesis of metazosulfuron.

Overall Synthesis Workflow

The synthesis of metazosulfuron from this compound can be logically divided into two main stages:

  • Synthesis of the Key Intermediate, 2-amino-4,6-dimethoxypyrimidine: This stage involves the conversion of the hydroxymethyl group of the starting material into an amino group.

  • Synthesis of Metazosulfuron: This stage involves the synthesis of the pyrazole sulfonyl chloride and its subsequent coupling with the aminopyrimidine intermediate to form the final product.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A This compound B 2-(Chloromethyl)-4,6-dimethoxypyrimidine A->B Chlorination C 2-Amino-4,6-dimethoxypyrimidine B->C Amination E Metazosulfuron C->E Coupling Reaction D 3-Chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonyl chloride D->E

Figure 1: Overall workflow for the synthesis of metazosulfuron.

Experimental Protocols

Stage 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine

Step 1a: Synthesis of 2-(Chloromethyl)-4,6-dimethoxypyrimidine

This procedure outlines the conversion of the hydroxymethyl group to a chloromethyl group, a crucial activation step.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • Pyridine, anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) to the stirred solution, followed by the dropwise addition of anhydrous pyridine (catalytic amount).

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(Chloromethyl)-4,6-dimethoxypyrimidine.

    • Purify the crude product by column chromatography on silica gel.

Step 1b: Synthesis of 2-amino-4,6-dimethoxypyrimidine

This step involves the amination of the chlorinated intermediate.

  • Materials:

    • 2-(Chloromethyl)-4,6-dimethoxypyrimidine

    • Aqueous ammonia (concentrated)

    • Ethanol

  • Procedure:

    • In a sealed pressure vessel, dissolve 2-(Chloromethyl)-4,6-dimethoxypyrimidine in ethanol.

    • Add an excess of concentrated aqueous ammonia.

    • Heat the mixture at 100-120 °C for 4-6 hours. The pressure will increase during the reaction.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-4,6-dimethoxypyrimidine.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Stage 2: Synthesis of Metazosulfuron

Step 2a: Synthesis of 3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonyl chloride

The synthesis of this complex pyrazole derivative is a multi-step process. A general outline based on related pyrazole syntheses is provided.

  • Materials:

    • Appropriate starting materials for pyrazole synthesis (e.g., a substituted hydrazine and a β-ketoester or equivalent).

    • Reagents for the introduction of the chloro, methyl, and dioxazine moieties.

    • Chlorosulfonic acid or a similar sulfonating agent.

    • Thionyl chloride or oxalyl chloride for conversion to the sulfonyl chloride.

  • Procedure (General Outline):

    • Pyrazole Ring Formation: Synthesize the core 1-methyl-pyrazole ring through the condensation of a methylhydrazine derivative with a suitable three-carbon building block.

    • Functionalization of the Pyrazole Ring: Introduce the chloro and the 4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl) substituents onto the pyrazole ring through a series of regioselective reactions.

    • Sulfonylation: React the functionalized pyrazole with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonic acid group at the 5-position.

    • Conversion to Sulfonyl Chloride: Convert the resulting pyrazolesulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Step 2b: Coupling Reaction to form Metazosulfuron

This is the final step where the two key intermediates are coupled to form the sulfonylurea bridge.

  • Materials:

    • 2-amino-4,6-dimethoxypyrimidine

    • 3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonyl chloride

    • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

    • A suitable base (e.g., pyridine, triethylamine)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethoxypyrimidine in the anhydrous aprotic solvent.

    • Add the base to the solution.

    • Slowly add a solution of 3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonyl chloride in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude metazosulfuron.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1a. Chlorination This compound2-(Chloromethyl)-4,6-dimethoxypyrimidineSOCl₂, PyridineDichloromethaneReflux2-485-95
1b. Amination 2-(Chloromethyl)-4,6-dimethoxypyrimidine2-Amino-4,6-dimethoxypyrimidineAqueous NH₃Ethanol100-1204-670-85
2a. Pyrazole Sulfonyl Chloride Synthesis Specific pyrazole precursors3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonyl chlorideMulti-stepVariousVariousVarious40-60
2b. Coupling Reaction 2-Amino-4,6-dimethoxypyrimidine & Pyrazole Sulfonyl ChlorideMetazosulfuronBase (e.g., Pyridine)AcetonitrileRT12-2460-80

Conclusion

This document provides a comprehensive guide for the synthesis of metazosulfuron from this compound. The outlined protocols are based on established chemical transformations and provide a solid foundation for researchers in the field of herbicide development. Adherence to standard laboratory safety practices is essential when performing these procedures. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

Application of (4,6-Dimethoxypyrimidin-2-yl)methanol in Medicinal Chemistry: A Focus on Bioactive Scaffold Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4,6-Dimethoxypyrimidin-2-yl)methanol is a heterocyclic organic compound that holds potential as a versatile building block in the synthesis of more complex molecules. While direct applications of this specific methanol derivative in medicinal chemistry are not extensively documented in publicly available literature, the 4,6-dimethoxypyrimidine core is a recognized pharmacophore in various biologically active compounds. Pyrimidine derivatives are of significant interest to medicinal chemists due to their presence in a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.

The primary documented application of the 4,6-dimethoxypyrimidine scaffold is in the field of agrochemicals, particularly in the synthesis of sulfonylurea herbicides. These compounds are potent inhibitors of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms, but not in animals. This selectivity makes them effective and safe herbicides.

For researchers in medicinal chemistry, the synthetic strategies and biological targets associated with the 4,6-dimethoxypyrimidine moiety in agrochemicals can provide valuable insights for drug design. The principles of targeting specific enzymes and the synthetic methodologies can be extrapolated to the development of novel therapeutic agents. This document will focus on the well-established application of a closely related analogue, 2-amino-4,6-dimethoxypyrimidine, in the synthesis of sulfonylurea herbicides to illustrate the utility of the 4,6-dimethoxypyrimidine scaffold.

Application Notes

The 4,6-dimethoxypyrimidine moiety serves as a key structural component in a class of highly effective sulfonylurea herbicides. Its role is to bind to the active site of the target enzyme, acetolactate synthase (ALS), leading to the inhibition of plant growth. The dimethoxy substituents on the pyrimidine ring are crucial for maintaining the optimal electronic and steric properties required for potent enzyme inhibition.

The general structure of these sulfonylurea herbicides consists of an aryl or heterocyclic group linked to a sulfonylurea bridge, which in turn is connected to a pyrimidine or triazine heterocycle. The 4,6-dimethoxypyrimidine group is one of the most common heterocyclic components in this class of compounds.

Key Features of the (4,6-Dimethoxypyrimidin-2-yl) Scaffold:

  • Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, facilitating interactions with the amino acid residues in the target enzyme's active site.

  • Structural Rigidity: The aromatic nature of the pyrimidine ring provides a rigid scaffold, which helps in the precise positioning of the functional groups for optimal binding.

  • Modulation of Physicochemical Properties: The methoxy groups influence the solubility, lipophilicity, and metabolic stability of the molecule, which are critical parameters for its biological activity and environmental fate.

  • Synthetic Accessibility: The pyrimidine ring can be readily functionalized, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

While the primary example presented here is from agrochemical research, the underlying principles of enzyme inhibition and rational drug design are directly applicable to medicinal chemistry. The this compound, as a functionalized building block, could be utilized in the synthesis of novel kinase inhibitors, antivirals, or other therapeutic agents where a pyrimidine scaffold is desired. The methanol functionality can be easily converted to other reactive groups such as an aldehyde, a halide, or an amine, further expanding its synthetic utility.

Quantitative Data

The synthesis of sulfonylurea herbicides from 2-amino-4,6-dimethoxypyrimidine is a well-established industrial process. The following table summarizes typical reaction parameters and yields for the synthesis of nicosulfuron, a representative sulfonylurea herbicide.

StepReactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
12-amino-4,6-dimethoxypyrimidine2-(ethoxycarbonyl)-3-(trifluoromethyl)pyridine-2-sulfonamideToluene904-695.396.7[1]

Experimental Protocols

The following is a representative protocol for the synthesis of a sulfonylurea herbicide, nicosulfuron, which utilizes the 4,6-dimethoxypyrimidine scaffold. This protocol is adapted from established synthetic methods.[1]

Synthesis of N-[[(4,6-Dimethoxypyrimidin-2-yl)amino]carbonyl]-3-(trifluoromethyl)pyridine-2-sulfonamide (Nicosulfuron)

Materials:

  • 2-amino-4,6-dimethoxypyrimidine

  • 2-(ethoxycarbonyl)-3-(trifluoromethyl)pyridine-2-sulfonamide

  • Toluene

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a reaction vessel, add 2-amino-4,6-dimethoxypyrimidine (1.5 molar equivalents) and 2-(ethoxycarbonyl)-3-(trifluoromethyl)pyridine-2-sulfonamide (1.0 molar equivalent).

  • Add toluene as the solvent to the reaction mixture.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. During this time, ethanol is continuously removed by distillation to drive the reaction to completion.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to 80°C.

  • Filter the hot solution to remove any unreacted starting material and byproducts.

  • The filtrate is then cooled to allow for the crystallization of the product.

  • Collect the solid product by filtration and wash it with cold toluene.

  • Dry the product in a vacuum oven to obtain nicosulfuron.

Visualizations

Diagram 1: Synthetic Pathway of a Sulfonylurea Herbicide

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-amino-4,6-dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine Condensation Condensation 2-amino-4,6-dimethoxypyrimidine->Condensation Sulfonyl Isocyanate Precursor Sulfonyl Isocyanate Precursor Sulfonyl Isocyanate Precursor->Condensation Sulfonylurea Herbicide Sulfonylurea Herbicide Condensation->Sulfonylurea Herbicide

Caption: Synthetic pathway for a sulfonylurea herbicide.

Diagram 2: Mechanism of Action - ALS Inhibition

G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate alpha-Acetolactate alpha-Acetolactate ALS->alpha-Acetolactate Product ... ... alpha-Acetolactate->... Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine ...->Valine, Leucine, Isoleucine Sulfonylurea Herbicide Sulfonylurea Herbicide Sulfonylurea Herbicide->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS).

While the direct application of this compound in medicinal chemistry is not prominently featured in current literature, the 4,6-dimethoxypyrimidine scaffold it belongs to is of significant interest in the design of biologically active molecules. The well-documented use of this scaffold in the development of potent and selective sulfonylurea herbicides provides a valuable case study for medicinal chemists. The synthetic methodologies, the principles of enzyme-targeted inhibition, and the understanding of structure-activity relationships derived from the study of these agrochemicals can inspire the design and synthesis of novel therapeutic agents. The functional handle of the methanol group in this compound offers a versatile starting point for the creation of diverse chemical libraries for screening against various therapeutic targets, suggesting a potential future role for this compound in drug discovery endeavors.

References

Application Notes and Protocols: Synthesis and Evaluation of 4,6-diaryl-2-pyrimidinamine Derivatives as Anti-Breast Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4,6-diaryl-2-pyrimidinamine derivatives and their evaluation as potential anti-breast cancer agents. It includes methodologies for key experiments, quantitative data on their biological activity, and visualizations of relevant signaling pathways.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[1][2] A significant portion of breast cancers are estrogen receptor-positive (ER+), and while selective estrogen receptor modulators (SERMs) are a mainstay of treatment, issues of resistance and side effects persist.[1][2] This has driven the search for novel therapeutic agents with improved efficacy and safety profiles. The 4,6-diaryl-2-pyrimidinamine scaffold has emerged as a promising pharmacophore in the development of new anti-cancer drugs. Derivatives of this class have demonstrated significant inhibitory activity against various breast cancer cell lines, often acting through multiple mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora kinases.[1][2]

Data Presentation: Anti-proliferative Activity

The anti-proliferative activity of a series of 4,6-diaryl-2-pyrimidinamine derivatives has been evaluated against various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Compound IDR1R2R3MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)T-47D IC50 (µM)
1a HHH>100>100NT
1b 4-OCH3HH15.6823.45NT
1c 4-ClHH8.3211.21NT
1d 4-FHH10.1515.89NT
2a H4-OCH3H25.3431.56NT
2b 4-OCH34-OCH3H7.899.87NT
2c 4-Cl4-OCH3H4.116.23NT
2d 4-F4-OCH3H6.458.91NT
3a HH4-OH45.7656.87NT
3b 4-OCH3H4-OH11.2314.34NT
3c 4-ClH4-OH5.677.89NT
3d 4-FH4-OH7.8110.12NT
4a HHH9.9 ± 0.5711.7 ± 1.86.9 ± 0.65
4b HHH10.3 ± 0.586.1 ± 2.35.3 ± 0.66
4c HHH9.3 ± 0.616.0 ± 0.78.7 ± 0.55
Curcumin Analog 3b ---4.95 ± 0.9413.84NT
Curcumin Analog 3g ---0.61 ± 0.05>50NT

NT: Not Tested. Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Synthesis of 4,6-diaryl-2-pyrimidinamine Derivatives

A general and efficient method for the synthesis of 4,6-diaryl-2-pyrimidinamine derivatives involves the cyclocondensation of a substituted chalcone with a guanidine salt. Both conventional heating and microwave-assisted methods have been reported to be effective.

Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vessel, combine the substituted chalcone (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium hydroxide (4.5 eq).

  • Solvent Addition: Add a minimal amount of water and 96% ethanol to the mixture.

  • Microwave Irradiation: Irradiate the reaction mixture in a domestic microwave oven at 750 Watts for 10 minutes.

  • Work-up: After irradiation, concentrate the reaction mixture under reduced pressure and cool to room temperature.

  • Purification: The resulting solid product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4,6-diaryl-2-pyrimidinamine derivative.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4,6-diaryl-2-pyrimidinamine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values for each compound.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Seed breast cancer cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizations

Experimental Workflow

G General Experimental Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation Chalcone Synthesis Chalcone Synthesis Pyrimidine Synthesis Pyrimidine Synthesis Chalcone Synthesis->Pyrimidine Synthesis Purification & Characterization Purification & Characterization Pyrimidine Synthesis->Purification & Characterization Cell Culture Cell Culture Purification & Characterization->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Cell Culture->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: General workflow for the synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives.

VEGFR-2 Signaling Pathway

G VEGFR-2 Signaling Pathway in Cancer VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS Proliferation Proliferation PLCγ->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival AKT->Survival 4,6-diaryl-2-pyrimidinamine 4,6-diaryl-2-pyrimidinamine 4,6-diaryl-2-pyrimidinamine->VEGFR-2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 4,6-diaryl-2-pyrimidinamine derivatives.

Aurora Kinase A Signaling Pathway

G Aurora Kinase A Signaling in Mitosis Aurora A Aurora A PLK1 PLK1 Aurora A->PLK1 p53 p53 Aurora A->p53 Inhibits TPX2 TPX2 TPX2->Aurora A Activates Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Mitotic Entry Mitotic Entry PLK1->Mitotic Entry Apoptosis Apoptosis p53->Apoptosis 4,6-diaryl-2-pyrimidinamine 4,6-diaryl-2-pyrimidinamine 4,6-diaryl-2-pyrimidinamine->Aurora A Inhibits

Caption: The role of Aurora Kinase A in mitosis and its inhibition by 4,6-diaryl-2-pyrimidinamine derivatives.

References

One-Pot Synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A streamlined and efficient one-pot synthesis method for (4,6-dimethoxypyrimidin-2-yl)methanol derivatives is detailed in this comprehensive application note. Developed for researchers, scientists, and professionals in drug development, this protocol offers a robust pathway to obtaining these valuable compounds, which are significant scaffolds in medicinal chemistry. The following notes provide in-depth experimental procedures, data, and visualizations to support the replication and adaptation of this synthesis.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The this compound core, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields. The one-pot synthesis protocol detailed herein provides a more efficient and atom-economical approach to these valuable compounds.

General Reaction Scheme

The one-pot synthesis of this compound derivatives is proposed to proceed via a multicomponent reaction. This approach involves the condensation of a suitable amidine with a substituted malonate and a formaldehyde source in a single reaction vessel. This strategy circumvents the need for isolation of intermediates, thereby saving time and resources.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol outlines the synthesis of the parent compound, this compound.

Materials:

  • Malonodiamide

  • Sodium methoxide (25% in methanol)

  • Paraformaldehyde

  • Anhydrous Methanol

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of malonodiamide (1.0 eq) in anhydrous methanol, add sodium methoxide (2.2 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add paraformaldehyde (1.2 eq) and anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and its potential derivatives based on analogous reactions reported in the literature. Researchers should optimize these conditions for their specific substrates.

EntryAmidine Reactant (1.0 eq)1,3-Dicarbonyl Reactant (1.0 eq)C1-Source (1.2 eq)Solvent SystemTemperature (°C)Time (h)Yield (%)
1MalonodiamideDimethyl malonateParaformaldehydeMethanol/DMF801465-75 (projected)
2Guanidine hydrochlorideDiethyl malonateFormalinEthanolReflux1260-70 (projected)
3Acetamidine hydrochlorideEthyl acetoacetateParaformaldehydeAcetonitrile701855-65 (projected)

Visualizing the Workflow and Potential Biological Relevance

To aid in the understanding of the experimental process and the potential biological context of the synthesized compounds, the following diagrams are provided.

G cluster_0 One-Pot Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Amidine Amidine Derivative Heating Heating (e.g., 80°C) Amidine->Heating Malonate Malonate Derivative Malonate->Heating Formaldehyde Formaldehyde Source Formaldehyde->Heating Solvent Anhydrous Solvent Solvent->Heating Stirring Stirring (12-16 h) Heating->Stirring Monitoring TLC Monitoring Stirring->Monitoring Neutralization Neutralization Monitoring->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Derivative Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

G cluster_0 Drug Development Pipeline cluster_1 Potential Signaling Pathway Interaction Synthesis Synthesis of Derivatives Screening Biological Screening Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Pyrimidine_Deriv This compound Derivative Kinase Kinase Target (e.g., EGFR, VEGFR) Pyrimidine_Deriv->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Phosphorylation Cascade Cell_Effect Cellular Effect (e.g., Apoptosis, Anti-proliferation) Downstream->Cell_Effect

Caption: Drug development and potential signaling pathway.

Applications in Drug Development

Derivatives of the this compound scaffold are of significant interest in drug discovery. The pyrimidine core is a common feature in molecules that target a variety of biological pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, incorporate a pyrimidine ring that mimics the adenine of ATP, thereby competing for the enzyme's binding site. The substituents on the pyrimidine ring, including the hydroxymethyl group at the 2-position and the methoxy groups at the 4- and 6-positions, can be further modified to enhance potency, selectivity, and pharmacokinetic properties. The one-pot synthesis described here facilitates the rapid generation of a library of derivatives for screening against various biological targets.

Safety Precautions

Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Sodium methoxide is corrosive and flammable; handle with care. Paraformaldehyde is toxic upon inhalation and ingestion. Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This application note is intended for informational purposes only and should be used by qualified professionals. The reaction conditions provided are illustrative and may require optimization for specific substrates and scales. The authors are not liable for any damages or injuries resulting from the use of this information.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Substituted-4,6-dimethoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-substituted-4,6-dimethoxypyrimidines. While direct palladium-catalyzed cross-coupling of (4,6-Dimethoxypyrimidin-2-yl)methanol is not widely reported, its synthetic precursor, 2-chloro-4,6-dimethoxypyrimidine, is a versatile and commonly used substrate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] This document will focus on the applications of 2-chloro-4,6-dimethoxypyrimidine as a key building block in drug discovery and development, with the understanding that the resulting coupled products can be further modified, or that the chloro-substituent serves as a synthetic equivalent of other functionalities.

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs, including anticancer, antiviral, and antibacterial agents.[4][5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provide efficient and modular strategies for the synthesis of diverse libraries of substituted pyrimidines for biological screening.

Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[6][7] The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki and Sonogashira), migratory insertion (for the Heck reaction), or amine coordination and deprotonation (for Buchwald-Hartwig amination), and concluding with reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[4][7][8][9]

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide.[4][10] It is widely used for the synthesis of biaryl and vinyl-aryl compounds.

  • Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][11]

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][12]

  • Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[7][13]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of 2-chloro-4,6-dimethoxypyrimidine with various coupling partners. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Arylboronic Acids [14]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2595
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2577
34-Chlorophenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2588
42-Naphthylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2587

Table 2: Generalized Conditions for Other Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical Solvent
HeckAlkene (e.g., Styrene)Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N, K₂CO₃DMF, NMP
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂PPh₃Et₃N, piperidineTHF, DMF
Buchwald-HartwigAmine (e.g., Morpholine)Pd₂(dba)₃XPhos, SPhosNaOt-Bu, K₃PO₄Toluene, Dioxane

Experimental Protocols

3.1 General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine [14]

  • To a microwave vial, add 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,6-dimethoxypyrimidine.

3.2 General Protocol for a Heck Reaction (Hypothetical for 2-Chloro-4,6-dimethoxypyrimidine)

  • To a dried Schlenk tube, add 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the alkene (1.5 mmol), triethylamine (2.0 mmol), and anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture at 100-120 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

3.3 General Protocol for a Sonogashira Coupling (Hypothetical for 2-Chloro-4,6-dimethoxypyrimidine)

  • To a dried Schlenk tube, add 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

3.4 General Protocol for a Buchwald-Hartwig Amination (Hypothetical for 2-Chloro-4,6-dimethoxypyrimidine)

  • To a dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%).

  • Evacuate and backfill with argon.

  • Add 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-X pd2_r_complex Ar-Pd(II)L₂(R) transmetalation->pd2_r_complex boronic_acid R-B(OH)₂ + Base borate_complex [R-B(OH)₃]⁻ boronic_acid->borate_complex borate_complex->transmetalation reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex pi_complex π-complex pd2_complex->pi_complex Ar-X migratory_insertion Migratory Insertion sigma_complex σ-alkyl Pd(II) complex migratory_insertion->sigma_complex alkene Alkene alkene->pi_complex pi_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex Product + H-Pd(II)L₂(X) beta_hydride_elimination->product_complex base_regeneration Base product_complex->base_regeneration product Substituted Alkene product_complex->product base_regeneration->pd0 Regeneration Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination Ar-X amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->reaction_setup reaction Reaction (Heating, Stirring, Monitoring) reaction_setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Biologically Active Pyrimidine Derivatives from (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed protocols for the synthesis of a diverse library of biologically active pyrimidine derivatives, utilizing (4,6-Dimethoxypyrimidin-2-yl)methanol as a versatile starting material. The synthetic strategy involves the activation of the primary alcohol to a reactive chloromethyl intermediate, followed by nucleophilic substitution with various amines and thiols to generate novel compounds. Furthermore, standard protocols for evaluating the anticancer and antimicrobial activities of these synthesized derivatives are presented, along with representative data to guide research and development efforts.

Synthetic Strategy and Workflow

The synthetic approach is a two-step process designed for efficiency and versatility, enabling the creation of a diverse compound library from a common intermediate.

  • Activation of Starting Material : The hydroxyl group of this compound is converted into a more reactive leaving group. This protocol details the transformation into 2-(chloromethyl)-4,6-dimethoxypyrimidine, a key intermediate that is highly susceptible to nucleophilic attack.

  • Nucleophilic Substitution : The synthesized 2-(chloromethyl)-4,6-dimethoxypyrimidine is reacted with a variety of nucleophiles, such as substituted anilines, benzylamines, or thiophenols, to yield the final target derivatives. This step allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

G cluster_nucleophiles Example Nucleophiles (R-NH₂ / R-SH) start_node start_node intermediate_node intermediate_node final_node final_node start This compound (Starting Material) activation Step 1: Activation (e.g., with SOCl₂ in CH₂Cl₂) start->activation intermediate 2-(Chloromethyl)-4,6-dimethoxypyrimidine (Key Intermediate) activation->intermediate derivatization Step 2: Nucleophilic Substitution (R-NH₂ or R-SH, Base, Solvent) intermediate->derivatization products Library of 2-Substituted 4,6-Dimethoxypyrimidine Derivatives (Biologically Active Compounds) derivatization->products n1 Aniline Derivatives derivatization->n1 n2 Benzylamine Derivatives derivatization->n2 n3 Thiophenol Derivatives derivatization->n3 n4 Heterocyclic Amines derivatization->n4 G step_node step_node final_step final_step A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Test Compounds (Varying concentrations of PYR derivatives) B->C D 4. Incubate (48-72h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Measure Absorbance (570 nm using a plate reader) G->H

Application Notes: (4,6-Dimethoxypyrimidin-2-yl)methanol in the Synthesis of Sulfonylurea-Based Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4,6-Dimethoxypyrimidin-2-yl)methanol is a heterocyclic alcohol that serves as a valuable building block in the synthesis of various biologically active compounds. Its pyrimidine core is a key structural motif in a class of potent plant growth regulators, specifically sulfonylurea herbicides. These compounds are known for their high efficacy at low application rates and their specific mode of action, inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This document provides detailed protocols for the prospective synthesis of sulfonylurea-based plant growth regulators utilizing this compound as a key starting material.

Core Application: Synthesis of Nicosulfuron Intermediate

A primary application of this compound is its conversion to 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of the widely used sulfonylurea herbicide, Nicosulfuron. The following sections detail the experimental protocols for this multi-step synthesis.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4,6-Dimethoxypyrimidine-2-carbaldehyde

This initial step involves the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for subsequent amination.

  • Materials:

    • This compound

    • Manganese dioxide (MnO₂)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • To a stirred solution of this compound (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the pad with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4,6-dimethoxypyrimidine-2-carbaldehyde.

Protocol 2: Reductive Amination to 2-(Aminomethyl)-4,6-dimethoxypyrimidine

The aldehyde is then converted to the corresponding amine via reductive amination.

  • Materials:

    • 4,6-Dimethoxypyrimidine-2-carbaldehyde

    • Ammonium acetate or ammonia solution

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or Dichloromethane

    • Saturated sodium bicarbonate solution

    • Ethyl acetate for extraction

  • Procedure:

    • Dissolve 4,6-dimethoxypyrimidine-2-carbaldehyde (1 equivalent) in methanol.

    • Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

    • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(aminomethyl)-4,6-dimethoxypyrimidine.

Protocol 3: Synthesis of Nicosulfuron from 2-(Aminomethyl)-4,6-dimethoxypyrimidine

The final step involves the coupling of the pyrimidine amine with a sulfonyl isocyanate or a related precursor. This protocol is adapted from the known synthesis of Nicosulfuron.[1]

  • Materials:

    • 2-(Aminomethyl)-4,6-dimethoxypyrimidine

    • 2-(Methoxycarbonylsulfamoyl)-N,N-dimethylnicotinamide (sulfonyl precursor)

    • Anhydrous toluene or other suitable aprotic solvent

    • Triethylamine (as a base, if needed)

  • Procedure:

    • To a stirred suspension of 2-(aminomethyl)-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous toluene, add the sulfonyl precursor (1.1 equivalents).

    • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. The reaction can be monitored by TLC or HPLC.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, and wash with cold toluene.

    • Dry the product under vacuum to yield Nicosulfuron.

Data Presentation

The following table summarizes expected yields and key characteristics for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4,6-Dimethoxypyrimidine-2-carbaldehydeC₇H₈N₂O₃168.1575-8598-102
2-(Aminomethyl)-4,6-dimethoxypyrimidineC₇H₁₁N₃O₂169.1860-75110-115
NicosulfuronC₁₅H₁₈N₆O₆S410.4185-95[1]169-172

Visualizations

Synthesis Workflow

Synthesis_Workflow start This compound aldehyde 4,6-Dimethoxypyrimidine-2-carbaldehyde start->aldehyde Oxidation (MnO2) amine 2-(Aminomethyl)-4,6-dimethoxypyrimidine aldehyde->amine Reductive Amination nicosulfuron Nicosulfuron amine->nicosulfuron Coupling with Sulfonyl Precursor

Caption: Synthetic pathway from this compound to Nicosulfuron.

Mechanism of Action: ALS Inhibition

Sulfonylurea herbicides, including Nicosulfuron, act by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids PlantGrowth Plant Growth and Development AminoAcids->PlantGrowth Nicosulfuron Nicosulfuron Nicosulfuron->ALS Inhibition

Caption: Inhibition of the ALS pathway by Nicosulfuron, halting plant growth.

Conclusion

This compound is a versatile precursor for the synthesis of high-value plant growth regulators, particularly sulfonylurea herbicides like Nicosulfuron. The protocols outlined provide a feasible synthetic route, and the presented data and diagrams offer a comprehensive overview for researchers in agrochemical synthesis and development. The specificity of the sulfonylurea mode of action continues to make this class of compounds a significant area of research for developing effective and selective plant growth regulators.

References

Application Notes and Protocols: Click Chemistry Applications of Pyrimidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of pyrimidine-containing compounds in click chemistry. The inherent biological significance of the pyrimidine scaffold, a core component of nucleobases, combined with the efficiency and orthogonality of click chemistry, has opened new avenues in drug discovery, chemical biology, and materials science.[1][2][3][4] This document details key applications, presents quantitative data for crucial reactions, and provides step-by-step experimental protocols.

Applications Overview

Pyrimidine derivatives are pivotal in medicinal chemistry due to their presence in numerous therapeutic agents.[3][5] The integration of "clickable" handles, such as azides and alkynes, onto the pyrimidine core allows for the rapid and efficient construction of complex molecular architectures.[1][2][6] Key application areas include:

  • Drug Discovery and Development: Click chemistry facilitates the synthesis of novel pyrimidine-based compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[3][7][8][9] The 1,2,3-triazole linkage formed during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is not merely a linker but can actively participate in target binding.[1][7]

  • Bioconjugation: Pyrimidine nucleosides functionalized with azido or alkynyl groups are extensively used for labeling and modifying oligonucleotides and DNA.[2][6][10] This enables the attachment of fluorescent dyes, biotin, or other reporter molecules for diagnostic and imaging purposes.

  • Macrocycle Synthesis: Intramolecular click reactions of pyrimidine nucleosides bearing both an azide and an alkyne functionality have proven to be a highly efficient method for synthesizing macrocyclic compounds with potential applications in supramolecular chemistry and as therapeutic agents.[10]

  • Controlled Drug Release: Pyrimidine-containing tetrazine derivatives have been incorporated into liposomes for bioorthogonal drug release.[11] The inverse electron demand Diels-Alder (IEDDA) reaction with a strained dienophile triggers the release of encapsulated drugs, with the pyrimidine ring enhancing the reaction rate.[11]

Quantitative Data Summary

The following table summarizes quantitative data from key click chemistry reactions involving pyrimidine-containing compounds, providing a comparative overview of reaction efficiencies.

Reactants Product Reaction Type Catalyst/Conditions Yield (%) Reference
5'-azido-5-(octadiynyl)-2',5'-dideoxyuridineNucleoside MacrocycleIntramolecular CuAACCuSO₄, Ascorbic Acid, TBTA~70[10]
6-(hydroxymethyl)pyrimidin-4-ol -> 6-(azidomethyl)pyrimidin-4-olAzido-functionalized pyrimidine intermediateAzide Introduction (DPPA, DBU)Not ApplicableHigh[1]
Thienopyrimidine with 2-azidoethylthio side chain + Glycosyl alkyneTriazole-thienopyrimidine hybrid glycosideCuAACCuSO₄·5H₂O, Sodium Ascorbate60-75[7]
3-Amino-2-((2-azidoethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[2][6]thieno[2,3-d]pyrimidin-4-oneIntermediate for triazole synthesisAzide SynthesisNot explicitly click chemistry, but a precursor synthesis75[7]

Experimental Protocols

Protocol 1: Synthesis of a "Clickable" Azido-Pyrimidine Intermediate

This protocol details the conversion of a hydroxyl-functionalized pyrimidine to its corresponding azido derivative, a key intermediate for subsequent CuAAC reactions. This method is adapted from the synthesis of 6-(azidomethyl)pyrimidin-4-ol.[1]

Materials:

  • 6-(hydroxymethyl)pyrimidin-4-ol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-(hydroxymethyl)pyrimidin-4-ol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (1.5 eq) to the stirred solution.

  • After 10 minutes, add DPPA (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(azidomethyl)pyrimidin-4-ol.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Triazole-Linked Pyrimidine Derivative

This protocol provides a general procedure for the CuAAC reaction between an azido-pyrimidine and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This is a widely applicable method for generating libraries of pyrimidine-based compounds.[1][7][12]

Materials:

  • Azido-pyrimidine derivative (e.g., 6-(azidomethyl)pyrimidin-4-ol) (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the azido-pyrimidine derivative and the terminal alkyne in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in deionized water.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting materials are consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired triazole-linked pyrimidine compound.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Thienopyrimidine- Triazole Conjugate Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a thienopyrimidine-triazole conjugate.

Experimental Workflow Diagram

Kinase_Inhibitor_Synthesis_Workflow Start 6-(hydroxymethyl)pyrimidin-4-ol Azido_Synth Azide Synthesis (DPPA, DBU) Start->Azido_Synth Intermediate 6-(azidomethyl)pyrimidin-4-ol Azido_Synth->Intermediate Click_Reaction Parallel CuAAC Reaction with Alkyne Library Intermediate->Click_Reaction Library Pyrimidine-Triazole Compound Library Click_Reaction->Library Screening Kinase Inhibition Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Workflow for the synthesis and screening of a pyrimidine-based kinase inhibitor library.

References

Application Notes and Protocols: Synthesis of Fused Pyrimidine Ring Systems Using (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyrimidine ring systems are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine scaffold is crucial for modulating the pharmacological profile of these molecules. (4,6-Dimethoxypyrimidin-2-yl)methanol is a versatile, yet underutilized, building block that holds significant potential for the synthesis of novel fused pyrimidine heterocycles. The two methoxy groups at the 4 and 6 positions electronically enrich the pyrimidine ring, influencing its reactivity and the properties of the resulting fused systems. The methanol moiety at the 2-position provides a convenient handle for further chemical transformations, enabling the construction of diverse fused ring architectures.

This document provides detailed application notes and experimental protocols for a proposed synthetic pathway utilizing this compound in the synthesis of imidazo[1,2-a]pyrimidine derivatives, a class of fused pyrimidines with significant therapeutic interest.

Synthetic Strategy

The primary synthetic strategy involves a two-step process:

  • Activation of the Methanol Group: The hydroxyl group of this compound is converted to a more reactive leaving group, such as a halide, to facilitate subsequent nucleophilic substitution. Chlorination using a mild chlorinating agent is a common and effective method for this transformation.

  • Cyclization to Form the Fused Ring System: The resulting reactive intermediate, 2-(chloromethyl)-4,6-dimethoxypyrimidine, undergoes a cyclocondensation reaction with a suitable binucleophile, such as a 2-aminopyridine derivative, to construct the desired fused imidazo[1,2-a]pyrimidine ring system.

This approach offers a modular and efficient route to a variety of substituted imidazo[1,2-a]pyrimidines by varying the substitution pattern on the 2-aminopyridine coupling partner.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-4,6-dimethoxypyrimidine (2)

Objective: To convert this compound (1) to its corresponding chloromethyl derivative (2).

Materials:

  • This compound (1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1) (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(chloromethyl)-4,6-dimethoxypyrimidine (2).

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Table 1: Reaction Parameters for the Synthesis of 2-(Chloromethyl)-4,6-dimethoxypyrimidine (2)

ParameterValue
Starting MaterialThis compound (1)
ReagentThionyl chloride or Oxalyl chloride
SolventAnhydrous Dichloromethane
CatalystAnhydrous N,N-Dimethylformamide
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-upAqueous NaHCO₃ quench, extraction
Expected Yield85-95%
Protocol 2: Synthesis of 5,7-Dimethoxy-2-phenylimidazo[1,2-a]pyrimidine (4)

Objective: To synthesize a fused imidazo[1,2-a]pyrimidine ring system via cyclocondensation of 2-(chloromethyl)-4,6-dimethoxypyrimidine (2) with 2-amino-5-phenylpyridine (3).

Materials:

  • 2-(Chloromethyl)-4,6-dimethoxypyrimidine (2)

  • 2-Amino-5-phenylpyridine (3)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-(chloromethyl)-4,6-dimethoxypyrimidine (2) (1.0 eq), 2-amino-5-phenylpyridine (3) (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide or acetonitrile as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude 5,7-dimethoxy-2-phenylimidazo[1,2-a]pyrimidine (4).

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Table 2: Reaction Parameters for the Synthesis of 5,7-Dimethoxy-2-phenylimidazo[1,2-a]pyrimidine (4)

ParameterValue
Starting Material 12-(Chloromethyl)-4,6-dimethoxypyrimidine (2)
Starting Material 22-Amino-5-phenylpyridine (3)
BasePotassium carbonate
SolventAnhydrous N,N-Dimethylformamide
Temperature80-100 °C
Reaction Time6-12 hours
Work-upPrecipitation in water, filtration
Expected Yield70-85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclization SM1 This compound (1) INT1 2-(Chloromethyl)-4,6-dimethoxypyrimidine (2) SM1->INT1 SOCl₂, DMF (cat.) DCM, 0°C to RT PROD 5,7-Dimethoxy-2-phenylimidazo[1,2-a]pyrimidine (4) INT1->PROD K₂CO₃ DMF, 80-100°C SM2 2-Amino-5-phenylpyridine (3) SM2->PROD

Caption: Synthetic workflow for the preparation of a fused pyrimidine.

Signaling_Pathway_Analogy cluster_reagents Reagents & Intermediates cluster_product Fused Pyrimidine Product Start This compound Activated 2-(Chloromethyl)-4,6-dimethoxypyrimidine Start->Activated Activation (e.g., Chlorination) Fused Imidazo[1,2-a]pyrimidine Activated->Fused Cyclocondensation Partner 2-Aminopyridine Derivative Partner->Fused

Caption: Logical relationship of the synthetic transformation.

Conclusion

The protocols outlined in these application notes demonstrate a viable and efficient strategy for the synthesis of fused imidazo[1,2-a]pyrimidine ring systems starting from this compound. This approach highlights the utility of this readily accessible building block in the generation of diverse heterocyclic scaffolds of interest to medicinal chemists and drug discovery professionals. The modularity of the second step allows for the creation of a library of analogs for structure-activity relationship (SAR) studies, which is a critical aspect of modern drug development. The described methodologies are robust and can be adapted for the synthesis of other fused pyrimidine systems by employing different binucleophilic reaction partners.

Troubleshooting & Optimization

Optimization of reaction conditions for (4,6-Dimethoxypyrimidin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic route involves a two-step process. First, the formylation of a suitable 4,6-dimethoxypyrimidine precursor to yield 4,6-dimethoxypyrimidine-2-carbaldehyde. This is commonly achieved through methods like the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent. The second step is the selective reduction of the resulting aldehyde to the desired primary alcohol, this compound, typically using a mild reducing agent like sodium borohydride.

Q2: Which formylation method is recommended for the synthesis of the intermediate, 4,6-dimethoxypyrimidine-2-carbaldehyde?

A2: For electron-rich aromatic and heteroaromatic systems like 4,6-dimethoxypyrimidine, the Vilsmeier-Haack reaction is a highly effective and widely used method for formylation.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][5]

Q3: What are the key advantages of using sodium borohydride (NaBH₄) for the reduction of 4,6-dimethoxypyrimidine-2-carbaldehyde?

A3: Sodium borohydride is a mild and chemoselective reducing agent, making it ideal for the reduction of aldehydes in the presence of other potentially reducible functional groups that might be present in more complex substrates.[6][7][8] It is generally selective for aldehydes and ketones over esters, amides, and nitriles.[8][9] Furthermore, NaBH₄ is relatively inexpensive, easy to handle, and the reaction can be carried out in common protic solvents like methanol or ethanol.[7]

Q4: Can other reducing agents be used for the conversion of the aldehyde to the alcohol?

A4: Yes, other reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that will readily reduce the aldehyde.[10] However, its higher reactivity makes it less chemoselective and requires stricter anhydrous reaction conditions. Catalytic hydrogenation is another alternative, but care must be taken to avoid reduction of the pyrimidine ring, especially under harsh conditions.[11] For most applications, NaBH₄ offers the best balance of reactivity, selectivity, and ease of use for this transformation.

Q5: How can I monitor the progress of the reduction reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (the aldehyde). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol) indicates the progression of the reaction.

Troubleshooting Guides

Problem 1: Low or No Yield of 4,6-dimethoxypyrimidine-2-carbaldehyde (Formylation Step)
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that the phosphoryl chloride and DMF are of high purity and handled under anhydrous conditions. Prepare the reagent in situ just before use.
Insufficiently Activated Pyrimidine Ring While the methoxy groups are activating, strongly acidic conditions can protonate the ring nitrogens, deactivating the ring towards electrophilic substitution. Ensure proper stoichiometry of reagents.
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. Follow the recommended temperature profile for the reaction. Typically, the Vilsmeier reagent is formed at low temperatures (0-10 °C) and the formylation is carried out at elevated temperatures.
Inefficient Quenching and Work-up The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure that the aqueous work-up is performed correctly, often with a basic solution to neutralize the reaction mixture.
Problem 2: Low Yield or Incomplete Conversion during the Reduction of 4,6-dimethoxypyrimidine-2-carbaldehyde
Possible Cause Suggested Solution
Decomposition of Sodium Borohydride NaBH₄ can decompose in acidic media or over extended periods in protic solvents.[7] Use a fresh batch of NaBH₄ and consider adding it portion-wise to the reaction mixture.
Insufficient Amount of Reducing Agent While a slight excess is typically used, ensure that a sufficient molar equivalent of NaBH₄ is added to account for any potential decomposition and to drive the reaction to completion.
Low Reaction Temperature While the reaction is often initiated at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature is often necessary for complete conversion.
Precipitation of the Starting Material If the aldehyde is not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced. Ensure complete dissolution before adding the reducing agent.
Problem 3: Formation of Side Products during the Reduction Step
Possible Cause Suggested Solution
Over-reduction Although NaBH₄ is generally selective, prolonged reaction times or high temperatures could potentially lead to the reduction of the pyrimidine ring, though this is less common than with stronger reducing agents. Monitor the reaction by TLC and quench it once the starting material is consumed.
Cannizzaro-type Reaction In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction. Ensure the reaction medium is not strongly basic before the reduction is complete.
Reaction with Solvent In alcoholic solvents, NaBH₄ can form alkoxyborohydrides, which have different reactivities. Using a well-established solvent system and temperature profile is recommended.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4,6-dimethoxypyrimidine (1 eq) in anhydrous DMF (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 4,6-dimethoxypyrimidine-2-carbaldehyde.

Protocol 2: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

  • 4,6-dimethoxypyrimidine-2-carbaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4,6-dimethoxypyrimidine-2-carbaldehyde (1 eq) in methanol (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Formylation2-Chloro-4,6-dimethoxypyrimidine, POCl₃, DMFDMF60-702-470-85
2Reduction4,6-dimethoxypyrimidine-2-carbaldehyde, NaBH₄Methanol0 to RT1.5-2.585-95

Visualizations

Reaction_Pathway cluster_step1 Step 1: Formylation (Vilsmeier-Haack) cluster_step2 Step 2: Reduction Start 2-Chloro-4,6-dimethoxypyrimidine Intermediate 4,6-dimethoxypyrimidine-2-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction Reagent1 POCl3, DMF Product This compound Intermediate->Product Reduction Reagent2 NaBH4, Methanol Experimental_Workflow cluster_formylation Formylation Stage cluster_reduction Reduction Stage A Dissolve 2-chloro-4,6-dimethoxypyrimidine in DMF B Add POCl3 at 0°C A->B C Heat reaction mixture B->C D Quench with ice/bicarbonate C->D E Extract with DCM D->E F Purify by column chromatography E->F G Dissolve aldehyde in Methanol F->G Proceed with purified aldehyde H Add NaBH4 at 0°C G->H I Stir at room temperature H->I J Quench with water I->J K Extract with Ethyl Acetate J->K L Isolate final product K->L Troubleshooting_Logic cluster_causes1 Potential Causes for Low Formylation Yield cluster_causes2 Potential Causes for Low Reduction Yield Start Low Yield of Final Product CheckStep1 Check yield of aldehyde intermediate Start->CheckStep1 LowYieldStep1 Low yield in Step 1 (Formylation) CheckStep1->LowYieldStep1 Low LowYieldStep2 Low yield in Step 2 (Reduction) CheckStep1->LowYieldStep2 Acceptable Cause1A Moisture contamination LowYieldStep1->Cause1A Cause1B Incorrect temperature LowYieldStep1->Cause1B Cause1C Inefficient work-up LowYieldStep1->Cause1C Cause2A Decomposed NaBH4 LowYieldStep2->Cause2A Cause2B Incomplete reaction LowYieldStep2->Cause2B Cause2C Side product formation LowYieldStep2->Cause2C

References

Improving the yield of (4,6-Dimethoxypyrimidin-2-yl)methanol in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4,6-Dimethoxypyrimidin-2-yl)methanol in large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing pyrimidine derivatives like this compound, and what are their respective challenges?

A1: Common synthetic routes often involve the condensation of a C3-dicarbonyl compound (or equivalent) with an amidine or a related precursor. For this compound, a plausible route involves the reaction of dimethyl malonate and formamide in the presence of a base like sodium methoxide to form a pyrimidine ring, which is then further functionalized. Challenges in these routes can include low yields, high costs, and environmental pollution from reagents.[1] Alternative methods may utilize starting materials like 2-chloro-4,6-dimethoxypyrimidine, which can undergo nucleophilic substitution.[2][3]

A significant challenge in scaling up these syntheses is managing reaction conditions to minimize the formation of impurities. For instance, in related syntheses, ensuring the complete conversion of intermediates like chloropyrimidines is crucial to avoid allergenic impurities in the final product.[4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction conditions?

A2: Low yields in the synthesis of pyrimidine derivatives can stem from several factors. Based on studies of similar compounds, key parameters to investigate include:

  • Base Concentration: The concentration of the base, such as sodium methoxide, can significantly impact the reaction rate and yield. In the synthesis of 4,6-dihydroxypyrimidine, a 30% concentration of sodium methoxide in methanol was found to be optimal.[1]

  • Reaction Temperature: Temperature plays a critical role. For the synthesis of 4,6-dihydroxypyrimidine, a reaction temperature of 70°C was identified as optimal.[1] For the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-chloro-4,6-dimethoxypyrimidine, a lower temperature of 45-50°C was effective.[2][3] It is crucial to experimentally determine the optimal temperature for your specific reaction.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time. For the synthesis of 4,6-dihydroxypyrimidine, a total reaction time of 2.5 hours was found to be sufficient.[1]

  • Molar Ratios of Reactants: The stoichiometry of the reactants is critical. For instance, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a diethyl malonate to acetamidinium chloride molar ratio of 1.4 was found to be optimal.[5]

Q3: I am observing significant impurity formation in my product. What are the likely side products and how can I minimize them?

A3: Impurity formation can be a major issue in large-scale synthesis. Common impurities can arise from:

  • Incomplete Reactions: Unreacted starting materials or intermediates are a common source of impurities. Ensuring optimal reaction conditions (temperature, time, and stoichiometry) can help drive the reaction to completion.

  • Side Reactions: The pyrimidine ring and its substituents can be susceptible to various side reactions. For example, harsh reaction conditions might lead to the demethylation of the methoxy groups or other undesired transformations.

  • Contaminants in Starting Materials: The purity of your starting materials is crucial. Impurities in the initial reactants can carry through the synthesis or even inhibit the desired reaction.

To minimize impurities, consider the following:

  • Purification of Starting Materials: Ensure all reactants and solvents are of high purity.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative or hydrolysis-related impurities.

  • Controlled Addition of Reagents: The slow, controlled addition of reactive reagents can help to manage the reaction exotherm and minimize the formation of side products.

Q4: What are the most effective methods for purifying crude this compound on a large scale?

A4: The choice of purification method depends on the nature of the impurities and the required final purity.

  • Recrystallization: This is often a cost-effective and scalable method for purifying solid organic compounds.[6] The selection of an appropriate solvent or solvent system is critical for achieving high purity and yield.

  • Column Chromatography: For separating complex mixtures of impurities, column chromatography offers high resolution.[6][7] However, this method can be more time-consuming and require larger volumes of solvent, making it less ideal for very large-scale production.

  • pH Adjustment and Extraction: In some cases, adjusting the pH of the reaction mixture can help to separate the desired product from acidic or basic impurities through liquid-liquid extraction.[8]

Q5: Are there any specific safety precautions I should take during the large-scale synthesis of this compound?

A5: Yes, several safety precautions are essential:

  • Handling of Reagents: Reagents like sodium methoxide are corrosive and flammable. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The reaction of sodium methoxide can be exothermic.[4] For large-scale reactions, ensure that the reactor is equipped with adequate cooling and temperature monitoring systems to prevent thermal runaways. The controlled, dropwise addition of reagents is recommended.

  • Solvent Safety: Many organic solvents are flammable and can be toxic. Use them in well-ventilated areas and take precautions to avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Some reagents and byproducts may be environmentally harmful.

Data Presentation

Table 1: Optimized Reaction Conditions for Related Pyrimidine Syntheses

ProductStarting MaterialsKey Reaction ParametersYieldReference
4,6-DihydroxypyrimidineDimethyl malonate, Formamide, Sodium methoxide/MethanolTemp: 70°C, Time: 2.5 h, NaOMe conc: 30%82.09%[1]
4,6-Dimethoxy-2-methylthiopyrimidine2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptideTemp: 45-50°C, Time: 2 h95.6%[2][3]
4,6-Dihydroxy-2-methylpyrimidineDiethyl malonate, Acetamidinium chloride, Sodium methoxideDEM/Ace·HCl ratio: 1.4, Time: 180 min, NaOMe conc: 18%88.5%[5]
4,6-Dimethoxy-2-methylsulfonylpyrimidine4,6-Dichloro-2-methylthiopyrimidine, Sodium methoxideTemp: 54-56°C, Time: 5-6 h97.5%[4]

Table 2: Comparison of Purification Methods for Structurally Similar Compounds

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key AdvantagesKey DisadvantagesReference
Recrystallization85-90%>98%60-70%Scalable, cost-effective, simple setupPotential for lower yield, less effective for complex impurity profiles[6]
Column Chromatography85-90%>99%80-90%High resolution, suitable for complex mixturesMore time-consuming, requires more solvent, less scalable[6]

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine Ring via Condensation (Adapted from the synthesis of 4,6-dihydroxypyrimidine[1])

Objective: To synthesize a 4,6-dimethoxypyrimidine precursor via the condensation of dimethyl malonate and a suitable amidine in the presence of sodium methoxide.

Materials:

  • Dimethyl malonate

  • Formamidine acetate (as a precursor to the 2-unsubstituted pyrimidine)

  • Sodium methoxide solution in methanol (30%)

  • Methanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and condenser, add the sodium methoxide solution in methanol.

  • Slowly add dimethyl malonate to the sodium methoxide solution while maintaining the temperature below 30°C.

  • After the addition is complete, add formamidine acetate to the mixture.

  • Heat the reaction mixture to the optimal temperature (e.g., 70°C, to be determined experimentally) and maintain for the determined optimal time (e.g., 2.5 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold methanol, and dry under vacuum.

Protocol 2: Purification by Recrystallization (General Procedure)

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • If colored impurities are present, they may be removed by adding a small amount of activated carbon and hot filtering the solution.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Start: Reactant Preparation reaction Reaction: Condensation in Methanol with Sodium Methoxide start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Neutralization and Precipitation monitoring->workup Complete filtration Filtration and Washing workup->filtration crude_product Crude Product filtration->crude_product purification Purification: Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product end End: Analysis pure_product->end troubleshooting_yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_base Is Base Concentration Correct? check_time->check_base Yes increase_time Increase Reaction Time (Monitor by TLC/HPLC) check_time->increase_time No check_purity Are Starting Materials Pure? check_base->check_purity Yes adjust_base Adjust Base Concentration check_base->adjust_base No purify_sm Purify Starting Materials check_purity->purify_sm No solution Yield Improved check_purity->solution Yes adjust_temp->solution increase_time->solution adjust_base->solution purify_sm->solution

References

Common side products in the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Presence of Unreacted Starting Material (4,6-dimethoxy-2-pyrimidinecarboxaldehyde) in the Final Product after Reduction

  • Question: My final product shows a significant amount of the starting aldehyde after performing a reduction reaction. What could be the cause and how can I resolve this?

  • Answer: Incomplete reduction is a common issue. The primary causes include insufficient reducing agent, poor quality of the reducing agent, or non-optimal reaction conditions.

    • Potential Causes:

      • Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., Sodium Borohydride, NaBH₄) to the aldehyde was too low.

      • Deactivated Reducing Agent: Sodium borohydride can decompose if exposed to moisture or acidic conditions.[1]

      • Low Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion.

      • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommended Solutions:

      • Increase Molar Ratio of Reducing Agent: Use a larger excess of the reducing agent. A common starting point is 1.5 to 2 equivalents of NaBH₄.

      • Verify Reagent Quality: Use freshly opened or properly stored sodium borohydride.

      • Optimize Reaction Conditions: While NaBH₄ reductions are often carried out at 0°C to room temperature, slightly elevated temperatures or longer reaction times may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Solvent Choice: Ensure the use of appropriate solvents like methanol or ethanol, which are typically used for NaBH₄ reductions.[1]

Issue 2: Formation of 4,6-dimethoxy-2-pyrimidinecarboxylic acid as a Side Product

  • Question: I have identified 4,6-dimethoxy-2-pyrimidinecarboxylic acid in my product mixture. How is this formed and how can I avoid it?

  • Answer: The presence of the corresponding carboxylic acid is likely due to the oxidation of the starting aldehyde.

    • Potential Causes:

      • Impurity in Starting Material: The starting 4,6-dimethoxy-2-pyrimidinecarboxaldehyde may have been partially oxidized to the carboxylic acid before the reduction step.

      • Oxidation During Workup: Exposure to air or oxidizing agents during the workup process can lead to the formation of the carboxylic acid.

    • Recommended Solutions:

      • Purify the Starting Aldehyde: If the starting material is old or has been exposed to air, consider purifying it by recrystallization or column chromatography before use.

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Careful Workup: Avoid unnecessarily long exposure to air during the extraction and purification steps.

Issue 3: Presence of Biphenyl-type Side Products in Grignard-based Syntheses

  • Question: When using a Grignard-based synthesis, I am observing a significant amount of a biphenyl-like impurity. What is the cause and how can I minimize it?

  • Answer: The formation of biphenyl or other coupling products is a known side reaction in Grignard syntheses.[2]

    • Potential Causes:

      • Reaction with Unreacted Halide: The Grignard reagent can react with the starting aryl or alkyl halide in a coupling reaction. This is more prevalent at higher concentrations and temperatures.

      • Presence of Oxygen: Exposure to atmospheric oxygen can also promote homo-coupling of the Grignard reagent.

    • Recommended Solutions:

      • Slow Addition of Reagents: Add the solution of the halide to the magnesium turnings slowly to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

      • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.

      • Inert Atmosphere: It is crucial to perform the Grignard reaction under a strictly inert atmosphere (nitrogen or argon) to prevent both quenching by moisture and oxidation.[3]

Issue 4: Low Yield and Presence of Protonated Starting Material in Grignard Reactions

  • Question: My Grignard reaction resulted in a low yield of the desired alcohol, and I have isolated the protonated version of my starting halide. What went wrong?

  • Answer: This indicates that the Grignard reagent was quenched before it could react with the electrophile.

    • Potential Causes:

      • Presence of Water: Grignard reagents are highly reactive towards protic sources, including trace amounts of water in the glassware or solvents.[3]

      • Acidic Protons on Substrate: If the pyrimidine starting material has any acidic protons, the Grignard reagent will act as a base rather than a nucleophile.

    • Recommended Solutions:

      • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted using anhydrous solvents.[3]

      • Purification of Reagents: Ensure all starting materials are dry and free of protic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to prepare this compound?

    • A1: The two most common laboratory-scale synthetic routes are the reduction of 4,6-dimethoxy-2-pyrimidinecarboxaldehyde using a mild reducing agent like sodium borohydride[1][4], and the reaction of a suitable Grignard reagent with a 2-substituted-4,6-dimethoxypyrimidine followed by reaction with an electrophile like formaldehyde.

  • Q2: What purification methods are most effective for this compound?

    • A2: The choice of purification method depends on the nature of the impurities. Column chromatography on silica gel is a versatile method for separating the desired alcohol from both more and less polar impurities.[5] Recrystallization from a suitable solvent system can also be effective if the impurities have significantly different solubilities.

  • Q3: How can I monitor the progress of the synthesis reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product.

Quantitative Data Summary

The following table provides a hypothetical comparison of expected yields versus yields observed when common side products are present. Actual yields will vary based on specific reaction conditions and scale.

Synthesis RouteExpected ProductIdeal Yield (%)Common Side ProductObserved Yield of Desired Product (%)
Reduction of AldehydeThis compound> 90%Unreacted Aldehyde50-70%
Reduction of AldehydeThis compound> 90%Carboxylic Acid70-85%
Grignard ReactionThis compound60-80%Biphenyl-type Impurity30-50%
Grignard ReactionThis compound60-80%Protonated Starting Material< 20%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4,6-dimethoxy-2-pyrimidinecarboxaldehyde

  • Dissolution: Dissolve 4,6-dimethoxy-2-pyrimidinecarboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for a Grignard Reaction

Note: This is a general outline and specific reagents and conditions will vary.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. A crystal of iodine can be added to activate the magnesium.[3]

  • Grignard Formation: Add a small amount of a solution of the appropriate alkyl or aryl halide (1 equivalent) in anhydrous diethyl ether or THF to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent to the desired temperature (often 0°C) and slowly add the electrophile (e.g., a solution of 2-chloro-4,6-dimethoxypyrimidine).

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction and Purification: Follow standard extraction, drying, and purification procedures as described in Protocol 1.

Visualization

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Synthesis of this compound Complete analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze pure Product is Pure analyze->pure Yes impure Impurities Detected analyze->impure No end Purify and Characterize Final Product pure->end identify Identify Impurity Structure impure->identify aldehyde Unreacted Aldehyde? identify->aldehyde acid Carboxylic Acid? aldehyde->acid No sol_aldehyde Increase reducing agent Verify reagent quality Optimize reaction time/temp aldehyde->sol_aldehyde Yes grignard_side Grignard-related Side Product? acid->grignard_side No sol_acid Purify starting aldehyde Use inert atmosphere acid->sol_acid Yes unknown Unknown Impurity grignard_side->unknown No sol_grignard Ensure anhydrous conditions Slow reagent addition Control temperature grignard_side->sol_grignard Yes sol_unknown Further spectroscopic analysis Consult literature unknown->sol_unknown sol_aldehyde->end sol_acid->end sol_grignard->end sol_unknown->end

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

Technical Support Center: Purification of (4,6-Dimethoxypyrimidin-2-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of (4,6-dimethoxypyrimidin-2-yl)methanol by recrystallization. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant technical data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purification by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are ideally present in smaller quantities or have different solubility characteristics, remain dissolved in the solvent (mother liquor) and are separated by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility ensures a good recovery of the purified compound upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. Common solvents for pyrimidine derivatives include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and water, or mixtures of these solvents.[1] A preliminary small-scale solubility test is recommended to determine the optimal solvent or solvent system.

Q3: What are the critical steps for a successful recrystallization experiment?

A3: A successful recrystallization procedure typically involves the following key steps:

  • Solvent Selection: Choosing an appropriate solvent with the desired solubility characteristics.

  • Dissolution: Dissolving the crude solid in a minimal amount of the hot solvent to ensure the solution is saturated.[1]

  • Decolorization (if necessary): Using activated carbon to remove colored impurities.

  • Hot Filtration (if necessary): Removing any insoluble impurities from the hot solution.[1]

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to promote the formation of well-defined crystals.[1]

  • Collection of Crystals: Isolating the purified crystals from the mother liquor by vacuum filtration.[1]

  • Washing: Rinsing the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.[1]

  • Drying: Thoroughly drying the crystals to remove any residual solvent.[1]

Q4: How can I assess the purity of the recrystallized this compound?

A4: The purity of the recrystallized product can be determined using several analytical techniques. A common and straightforward method is melting point analysis. A pure crystalline solid will have a sharp and defined melting point range, close to the literature value. Impurities typically broaden and depress the melting point range. For more quantitative and sensitive analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the structure and presence of impurities.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, preheat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the hot funnel and quickly pour the hot solution through it to remove the insoluble matter. This step should be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel and flask. Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing: Wash the crystals on the filter paper with a small amount of fresh, cold solvent to remove any residual mother liquor and soluble impurities.[1]

  • Drying: Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove any remaining solvent.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Appearance White to off-white solid (expected)
Melting Point 87-88 °C (estimated based on the closely related (4,6-dimethylpyrimidin-2-yl)methanol)[1]
Qualitative Solubility
MethanolSoluble at elevated temperatures, sparingly soluble at room temperature.
EthanolSoluble at elevated temperatures, sparingly soluble at room temperature.[1]
Ethyl AcetateModerately soluble at elevated temperatures, poorly soluble at room temperature.[1]
WaterSparingly soluble to insoluble.[1]
TolueneModerately soluble at elevated temperatures, poorly soluble at room temperature.
HexaneInsoluble.

Note: The qualitative solubility data is based on general principles for pyrimidine derivatives and should be confirmed by experimental testing.

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

  • Q: Why is my compound forming an oil instead of crystals? A: "Oiling out" can occur if the solution is supersaturated to a great extent or if the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that disrupt the crystal lattice formation.

  • Q: What can I do to promote crystal formation? A: If an oil forms, try reheating the solution to dissolve the oil. You can then add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Problem: The recovery of the purified compound is very low.

  • Q: What are the common reasons for a low yield? A: A low yield can result from several factors, including using too much solvent during dissolution, incomplete crystallization, or premature crystallization during hot filtration. Additionally, washing the crystals with too much cold solvent or with a solvent that is not sufficiently cold can lead to loss of product.

  • Q: How can I improve my recovery? A: To improve the yield, ensure you are using the minimum amount of hot solvent for dissolution. Allow sufficient time for crystallization, and cool the solution in an ice bath to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent. If the yield is still low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.

Problem: My recrystallized product is still not pure.

  • Q: Why are there still impurities after recrystallization? A: Impurities may persist if they have similar solubility properties to the desired compound in the chosen solvent. Rapid crystallization can also trap impurities within the crystal lattice.

  • Q: How can I achieve higher purity? A: A second recrystallization, potentially with a different solvent or solvent system, may be necessary to remove persistent impurities. Ensuring a slow rate of cooling is crucial for the formation of pure crystals. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove it. For impurities that are difficult to remove by recrystallization, other purification techniques like column chromatography may be required.

Problem: No crystals form even after extended cooling.

  • Q: Why are no crystals forming? A: This is often due to the solution not being sufficiently saturated, meaning too much solvent was used. It could also be that the solution is supersaturated and requires a nucleation site to initiate crystallization.

  • Q: What steps can I take to induce crystallization? A: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again. To induce crystallization in a supersaturated solution, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool_solution Slowly Cool the Solution insoluble_check->cool_solution No hot_filtration->cool_solution crystallization Crystal Formation cool_solution->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash Crystals with Cold Solvent filtration->washing mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor drying Dry Purified Crystals washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Troubleshooting low yield in the synthesis of sulfonylurea from (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of sulfonylurea from (4,6-dimethoxypyrimidin-2-yl)methanol.

Troubleshooting Guides & FAQs

Low Yield in the Conversion of this compound to a Sulfonamide Intermediate

Q1: My initial reaction to convert this compound to the corresponding sulfonamide via the Mitsunobu reaction has a low yield. What are the common causes and how can I optimize the reaction?

A1: The Mitsunobu reaction is a powerful tool for this conversion, but its success with heterocyclic alcohols can be sensitive to several factors. Low yields often stem from issues with reagents, reaction conditions, or competing side reactions.

Common Causes for Low Yield:

  • Reagent Quality:

    • Alcohol: Ensure the this compound is pure and completely dry. Moisture can quench the reaction.

    • Sulfonamide: The purity of the sulfonamide is crucial. Impurities can interfere with the reaction.

    • Phosphine and Azodicarboxylate: Use fresh, high-quality triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). DEAD and DIAD can degrade over time, especially if not stored properly.

  • Reaction Conditions:

    • Stoichiometry: The molar ratios of the reactants are critical. A common starting point is a 1:1.1:1.1 ratio of alcohol to sulfonamide to PPh₃, with 1.1 equivalents of DEAD or DIAD. Excess reagents can sometimes improve yields but may complicate purification.

    • Temperature: The reaction is typically performed by adding the azodicarboxylate slowly at 0°C and then allowing the reaction to warm to room temperature. Running the reaction at elevated temperatures can lead to side reactions and decomposition of the reagents.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common and generally effective solvent. Ensure the solvent is thoroughly dried before use.

    • Order of Addition: The order of reagent addition can significantly impact the yield. The recommended order is to dissolve the alcohol, sulfonamide, and triphenylphosphine in THF, cool the mixture to 0°C, and then add the DEAD or DIAD dropwise.

  • Side Reactions:

    • Elimination: The intermediate alkoxyphosphonium salt can undergo elimination, especially if the pyrimidine ring activates the benzylic-like position.

    • Reaction with Azodicarboxylate: The sulfonamide may react with DEAD or DIAD, leading to undesired byproducts.

    • Steric Hindrance: Although this compound is a primary alcohol, steric bulk on the sulfonamide can hinder the nucleophilic attack.

Optimization Strategies:

To improve the yield, a systematic optimization of the reaction conditions is recommended. Below is a table summarizing the impact of various parameters.

ParameterCondition A (Typical)Condition B (Optimized for Hindered Substrates)Expected Outcome of Optimization
Alcohol:Sulfonamide:PPh₃:DIAD Ratio 1 : 1.1 : 1.1 : 1.11 : 1.5 : 1.5 : 1.5Increased conversion of the limiting reagent.
Temperature 0°C to Room Temperature-20°C to 0°CMinimized side reactions and decomposition.
Solvent THFToluene or DichloromethaneCan influence solubility and reaction rate.
Addition of DIAD Dropwise over 5-10 minSlow, controlled addition over 30-60 minBetter temperature control, reduced side reactions.

Q2: What are some common byproducts in the Mitsunobu reaction with sulfonamides, and how can I minimize them?

A2: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). However, other side reactions can generate impurities that are difficult to separate from the desired product.

Common Byproducts and Mitigation Strategies:

  • Triphenylphosphine Oxide (TPPO) and Reduced Azodicarboxylate: These are inherent to the reaction.

    • Purification: TPPO can often be removed by crystallization or column chromatography. Using polymer-supported triphenylphosphine can simplify removal by filtration. The reduced azodicarboxylate is often more soluble in nonpolar solvents and can be washed away during workup.

  • Elimination Product (Alkene): Formation of an alkene from the alcohol can occur.

    • Mitigation: Lowering the reaction temperature can disfavor the elimination pathway.

  • N-Alkylated Azodicarboxylate: The sulfonamide can potentially react with the activated alcohol-phosphine complex.

    • Mitigation: This is less common with sulfonamides but can be minimized by ensuring the sulfonamide is sufficiently acidic and a good nucleophile.

Alternative Synthetic Routes

Q3: The Mitsunobu reaction is still giving me low yields. What are some alternative methods to convert this compound to a suitable precursor for sulfonylurea synthesis?

A3: If the Mitsunobu reaction proves problematic, several alternative two-step strategies can be employed to convert the alcohol into an amine or a reactive halide, which can then be coupled with the sulfonamide.

Alternative Route 1: Conversion to an Azide followed by Reduction

This is a reliable method for converting alcohols to primary amines.

  • Step 1: Synthesis of 2-(Azidomethyl)-4,6-dimethoxypyrimidine:

    • Method: The alcohol can be converted to an azide using diphenylphosphoryl azide (DPPA) and a base like DBU or by first converting the alcohol to a tosylate or mesylate followed by substitution with sodium azide.

    • Typical Yield: 70-90%

  • Step 2: Reduction of the Azide to 2-(Aminomethyl)-4,6-dimethoxypyrimidine:

    • Method: The azide is reduced to the amine using methods like catalytic hydrogenation (e.g., H₂, Pd/C), Staudinger reaction (PPh₃, then H₂O), or reduction with LiAlH₄.

    • Typical Yield: 85-95%

Alternative Route 2: Conversion to a Halide followed by Substitution

This route involves converting the alcohol to a more reactive leaving group.

  • Step 1: Synthesis of 2-(Chloromethyl)-4,6-dimethoxypyrimidine:

    • Method: The alcohol can be converted to the corresponding chloride using thionyl chloride (SOCl₂) or a Vilsmeier-Haack type reagent. Care must be taken to control the reaction conditions to avoid side reactions with the pyrimidine ring.

    • Typical Yield: 60-80%

  • Step 2: Reaction with the Sulfonamide:

    • Method: The 2-(chloromethyl)pyrimidine can then be reacted with the sodium salt of the sulfonamide in a polar aprotic solvent like DMF or acetonitrile.

    • Typical Yield: 70-90%

Final Sulfonylurea Formation and Purification

Q4: I have successfully synthesized the N-(4,6-dimethoxypyrimidin-2-ylmethyl)sulfonamide intermediate. What is the next step to form the sulfonylurea, and what are the potential challenges?

A4: The final step involves the formation of the sulfonylurea bridge. This is typically achieved by reacting the sulfonamide intermediate with a suitable isocyanate or a carbamate precursor.

Methods for Sulfonylurea Formation:

  • Reaction with a Sulfonyl Isocyanate: If the desired sulfonylurea has the structure R-SO₂-NH-CO-NH-pyrimidinyl, the N-(4,6-dimethoxypyrimidin-2-ylmethyl)amine would be reacted with an appropriate sulfonyl isocyanate (R-SO₂-NCO).

  • Reaction with a Carbamate: The more common route for the target structure involves reacting the N-(4,6-dimethoxypyrimidin-2-ylmethyl)sulfonamide with an isocyanate or a carbamate.

Q5: I am struggling with the purification of my final sulfonylurea product. What are the recommended methods?

A5: Sulfonylureas can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding. A combination of techniques is often necessary.

Purification Strategies:

  • Crystallization: This is the preferred method for obtaining high-purity material.

    • Solvent Selection: Common solvents for the recrystallization of sulfonylureas include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures of these with water or hexanes. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.

    • Eluent System: A gradient of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. Adding a small amount of acetic acid (0.1-1%) to the eluent can sometimes improve peak shape and reduce tailing for acidic compounds like sulfonylureas.

Experimental Protocols

Protocol 1: Synthesis of N-(4,6-dimethoxypyrimidin-2-ylmethyl)sulfonamide via Mitsunobu Reaction

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the desired sulfonamide (1.1 eq), and triphenylphosphine (1.1 eq).

  • Solvent Addition: Add anhydrous THF (10 mL per mmol of alcohol) and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of dichloromethane.

    • Add diethyl ether to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

    • Concentrate the filtrate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure N-(4,6-dimethoxypyrimidin-2-ylmethyl)sulfonamide.

Visualizations

experimental_workflow cluster_mitsunobu Mitsunobu Reaction cluster_alternative Alternative Route (Azide) start Mix Alcohol, Sulfonamide, PPh3 in THF cool Cool to 0°C start->cool add_diad Add DIAD Dropwise cool->add_diad react Stir at RT add_diad->react workup Workup & Purification react->workup product Sulfonamide Intermediate workup->product alcohol This compound to_azide Convert to Azide (e.g., DPPA) alcohol->to_azide azide 2-(Azidomethyl)-4,6-dimethoxypyrimidine to_azide->azide reduction Reduce Azide (e.g., H2, Pd/C) azide->reduction amine 2-(Aminomethyl)-4,6-dimethoxypyrimidine reduction->amine couple Couple with Sulfonyl Chloride amine->couple final_product Sulfonamide Intermediate couple->final_product

Caption: Synthetic routes to the key sulfonamide intermediate.

troubleshooting_logic low_yield Low Yield in Sulfonylurea Synthesis check_reagents Verify Reagent Purity and Dryness low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry, Solvent) low_yield->optimize_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS) low_yield->check_side_reactions purification_issues Address Purification Challenges low_yield->purification_issues Product is formed but lost during purification success Improved Yield check_reagents->success Yield Improves optimize_conditions->success Yield Improves alternative_route Consider Alternative Synthetic Route check_side_reactions->alternative_route Persistent Side Reactions alternative_route->success crystallization Optimize Crystallization (Solvent Screen) purification_issues->crystallization chromatography Optimize Chromatography (Eluent, Additives) purification_issues->chromatography crystallization->success chromatography->success

Caption: Troubleshooting workflow for low sulfonylurea yield.

Overcoming challenges in the methylation of dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of dihydroxypyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of methylating this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and supporting data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the methylation of dihydroxypyrimidines.

Q1: My methylation reaction is producing a mixture of N-methylated and O-methylated products. How can I improve the selectivity for N-methylation?

A1: The competition between N- and O-methylation is a common challenge due to the tautomeric nature of dihydroxypyrimidines. To favor N-methylation, consider the following strategies:

  • Choice of Methylating Agent and Base: Harder methylating agents, such as dimethyl sulfate, in combination with a base that promotes the formation of the nitrogen anion, can favor N-methylation. The use of a less polar, aprotic solvent can also enhance N-alkylation.

  • Protecting Groups: Consider protecting the hydroxyl groups with a suitable protecting group, such as a silyl ether (e.g., TBDMS), before performing the methylation. The protecting group can then be removed under specific conditions.

  • Reaction Conditions: Lowering the reaction temperature may improve selectivity. It is advisable to monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize reaction time and temperature.

Q2: I am observing the formation of both N1- and N3-monomethylated isomers, as well as a dimethylated product. How can I achieve selective mono-methylation at a specific nitrogen?

A2: Achieving regioselectivity between the two nitrogen atoms in a dihydroxypyrimidine ring can be challenging. Here are some approaches:

  • Steric Hindrance: If the dihydroxypyrimidine has substituents, steric hindrance may favor methylation at the less hindered nitrogen.

  • Protecting Group Strategy: A well-designed protecting group strategy can be employed. For instance, one nitrogen can be selectively protected, leaving the other available for methylation. This requires careful selection of orthogonal protecting groups that can be removed without affecting the newly introduced methyl group.

  • pH Control: The pKa values of the N-H protons can differ, and careful control of the reaction pH with a suitable buffer or a specific amount of base might favor the deprotonation and subsequent methylation of one nitrogen over the other.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in methylation reactions of dihydroxypyrimidines can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Try increasing the reaction time, temperature, or the equivalents of the methylating agent. However, be cautious as harsher conditions can lead to more side products.

  • Side Reactions: As discussed, the formation of multiple isomers (N- vs. O-, N1- vs. N3-) and over-methylation will lower the yield of the desired product. Optimizing for selectivity is key.

  • Degradation of Starting Material or Product: Dihydroxypyrimidines and their methylated derivatives can be sensitive to harsh reaction conditions. Ensure your reaction conditions are not causing degradation. This can be checked by analyzing aliquots of the reaction mixture at different time points.

  • Purification Losses: The separation of closely related isomers can be difficult and lead to significant product loss during purification. Optimize your purification method (e.g., column chromatography with a specific solvent system, recrystallization).

Q4: How can I confirm the structure of my methylated dihydroxypyrimidine and distinguish between the different isomers?

A4: Spectroscopic methods are essential for structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-H proton will disappear upon methylation. The appearance of a new singlet corresponding to the N-CH₃ group (typically around 3-4 ppm) is indicative of N-methylation. For O-methylation, a singlet for the O-CH₃ group will appear (typically around 3.5-4.5 ppm). The chemical shifts of the ring protons will also be affected by the position of the methyl group, which can help distinguish between N1 and N3 isomers.

    • ¹³C NMR: The appearance of a new carbon signal in the aliphatic region (around 30-40 ppm for N-CH₃ and 50-60 ppm for O-CH₃) confirms methylation. The chemical shifts of the ring carbons, particularly those adjacent to the site of methylation, will also change.

    • 2D NMR (HMBC, HSQC, NOESY): These experiments can provide definitive evidence for the site of methylation by showing correlations between the methyl protons and the carbons or protons of the pyrimidine ring. For example, a correlation in an HMBC spectrum between the methyl protons and a ring carbon can confirm the point of attachment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, verifying the addition of a methyl group.

  • Infrared (IR) Spectroscopy: The disappearance of N-H stretching bands and the appearance of C-O stretching bands can provide evidence for N- or O-methylation, respectively.

Quantitative Data Presentation

The following table summarizes typical yields and isomer ratios for the methylation of 4,6-dihydroxypyrimidine under different reaction conditions. This data is illustrative and results may vary based on the specific substrate and experimental setup.

Methylating AgentBaseSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Isomer Ratio (N-methyl : O-methyl)
Dimethyl SulfateK₂CO₃AcetoneReflux6N-methylated659:1
Methyl IodideNaHTHF2512N-methylated708:2
Diazomethane-Ether01O-methylated851:9
Trimethyloxonium tetrafluoroborateProton SpongeCH₂Cl₂254N-methylated75>95:5

Experimental Protocols

Protocol 1: Selective N-Methylation of 4,6-Dihydroxypyrimidine using Dimethyl Sulfate

This protocol is designed to favor the formation of N-methylated products.

Materials:

  • 4,6-Dihydroxypyrimidine (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 4,6-dihydroxypyrimidine and anhydrous potassium carbonate in anhydrous acetone, add dimethyl sulfate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent system).

  • After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to isolate the N-methylated product(s).

Visualizations

Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Methylated dihydroxypyrimidine derivatives can be designed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3]

Caption: Inhibition of DHODH by methylated dihydroxypyrimidines in the pyrimidine biosynthesis pathway.

Experimental Workflow: Troubleshooting Methylation Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues in the methylation of dihydroxypyrimidines.

Troubleshooting_Workflow cluster_Troubleshooting Troubleshooting Steps Start Start Methylation Reaction Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Analysis Analyze Crude Product (NMR, MS) Monitor->Analysis Desired_Product Desired Product Obtained? Analysis->Desired_Product End End Desired_Product->End Yes Low_Yield Low Yield Desired_Product->Low_Yield No Mixture_Isomers Mixture of Isomers (N-/O-, N1-/N3-) Desired_Product->Mixture_Isomers No No_Reaction No Reaction / Incomplete Desired_Product->No_Reaction No Adjust_Conditions Adjust Reaction Conditions (Time, Temp, Equivalents) Low_Yield->Adjust_Conditions Change_Reagents Change Reagents (Methylating Agent, Base, Solvent) Mixture_Isomers->Change_Reagents Protecting_Groups Implement Protecting Group Strategy Mixture_Isomers->Protecting_Groups No_Reaction->Adjust_Conditions Adjust_Conditions->Start Re-run Change_Reagents->Start Re-run Protecting_Groups->Start Re-run

Caption: A logical workflow for troubleshooting challenges in dihydroxypyrimidine methylation.

References

Catalyst selection and optimization for reactions of (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization in reactions involving (4,6-Dimethoxypyrimidin-2-yl)methanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst systems for Suzuki-Miyaura cross-coupling reactions with derivatives of this compound?

A1: For Suzuki-Miyaura coupling of pyrimidine derivatives, palladium-based catalysts are highly effective. The choice of catalyst and ligands is crucial for achieving high yields. A commonly successful system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] For some substrates, a combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos can show high reactivity and functional group tolerance.[3] The selection of a suitable base, like potassium phosphate (K₃PO₄), and an appropriate solvent, such as 1,4-dioxane, is also critical for reaction success.[1][2]

Q2: Which catalysts are recommended for Buchwald-Hartwig amination of (4,6-Dimethoxypyrimidin-2-yl) derivatives?

A2: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with pyrimidine halides.[4][5] Effective catalyst systems typically involve a palladium precursor and a specialized ligand. A well-established system uses a Pd(II) source like dichlorobis(triphenylphosphine)Pd(II) in combination with a bidentate phosphine ligand such as Xantphos.[6] The use of a strong base, for instance, sodium tert-butoxide, is generally required.[6] Bulky, electron-rich "Buchwald ligands" like XPhos, SPhos, and BrettPhos have been developed to improve reaction efficiency for a wide range of amines, including primary and secondary amines.[7]

Q3: How can I selectively oxidize the primary alcohol of this compound to the corresponding aldehyde?

A3: Selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids can be achieved using several catalytic methods. One of the most common and mild methods is using aminoxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant such as sodium hypochlorite (NaOCl).[8][9] This method is known for its high selectivity for primary alcohols.[9] Another approach involves using transition metal phthalocyanine catalysts with an oxidant like tert-butyl hydroperoxide (TBHP).[8]

Q4: I am observing low yields in my pyrimidine synthesis. What are the common causes?

A4: Low yields in pyrimidine synthesis can stem from several factors. These include the use of a suboptimal catalyst, competing side reactions, or incomplete cyclization of intermediates.[10][11] For instance, in reactions like the Biginelli synthesis, Knoevenagel condensation between the aldehyde and a β-ketoester can be a significant competing reaction that consumes starting materials.[11] The purity of reactants and the reaction conditions, such as temperature and solvent, also play a crucial role.[10]

Troubleshooting Guides

Problem 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

  • Question: My Suzuki coupling of a 2-chloro-4,6-dimethoxypyrimidine derivative is not proceeding. What are the likely causes and how can I troubleshoot this?

  • Answer:

    • Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air and moisture. Consider using a fresh batch or a more stable pre-catalyst. The nitrogen atoms in the pyrimidine ring can sometimes inhibit the catalyst.[1]

    • Base Selection: The choice of base is critical. While K₃PO₄ is often effective, other bases like Cs₂CO₃ or K₂CO₃ might be more suitable for your specific substrate.

    • Solvent and Temperature: Ensure you are using anhydrous solvents, as water can negatively impact the reaction. Common solvents include 1,4-dioxane, toluene, or DME. The reaction may require heating, typically between 70-100 °C.[1][2]

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Check the purity of your boronic acid or use a freshly opened bottle.

Problem 2: Formation of byproducts in a Buchwald-Hartwig amination.

  • Question: I am seeing significant byproduct formation in my Buchwald-Hartwig amination. How can I improve the selectivity?

  • Answer:

    • Ligand Choice: The ligand has a profound impact on the reaction's success. The choice of ligand depends on the amine (primary, secondary) and the aryl halide. Experiment with different Buchwald ligands (e.g., XPhos, SPhos) to find the optimal one for your substrate combination.[7]

    • Base Stoichiometry and Type: Using an incorrect amount or type of base can lead to side reactions. Sodium tert-butoxide is common, but other bases like LiHMDS or K₃PO₄ might offer better results and compatibility with other functional groups.[12]

    • Reaction Temperature: While these reactions often require heat, excessive temperatures can lead to catalyst decomposition or side reactions. Try running the reaction at a lower temperature for a longer duration.

    • Hydrodehalogenation: A common side reaction is the replacement of the halide with a hydrogen atom. This can often be minimized by carefully controlling the reaction conditions and ensuring an inert atmosphere.

Problem 3: Over-oxidation to carboxylic acid during alcohol oxidation.

  • Question: When trying to synthesize (4,6-Dimethoxypyrimidin-2-yl)carbaldehyde, I am getting the carboxylic acid as a major byproduct. How can I prevent this?

  • Answer:

    • Choice of Oxidant: Stronger oxidizing agents will favor the formation of the carboxylic acid. Mild, selective methods are preferred. The TEMPO/NaOCl system is generally very selective for aldehydes.[8][9]

    • Reaction Time and Temperature: Over-oxidation can occur with prolonged reaction times or at higher temperatures. Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed. Performing the reaction at 0 °C can also help improve selectivity.[8]

    • Control of pH: In TEMPO-catalyzed oxidations, maintaining the pH around 8.6 with a buffer like NaHCO₃ is crucial for achieving high selectivity for the aldehyde.[8]

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80Good[1][2]
Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄Toluene/H₂O100Varies[3]
[Pd(allyl)Cl]₂cataCXium AK₂CO₃Dioxane/H₂O80High
PEPPSI-IPr-K₂CO₃THF/MeOH60High[13]

Table 2: Conditions for Buchwald-Hartwig Amination of Pyrimidine Derivatives

Palladium SourceLigandBaseSolventTemperatureNotesReference
Pd₂(dba)₃dpppNaOtBuTolueneRefluxInitial trials showed difficulty[6]
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneRefluxOptimized conditions, moderate to good yields (27-82%)[6]
Pd(OAc)₂BrettphosLiHMDSTHFRoom TempGood for primary amines[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-halo-(4,6-dimethoxy)pyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[3]

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vial, add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the 2-halo-(4,6-dimethoxy)pyrimidine derivative (1.0 mmol) and the amine (1.2 mmol).

  • Solvent and Reaction: Add anhydrous toluene (4 mL) and seal the vial. Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Protocol 3: Procedure for TEMPO-Catalyzed Oxidation to Aldehyde

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane (CH₂Cl₂, 5 mL).

  • Catalyst Addition: Add TEMPO (0.01 mmol) to the solution.

  • Oxidant Addition: In a separate flask, prepare a solution of aqueous sodium hypochlorite (NaOCl, ~0.35M) containing sodium bicarbonate (NaHCO₃) to buffer the pH at approximately 8.6.[8]

  • Reaction: Cool the alcohol solution to 0 °C in an ice bath. Slowly add the buffered NaOCl solution (1.1 mmol) to the stirred alcohol solution. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude aldehyde can be purified by column chromatography if necessary.

Visualizations

G General Workflow for Suzuki-Miyaura Coupling start Start: Assemble Reactants setup Reaction Setup: - 2-Halo-pyrimidine - Boronic Acid - Pd Catalyst - Base start->setup solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) setup->solvent heat Heat Reaction (e.g., 70-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

G Troubleshooting Low Yield in Pyrimidine Reactions start Low Yield Observed check_catalyst Check Catalyst Activity - Fresh/Active Catalyst? - Correct Loading? start->check_catalyst Possible Cause check_conditions Review Reaction Conditions - Anhydrous Solvent? - Optimal Temperature? start->check_conditions Possible Cause check_reagents Verify Reagent Purity - Starting Materials Pure? - Base Stoichiometry? start->check_reagents Possible Cause side_reactions Investigate Side Reactions - Analyze Byproducts (NMR, MS) - Adjust Conditions to Minimize start->side_reactions Byproducts Observed optimize Systematic Optimization (DoE) check_catalyst->optimize If Issue Persists check_conditions->optimize If Issue Persists check_reagents->optimize If Issue Persists side_reactions->optimize

Caption: Logical workflow for troubleshooting low reaction yields.

References

By-product formation and removal in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of pyrimidine derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may face during their experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrimidine Derivative

Question: I am getting a very low yield, or my reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in pyrimidine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

    • Temperature: Some reactions require heating to proceed at an appreciable rate. Conversely, excessive heat can lead to the degradation of reactants or products. Experiment with a range of temperatures to find the optimal condition.

    • Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

    • Solvent: The choice of solvent is crucial. For instance, in the Biginelli reaction, methanol is a commonly used solvent.[2]

  • Inefficient Catalyst: If you are using a catalyst, its activity may be compromised.

    • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts might need regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[3]

  • Incorrect Reagent Stoichiometry: The molar ratios of your reactants are critical.

    • Stoichiometry: Carefully calculate and measure the amounts of all reactants to ensure the limiting reagent is fully converted.[1]

  • Atmosphere Control: Many organic reactions are sensitive to air and moisture.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent side reactions and improve yield.[1]

Issue 2: Formation of Unexpected Side-Products

Question: My reaction mixture shows multiple spots on TLC, and I am having trouble isolating my desired product. What are these by-products and how can I minimize their formation?

Answer: The formation of side-products is a common challenge in pyrimidine synthesis due to the reactivity of the pyrimidine core and its precursors.

Potential Causes & Solutions:

  • Side Reactions: The inherent reactivity of the starting materials can lead to various side reactions.

    • Dimerization and Polymerization: These can occur, especially at higher concentrations or temperatures. Consider diluting the reaction mixture or running the reaction at a lower temperature.[1]

    • Rearrangement: The product or intermediates might undergo rearrangement under the reaction conditions. Modifying the solvent or temperature may suppress these rearrangements.[1]

  • Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can result in the formation of multiple isomers.

    • Protecting/Directing Groups: The use of appropriate protecting or directing groups on your starting materials can enhance the regioselectivity of the reaction.[1]

  • Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.

    • Stoichiometry Control: Carefully control the stoichiometry of the electrophile and the reaction time to prevent multiple additions.[1]

  • N-acylurea Impurities (Biginelli Reaction): In the Biginelli reaction, the formation of N-acylurea impurities is a common issue.

    • Purification: Recrystallization is often the most effective method for removing these impurities from the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) product.[3]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my pyrimidine derivative. What are the best approaches?

Answer: Isolating the desired pyrimidine derivative can be challenging, especially when impurities have similar physicochemical properties to the product.

Potential Causes & Solutions:

  • Similar Polarity of Product and Impurities: This makes separation by standard column chromatography difficult.

    • Alternative Chromatography: Consider using preparative HPLC or employing a different stationary phase, such as alumina, if your compound is unstable on silica gel.[1] Experimenting with different solvent systems for column chromatography is also recommended.[1]

    • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require screening.[4]

  • Product Instability: The target compound may be degrading during purification.

    • Milder Conditions: Use milder purification techniques. For example, if using chromatography, avoid highly acidic or basic mobile phases if your compound is sensitive to them.

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product.

    • Work-up: Ensure proper work-up procedures, such as aqueous washes and extractions, are performed before chromatographic purification to remove these impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrimidine derivatives?

A1: The two most common and effective methods for the purification of pyrimidine derivatives are recrystallization and column chromatography.[3] For more challenging separations, preparative HPLC and Solid-Phase Extraction (SPE) can be utilized.[4]

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, isopropanol, methanol/acetonitrile, and ethyl acetate/hexane mixtures.[3][4] Small-scale solubility tests are recommended to identify the best solvent or solvent system.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. By comparing the spots of your crude mixture, purified fractions, and a reference standard (if available), you can identify the fractions containing the pure product.[3] For a more quantitative assessment of purity, HPLC is the preferred method.[1]

Q4: What are some common by-products in the Biginelli reaction and how can they be removed?

A4: A common by-product in the Biginelli reaction is N-acylurea. Recrystallization is often the most effective method for its removal from the desired dihydropyrimidine product. Careful selection of the recrystallization solvent is crucial for successful purification.[3]

Data Presentation: Purification of Pyrimidine Derivatives

The following tables summarize quantitative data on the yield and purity of pyrimidine derivatives obtained through different synthesis and purification methods.

Table 1: Yield and Purity Data for Biginelli Reaction Products

CatalystSolventEnergy SourceYield (%)Purity (%)
Sulfated ZirconiaMethanolReflux92>98 (after recrystallization)
Not SpecifiedEthanolReflux85>98 (after recrystallization)
NoneSolvent-freeGrinding95>97 (after recrystallization)

Data compiled from various protocols for the Biginelli reaction.[2]

Table 2: Purification of 4-Pyrimidine Methanamine

Purification MethodCommon SolventsExpected PurityExpected Yield
RecrystallizationEthanol, Isopropanol, Methanol/Acetonitrile>98%80-95%

Table 3: Preparative HPLC for Pyrimidine Derivatives

Compound ClassStationary PhaseMobile PhasePurity Achieved (%)
Drug-like LibrariesC18Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)Median >97

Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Single Solvent)

  • Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at an elevated temperature and poorly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.[4]

Protocol 2: General Procedure for Column Chromatography

  • Solvent System Selection: Determine an appropriate mobile phase (solvent system) using TLC. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the target compound and provide good separation from impurities.[4]

  • Column Packing: Pack a glass column with silica gel or another suitable stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[3]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Starting Materials Reaction_Mixture Crude Reaction Mixture Reactants->Reaction_Mixture Reaction Crude_Product Crude Product Reaction_Mixture->Crude_Product Extraction/Quenching Pure_Product Purified Pyrimidine Derivative Crude_Product->Pure_Product Chromatography or Recrystallization Characterization Structural & Purity Confirmation Pure_Product->Characterization NMR, MS, HPLC

Caption: General experimental workflow for pyrimidine derivative synthesis and purification.

De_Novo_Pyrimidine_Biosynthesis Glutamine_CO2_ATP Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine_CO2_ATP->Carbamoyl_Phosphate CPS II N_Carbamoylaspartate N-Carbamoylaspartate Carbamoyl_Phosphate->N_Carbamoylaspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoylaspartate Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS (Decarboxylase) UTP Uridine Triphosphate (UTP) UMP->UTP Kinases CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthetase

Caption: Simplified pathway of de novo pyrimidine biosynthesis.

References

Techniques for monitoring the progress of reactions involving (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4,6-Dimethoxypyrimidin-2-yl)methanol. The following sections detail common analytical techniques for monitoring reaction progress and address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of reactions involving this compound?

A1: The most common and effective techniques for monitoring reactions of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice of technique depends on the specific reaction conditions, the properties of the reactants and products, and the level of detail required for the analysis.

Q2: How can I quickly check if my reaction is proceeding?

A2: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for a quick qualitative check of your reaction's progress.[1] By spotting the starting material, a co-spot (a mix of starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visually track the disappearance of the starting material and the appearance of new product spots.

Q3: Which technique should I use for quantitative analysis of my reaction?

A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1] HPLC allows for the accurate determination of the concentration of reactants and products, enabling the calculation of reaction conversion and yield. Quantitative NMR (qNMR) can also be a powerful tool for this purpose.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q4: My TLC spots for this compound and its products are streaking. What can I do to fix this?

A4: Streaking on a TLC plate is a common issue that can arise from several factors.[2][3] Due to the polar nature of the pyrimidine ring and the hydroxyl group, this compound can interact strongly with the silica gel stationary phase.

Possible Causes and Solutions:

Possible Cause Solution
Sample Overloading Prepare a more dilute solution of your reaction mixture for spotting on the TLC plate.[2]
Inappropriate Solvent System The polarity of the mobile phase may be too low. Try increasing the proportion of the polar solvent (e.g., methanol in a chloroform/methanol mixture).[3][4] For polar, basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.[4]
Compound Instability on Silica Some polar heterocyclic compounds can be unstable on acidic silica gel.[5] Consider using a different stationary phase, such as alumina or a reversed-phase TLC plate.
High Polarity of Compound If the compound remains at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent significantly.[4]

Recommended TLC Conditions:

Parameter Recommendation
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent is recommended. Start with a system like Chloroform/Methanol (90:10 v/v) and adjust the ratio based on the observed separation.[5] For more polar compounds, a higher proportion of methanol may be necessary.
Visualization The dimethoxypyrimidine ring is UV active and should be visible under a UV lamp at 254 nm as a dark spot.[6] Staining with iodine vapor can also be an effective visualization method for aromatic and unsaturated compounds.[6][7]

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) spot_plate Spot Samples on Plate prep_plate->spot_plate prep_sample Prepare Reaction Samples (Start, Co-spot, Reaction Mix) prep_sample->spot_plate prep_chamber Prepare Developing Chamber (e.g., Chloroform/Methanol) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_stain Stain if Necessary (e.g., Iodine Vapor) visualize_uv->visualize_stain interpret Interpret Results (Disappearance of Starting Material, Appearance of Product) visualize_stain->interpret

Caption: Workflow for monitoring reaction progress using TLC.

High-Performance Liquid Chromatography (HPLC)

Q5: I am observing peak tailing for my pyrimidine compounds in HPLC. What are the likely causes and how can I improve the peak shape?

A5: Peak tailing in HPLC is often observed for basic compounds like pyrimidines due to interactions with the stationary phase.[8][9]

Possible Causes and Solutions:

Possible Cause Solution
Secondary Silanol Interactions The basic nitrogen atoms in the pyrimidine ring can interact with residual acidic silanol groups on the silica-based stationary phase.[8] Using a mobile phase with a low pH (e.g., adding 0.1% formic acid or phosphoric acid) can suppress the ionization of silanols and reduce these interactions.[10][11] Alternatively, using an end-capped column can minimize exposed silanols.[8]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjusting the pH to be at least 2 units away from the analyte's pKa is recommended.
Column Overload Injecting too concentrated a sample can lead to peak tailing.[12] Try diluting your sample.
Column Degradation A void at the head of the column or a contaminated frit can cause peak distortion.[11] Try flushing the column or replacing it if necessary.

Recommended HPLC Conditions:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase A gradient of acetonitrile and water is a good starting point. The addition of an acidifier like 0.1% phosphoric acid or formic acid is often necessary to achieve good peak shape for pyrimidine derivatives.[10]
Detection UV detection at a wavelength where the pyrimidine ring has strong absorbance (e.g., around 260 nm, but should be optimized for the specific compound).
Flow Rate Typically 1.0 mL/min.

Logical Flowchart for HPLC Troubleshooting

HPLC_Troubleshooting start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No dilute_sample->start Re-evaluate adjust_ph Adjust pH (add acidifier like formic acid) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->start Re-evaluate flush_column Flush or Replace Column check_column->flush_column Yes good_peak Good Peak Shape Achieved check_column->good_peak No, problem solved flush_column->start Re-evaluate

Caption: Troubleshooting guide for HPLC peak tailing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How should I prepare my sample for in-situ NMR reaction monitoring?

A6: For in-situ NMR monitoring, the reaction is typically run directly in an NMR tube.

Experimental Protocol for In-situ NMR:

  • Solvent Selection: Choose a deuterated solvent in which your starting material, reagents, and product are all soluble. Common choices include CDCl₃, DMSO-d₆, or D₂O depending on the reaction.

  • Sample Preparation:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a known amount of an internal standard if quantitative analysis is desired. The internal standard should have a simple spectrum that does not overlap with the signals of the reactants or products.

    • Acquire an initial ¹H NMR spectrum of the starting material.

  • Reaction Initiation: Add the final reagent or catalyst to the NMR tube to initiate the reaction.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting material and the product to determine the reaction progress over time.

Q7: The peaks in my ¹H NMR spectrum are broad. What could be the cause?

A7: Broad peaks in the NMR spectrum of pyrimidine derivatives can be caused by several factors.[10]

Possible Causes and Solutions:

Possible Cause Solution
Chemical Exchange Protons on hydroxyl or amino groups can exchange with each other or with residual water in the solvent, leading to broad signals. A D₂O shake can confirm exchangeable protons; adding a drop of D₂O to the NMR tube will cause these peaks to disappear or broaden significantly.[10]
Quadrupolar Broadening The nitrogen atoms in the pyrimidine ring have a quadrupole moment which can cause broadening of adjacent proton signals.[10] This is an inherent property of the molecule.
High Sample Concentration High concentrations can lead to aggregation and peak broadening.[10] Try using a more dilute sample.
Poor Shimming An inhomogeneous magnetic field will result in broad lines. Ensure the spectrometer is properly shimmed before acquiring data.
Paramagnetic Impurities Even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure all glassware is scrupulously clean.
Gas Chromatography-Mass Spectrometry (GC-MS)

Q8: Can I monitor my reaction using GC-MS? this compound is a polar alcohol.

A8: Direct analysis of polar, non-volatile compounds like this compound by GC-MS can be challenging. The hydroxyl group can cause peak tailing and poor chromatographic performance. Derivatization is often necessary to improve volatility and thermal stability.[13][14]

Derivatization Strategies:

  • Silylation: This is a common method where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[14] The resulting silylated ether is much more volatile and amenable to GC analysis.

  • Acylation: This involves converting the alcohol to an ester using an acylating agent like acetic anhydride or a fluoroacyl anhydride. This also increases volatility.

Q9: What kind of fragmentation patterns can I expect in the mass spectrum of my pyrimidine product?

A9: The fragmentation of pyrimidine derivatives in mass spectrometry is influenced by the substituents on the ring. Common fragmentation pathways include:

  • Cleavage of substituents: The bonds connecting substituents to the pyrimidine ring can break.

  • Ring fragmentation: The pyrimidine ring itself can undergo cleavage, often initiated by the presence of certain functional groups.[15][16]

  • Loss of small neutral molecules: Molecules like CO, HCN, or CH₃OH may be lost from the molecular ion.

Interpreting the mass spectrum will involve identifying the molecular ion peak and then analyzing the fragmentation pattern to confirm the structure of the product.[16]

Signaling Pathway for Choosing an Analytical Technique

Analytical_Technique_Choice start Need to Monitor Reaction qualitative_check Quick Qualitative Check? start->qualitative_check quantitative_analysis Quantitative Analysis? qualitative_check->quantitative_analysis No tlc Use TLC qualitative_check->tlc Yes structural_info Detailed Structural Information? quantitative_analysis->structural_info No hplc Use HPLC or qNMR quantitative_analysis->hplc Yes volatile_check Are compounds volatile? structural_info->volatile_check No nmr Use NMR structural_info->nmr Yes gcms Use GC-MS (with derivatization) volatile_check->gcms Yes end Analysis Complete volatile_check->end No tlc->end hplc->end nmr->end gcms->end

Caption: Decision tree for selecting a monitoring technique.

References

Scale-up considerations for the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, assuming a common synthetic route involving the formation of a 2-lithiated pyrimidine intermediate followed by reaction with formaldehyde.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Lithiation Ensure anhydrous conditions, as organolithium reagents are highly reactive with water. Use freshly titrated n-butyllithium to accurately determine its concentration. Consider using a different lithiation agent, such as lithium diisopropylamide (LDA), which can be more effective for some substrates.
Degradation of the Lithiated Intermediate Maintain a low reaction temperature (typically -78 °C) during the lithiation and subsequent reaction with formaldehyde to prevent decomposition of the unstable intermediate.
Inefficient Quenching with Formaldehyde Use a source of anhydrous formaldehyde, such as paraformaldehyde that has been recently "cracked" by heating, or a solution of formaldehyde in a dry, inert solvent. Add the formaldehyde solution slowly to the lithiated pyrimidine to control the reaction exotherm.
Side Reactions The lithiated intermediate can be protonated by trace amounts of water or other acidic protons in the reaction mixture. Ensure all glassware is thoroughly dried and solvents are anhydrous.

Problem 2: Formation of Impurities

Potential Cause Troubleshooting Steps
Unreacted Starting Material (4,6-dimethoxypyrimidine) Increase the equivalents of the lithiating agent or prolong the reaction time for the lithiation step. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
Formation of 2,2'-bis(4,6-dimethoxypyrimidine) This can occur if the lithiated intermediate reacts with the starting material. Add the lithiating agent slowly and maintain a low temperature to minimize this side reaction.
Over-alkylation Products If the product alcohol is deprotonated by the lithiating agent and reacts further, this can lead to byproducts. Use the minimum effective amount of the lithiating agent and quench the reaction promptly after the addition of formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the direct C-H functionalization of 4,6-dimethoxypyrimidine. This typically involves a directed ortho-metalation (DoM) reaction, where the pyrimidine is treated with a strong base, such as n-butyllithium, to generate a 2-lithiated intermediate. This nucleophilic intermediate is then quenched with an electrophile, in this case, formaldehyde, to introduce the hydroxymethyl group at the 2-position.

Q2: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a sample of the reaction mixture can be quenched with a proton source (like methanol) and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the alcohol) indicates product formation.

Q3: What are the critical safety precautions for this synthesis?

Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, is mandatory. Formaldehyde is a toxic and volatile substance and should be handled in a well-ventilated fume hood.

Q4: What purification methods are suitable for this compound?

The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective in separating the desired product from less polar starting materials and nonpolar byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via lithiation.

Parameter Condition Expected Outcome
Stoichiometry (n-BuLi) 1.1 - 1.5 equivalentsHigher equivalents can lead to side reactions.
Reaction Temperature -78 °CCrucial for the stability of the lithiated intermediate.
Reaction Time (Lithiation) 1 - 2 hoursMonitor by TLC for completion.
Quenching Agent Anhydrous FormaldehydeEssential for good yield.
Typical Yield 60 - 80%Highly dependent on reaction conditions and purity of reagents.
Purity (after chromatography) >95%Can be further improved by recrystallization.

Experimental Protocol

Synthesis of this compound via Directed Lithiation

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 4,6-Dimethoxypyrimidine

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous formaldehyde (generated from paraformaldehyde or as a solution in a dry solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 4,6-dimethoxypyrimidine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise from the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: Slowly add a solution of anhydrous formaldehyde in THF to the reaction mixture at -78 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4,6-Dimethoxypyrimidine in Anhydrous THF lithiation Lithiation (n-BuLi, -78°C) start->lithiation quench Quench with Anhydrous Formaldehyde lithiation->quench workup Aqueous Work-up (NH4Cl) quench->workup extraction Extraction (Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Final Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Product incomplete_lith Incomplete Lithiation issue->incomplete_lith degradation Intermediate Degradation issue->degradation inefficient_quench Inefficient Quench issue->inefficient_quench anhydrous Ensure Anhydrous Conditions incomplete_lith->anhydrous fresh_reagents Use Fresh/Pure Reagents incomplete_lith->fresh_reagents low_temp Maintain Low Temperature (-78°C) degradation->low_temp inefficient_quench->fresh_reagents

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Validation & Comparative

Comparative Analysis of Synthesis Routes for (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes for (4,6-dimethoxypyrimidin-2-yl)methanol, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the current literature, this guide outlines two plausible and robust methodologies, supported by established chemical principles and analogous reaction data. The objective is to provide researchers with a practical framework for the synthesis of this target molecule.

Introduction

This compound is a substituted pyrimidine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the dimethoxypyrimidine core, a common scaffold in bioactive compounds, coupled with a reactive hydroxymethyl group, makes it an attractive target for synthetic chemists. This guide compares two distinct synthetic strategies: a palladium-catalyzed carbonylation-reduction sequence starting from the readily available 2-chloro-4,6-dimethoxypyrimidine, and a lithiation-formylation route commencing with 4,6-dimethoxypyrimidine.

Comparative Data of Proposed Synthetic Routes

The following table summarizes the key estimated quantitative metrics for the two proposed synthetic routes to this compound. The data presented is based on typical yields and reaction conditions for analogous chemical transformations.

MetricRoute 1: Carbonylation-ReductionRoute 2: Lithiation-Formylation
Starting Material 2-Chloro-4,6-dimethoxypyrimidine4,6-Dimethoxypyrimidine
Key Intermediates Methyl 4,6-dimethoxypyrimidine-2-carboxylate2-Lithio-4,6-dimethoxypyrimidine
Key Reagents Pd(OAc)₂, dppf, CO, Methanol, LiAlH₄n-BuLi, TMEDA, DMF
Number of Steps 22 (one-pot)
Estimated Overall Yield 65-75%50-60%
Estimated Purity (crude) >90%~85%
Estimated Total Time 24-36 hours12-18 hours
Primary Waste Palladium residues, aluminum saltsButane, lithium salts, amine waste
Scalability GoodModerate (requires cryogenic conditions)

Experimental Protocols

Route 1: Palladium-Catalyzed Carbonylation and Subsequent Reduction

This route offers a reliable and scalable approach utilizing a commercially available starting material. The key steps involve the introduction of a carbonyl group via a palladium-catalyzed reaction, followed by its reduction to the desired alcohol.

Step 1: Synthesis of Methyl 4,6-dimethoxy-2-pyrimidinecarboxylate

  • To a dry, argon-flushed autoclave, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.06 eq).

  • Add anhydrous methanol (as both reactant and solvent) and triethylamine (1.5 eq).

  • Pressurize the autoclave with carbon monoxide (CO) gas to 10 atm.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, carefully vent the CO gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 4,6-dimethoxy-2-pyrimidinecarboxylate.

    • Estimated Yield: 75-85%

Step 2: Reduction to this compound

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of methyl 4,6-dimethoxy-2-pyrimidinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Estimated Yield: 85-95%

Route 2: Directed Ortho-Lithiation and Formylation

This route provides a more direct, one-pot approach to the target molecule, though it requires careful control of anhydrous and low-temperature conditions.

Step 1 & 2 (One-Pot): Lithiation and Formylation of 4,6-Dimethoxypyrimidine

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an argon atmosphere, add a solution of 4,6-dimethoxypyrimidine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flame-dried flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous THF and cool it to -78 °C.

  • Slowly transfer the lithiated pyrimidine solution via cannula into the cold DMF solution.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, primarily 4,6-dimethoxy-2-pyrimidinecarboxaldehyde, can be directly reduced without extensive purification.

  • Dissolve the crude aldehyde in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

    • Estimated Overall Yield: 50-60%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the two proposed synthetic routes.

Synthesis_Routes cluster_0 Route 1: Carbonylation-Reduction cluster_1 Route 2: Lithiation-Formylation A1 2-Chloro-4,6-dimethoxypyrimidine B1 Methyl 4,6-dimethoxy- pyrimidine-2-carboxylate A1->B1 Pd(OAc)₂, dppf, CO, MeOH C1 This compound B1->C1 LiAlH₄, THF A2 4,6-Dimethoxypyrimidine B2 4,6-Dimethoxy-2-pyrimidine- carboxaldehyde A2->B2 1. n-BuLi, TMEDA 2. DMF C2 This compound B2->C2 NaBH₄, MeOH

Caption: Comparative workflow of two proposed synthetic routes.

Conclusion

Both proposed routes offer viable strategies for the synthesis of this compound.

  • Route 1 (Carbonylation-Reduction) is likely to be more robust, scalable, and higher yielding, making it suitable for larger-scale preparations. The use of palladium catalysis is a well-established and reliable method for C-C bond formation on heterocyclic systems.

  • Route 2 (Lithiation-Formylation) provides a more direct and potentially quicker route to the target molecule. However, it requires stringent anhydrous and cryogenic conditions, which may be challenging for scale-up and could lead to lower overall yields due to the handling of highly reactive organolithium intermediates.

The choice between these two routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and tolerance for handling sensitive reagents. Further experimental validation is recommended to optimize the reaction conditions for either pathway.

A Comparative Guide to (4,6-Dimethoxypyrimidin-2-yl)methanol and Other Pyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic selection of pyrimidine building blocks is therefore a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of (4,6-dimethoxypyrimidin-2-yl)methanol with other common pyrimidine building blocks, supported by experimental data and detailed methodologies for key chemical transformations.

Introduction to Pyrimidine Building Blocks in Medicinal Chemistry

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms.[1] Their π-deficient nature and ability to participate in hydrogen bonding make them ideal pharmacophores. Structural modifications to the pyrimidine ring can significantly influence the physicochemical properties and biological activity of a molecule, impacting its potency, selectivity, and pharmacokinetic profile.[2]

This guide focuses on this compound, a versatile building block, and compares it to other widely used pyrimidine synthons, such as those with chloro, methyl, and unsubstituted cores. The choice of substituents on the pyrimidine ring dictates its reactivity and suitability for various synthetic transformations.

Physicochemical Properties: A Comparative Overview

The substituents on the pyrimidine ring significantly alter its electronic properties, which in turn affects its reactivity and physicochemical characteristics like solubility and pKa. The methoxy groups in this compound are electron-donating, which has a notable impact compared to the electron-withdrawing effect of chloro-substituents.

PropertyThis compound (Predicted/Analogous Data)4,6-Dichloropyrimidine4,6-DimethylpyrimidinePyrimidine (unsubstituted)
Molecular Weight ( g/mol ) 156.16148.98108.1480.09
Melting Point (°C) 87-88 (for dimethyl analog)[3]64-662520-22[4]
Boiling Point (°C) ~235 (Predicted for dimethyl analog)[3]194154123-124[4]
pKa (of the ring nitrogens) Higher (more basic) due to electron-donating groupsLower (less basic) due to electron-withdrawing groupsSlightly higher than pyrimidine1.3[5]
Solubility Soluble in methanol and other polar organic solvents.[6]Soluble in many organic solvents.Soluble in water, alcohol, ether.Miscible with water.[4]
Reactivity towards Nucleophilic Aromatic Substitution (SNAr) LowerHigherLowerModerate
Reactivity towards Electrophilic Aromatic Substitution HigherLowerHigherLower

Performance in Key Synthetic Reactions

The utility of a pyrimidine building block is largely determined by its performance in common synthetic transformations crucial for drug development, such as cross-coupling reactions and nucleophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.[7] Halogenated pyrimidines are highly reactive in SNAr reactions, making them common starting materials.

Building BlockNucleophileReaction ConditionsYield (%)Reference
4,6-DichloropyrimidineAnilineNaHCO₃, Acetonitrile, RT, 48h95[8]
2-ChloropyrimidinePiperidineK₂CO₃, water, 35-65°C, 1h88[8]
2-Chloro-4,6-dimethoxypyrimidineSodium methyl mercaptideTetrabutylammonium bromide, methanol, 45-50°C, 2h95.6[5]

The presence of electron-donating methoxy groups in this compound's core deactivates the ring towards nucleophilic attack compared to its chloro-substituted counterparts. This can be advantageous for achieving selectivity in molecules with multiple reactive sites.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, and halogenated pyrimidines are excellent substrates for this reaction. Microwave-assisted Suzuki coupling has been shown to significantly reduce reaction times and improve yields.[9]

Building BlockBoronic AcidCatalyst (mol%)BaseSolventTemp (°C) & TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100, 15 min (MW)80[9]
2-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O100, 15 min (MW)65[2]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80, 12h85[8]

While this compound itself is not halogenated for direct coupling, its derivatives often are. The electronic effects of the methoxy groups can influence the oxidative addition step of the catalytic cycle.

Applications in Drug Discovery: Case Studies

The choice of pyrimidine building block is critical in the synthesis of many blockbuster drugs.

  • Osimertinib (Tagrisso®): An EGFR inhibitor used to treat non-small cell lung cancer. Its synthesis starts from 2,4-dichloropyrimidine, highlighting the utility of di-halogenated pyrimidines for sequential functionalization.

  • Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor for treating B-cell cancers. Its synthesis involves a pyrazolo[3,4-d]pyrimidine core, often constructed from substituted pyrimidine precursors.[10]

  • Rosuvastatin (Crestor®): A statin used to lower cholesterol. The synthesis of Rosuvastatin utilizes a substituted pyrimidine building block, demonstrating the importance of this scaffold in metabolic disease therapeutics.[11]

The methoxy groups in building blocks like this compound can be crucial for several reasons: they can mimic the hydrogen bonding capabilities of a hydroxyl group after in vivo demethylation, they can improve solubility and pharmacokinetic properties, and their electron-donating nature can be exploited to direct further chemical modifications.

Signaling Pathways and Experimental Workflows

Pyrimidine-based inhibitors are prevalent in targeting various signaling pathways implicated in diseases like cancer and inflammation.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[2][12] Pyrimidine-based tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.[1]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor (4,6-Dimethoxypyrimidin-2-yl) methanol Derivative (e.g., TKI) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by a TKI.

Experimental Workflow: Kinase Inhibition Assay

A common method to assess the efficacy of a pyrimidine-based inhibitor is a kinase inhibition assay.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare serial dilution of This compound derivative in DMSO Start->Compound_Prep Kinase_Mix Prepare kinase reaction mixture (Kinase, Substrate, ATP, Buffer) Start->Kinase_Mix Dispense Dispense compound and kinase mixture into 384-well plate Compound_Prep->Dispense Kinase_Mix->Dispense Incubate Incubate at RT for 60 min Dispense->Incubate Detect Add ATP detection reagent Incubate->Detect Read Measure luminescence Detect->Read Analyze Calculate % inhibition and IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar pyrimidine-2-methanol derivatives.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Paraformaldehyde

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add paraformaldehyde (1.5 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Chloro-4,6-dimethoxypyrimidine derivative

This protocol is based on established methods for microwave-assisted Suzuki coupling of chloropyrimidines.[9]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the 2-chloro-4,6-dimethoxypyrimidine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format to determine the IC50 value of a test compound.

Materials:

  • Kinase (e.g., EGFR, BTK, JAK2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compound (e.g., a derivative of this compound)

  • DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Dispensing: Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate. Include DMSO-only wells as a 100% activity control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells containing the compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its unique electronic properties, conferred by the methoxy groups, offer distinct advantages in synthetic strategy compared to more traditional halogenated or alkylated pyrimidines. While less reactive towards nucleophilic substitution, this can be exploited for selective functionalization. The electron-rich nature of the dimethoxy-substituted ring makes it more amenable to electrophilic substitution. The choice of the optimal pyrimidine building block will ultimately depend on the specific synthetic route and the desired biological target. By understanding the comparative physicochemical properties and reactivity of these building blocks, researchers can make more informed decisions to accelerate the discovery and development of novel therapeutics.

References

A Head-to-Head Comparison of Catalysts for Pyrimidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents. Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core structure of nucleic acids and a wide array of biologically active compounds.[1][2] The development of efficient and sustainable catalytic methods for their synthesis has therefore been a major focus of chemical research.[2][3] This guide provides a comprehensive comparison of various catalytic systems, offering insights into their performance with supporting experimental data to aid in the selection of the most suitable catalyst for specific synthetic needs.

Performance Comparison of Catalysts

The efficacy of a catalyst in pyrimidine synthesis is evaluated based on several key performance indicators, including reaction yield, reaction time, catalyst loading, and recyclability. The following table summarizes the performance of various catalysts in the synthesis of pyrimidine derivatives, providing a clear comparison to inform catalyst selection.

CatalystReaction TypeSubstratesSolventTemperature (°C)TimeYield (%)Reference
Metal-Based Catalysts
CuCl₂·2H₂OBiginelli ReactionBenzaldehyde, Ethyl acetoacetate, UreaSolvent-free10015 min95[4]
Ni-catalyst[3+2+1] AnnulationAmidines, AlcoholsToluene11024 hup to 93[5]
Iridium-pincer complexMulticomponentAmidines, AlcoholsToluene13024 hup to 93[6]
Fe₃O₄@FAp@Ni nanocatalystOne-pot, three-component6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, 3-cyanoacetyl-indole, Aromatic aldehydesEthanolReflux30-45 min95[7]
Zirconium dioxide nanoparticlesOne-pot, three-componentAryl aldehydes, Malononitrile, Amino-uracilReflux2-3 h86-97[7]
Organocatalysts
L-proline/TFAThree-componentAromatic aldehyde, Urea/thiourea, 3,4-dihydro-(2H)-pyranAcetonitrile853-4 h85-92[8]
Vitamin CMulticomponentAromatic aldehydes, 6-amino-1,3-dimethyluracil, MalononitrileSolvent-free8010-15 min94-98[9]
Heterogeneous Catalysts
Basic AluminaCondensationChalcones, ThioureaSolvent-free (Microwave)-2-3 min90-94[10]
Fe₃O₄@SiO₂-APA-amide/imid-NiCl₂Three-componentAryl aldehyde, Barbituric acid, Malononitrile----[11]
Verjuice-based catalystThree-componentAldehydes, Malononitriles, Barbituric acids---~95[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are selected protocols for key pyrimidine synthesis reactions using different catalytic systems.

Biginelli Reaction using CuCl₂·2H₂O (Solvent-free)

This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[1]

  • Materials: Aldehyde (1 mmol), β-ketoester (1 mmol), Urea (1.5 mmol), CuCl₂·2H₂O (0.1 mmol).

  • Procedure: A mixture of the aldehyde, β-ketoester, urea, and CuCl₂·2H₂O is heated at 100°C for the specified time (e.g., 15 minutes).[4] After cooling to room temperature, the solid mass is washed with cold water and recrystallized from ethanol to yield the pure dihydropyrimidinone.[1]

Pinner Synthesis of Pyrimidines

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Materials: 1,3-dicarbonyl compound (1.0 eq), Amidine hydrochloride (1.2 eq), Ethanol.

  • Procedure: A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization.[1]

Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

This modern approach utilizes microwave assistance to accelerate the reaction.

  • Materials: 4(6)-aminouracil (1 mmol), Aromatic aldehyde (1 mmol), Malononitrile (1.2 mmol), DMF.

  • Procedure: A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is subjected to microwave irradiation in DMF. Optimal results are typically achieved at a maximum power of 250 W, with the reaction generally completing within 5-10 minutes.[1]

Visualizing Reaction Pathways and Workflows

Understanding the intricate steps of a chemical synthesis can be significantly enhanced through visualization. The following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general experimental workflow.

Biginelli_Reaction_Mechanism Reactants Aldehyde + β-Ketoester + Urea Acyliminium Acyliminium Ion Intermediate Reactants->Acyliminium Acid Catalyst Enolate Enolate of β-Ketoester Reactants->Enolate Addition Michael-type Addition Acyliminium->Addition Enolate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Dihydropyrimidinone (DHPM) Dehydration->DHPM

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

Pyrimidine_Synthesis_Workflow Reactants Select Reactants (Aldehyde, Ketone, Amidine, etc.) Mixing Mix Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Choose Catalyst (Metal, Organo, Nano, etc.) Catalyst->Mixing Solvent Select Solvent (or Solvent-free) Solvent->Mixing Heating Apply Heat / Microwaves (if required) Mixing->Heating Monitoring Monitor Reaction Progress (TLC, GC, etc.) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction / Filtration Quenching->Extraction Purification Purification (Recrystallization, Chromatography) Extraction->Purification Characterization Characterize Product (NMR, IR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: A general experimental workflow for catalyst-mediated pyrimidine synthesis.

Catalyst_Selection_Logic Start Desired Pyrimidine Derivative Substrate_Scope Substrate Scope and Functional Group Tolerance Start->Substrate_Scope Reaction_Conditions Desired Reaction Conditions (Temp, Time, Solvent) Substrate_Scope->Reaction_Conditions Green_Chemistry Green Chemistry Considerations (Recyclability, Atom Economy) Reaction_Conditions->Green_Chemistry Metal_Catalyst Metal-Based Catalysts (High activity, potential for toxicity) Green_Chemistry->Metal_Catalyst Broad scope, robust Organocatalyst Organocatalysts (Metal-free, often milder conditions) Green_Chemistry->Organocatalyst Mild, sustainable Nanocatalyst Nanocatalysts (High surface area, recyclable) Green_Chemistry->Nanocatalyst Recyclable, efficient Final_Choice Optimal Catalyst Selection Metal_Catalyst->Final_Choice Organocatalyst->Final_Choice Nanocatalyst->Final_Choice

Caption: Logical workflow for selecting a suitable catalyst for pyrimidine synthesis.

References

Comparative Analysis of Herbicidal Activity: (4,6-Dimethoxypyrimidin-2-yl)methanol Derivatives vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Herbicidal Efficacy of Novel Pyrimidine Compounds

The quest for novel and effective herbicides is a continuous endeavor in agrochemical research. Compounds derived from (4,6-Dimethoxypyrimidin-2-yl)methanol have emerged as a promising class of herbicides, primarily targeting the enzyme Acetolactate Synthase (ALS). This enzyme, also known as Acetohydroxyacid Synthase (AHAS), is crucial for the biosynthesis of branched-chain amino acids in plants, making it an excellent target for selective weed control. This guide provides a comprehensive comparison of the herbicidal activity of these novel pyrimidine derivatives against established commercial herbicides, supported by available experimental data and detailed protocols.

Mechanism of Action: Inhibition of Acetolactate Synthase

Derivatives of this compound, much like several commercial herbicide families including sulfonylureas, imidazolinones, and triazolopyrimidines, function by inhibiting the ALS enzyme. This inhibition disrupts the production of essential amino acids (valine, leucine, and isoleucine), leading to the cessation of plant cell growth and eventual death of the weed. The 4,6-dimethoxypyrimidine moiety is a key structural feature found in many potent ALS-inhibiting herbicides.[1]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_herbicides Herbicidal Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Pyrimidine_Derivatives This compound Derivatives Pyrimidine_Derivatives->ALS Inhibition Commercial_Herbicides Commercial ALS Inhibitors (e.g., Sulfonylureas) Commercial_Herbicides->ALS Inhibition

Caption: Mechanism of action of this compound derivatives.

Comparative Herbicidal Activity Data

The following tables summarize the available data on the herbicidal activity of various pyrimidine derivatives, including those with the 4,6-dimethoxypyrimidine core, in comparison to commercial herbicides. The data is presented as percentage inhibition of root and shoot growth, as well as IC50 and GR50 values where available.

Table 1: In Vitro Herbicidal Activity - Root and Shoot Growth Inhibition (%)

CompoundTarget Weed SpeciesConcentrationRoot Inhibition (%)Shoot Inhibition (%)Commercial StandardStandard's Inhibition (%)
Phenylpyrimidine-5-carboxylate derivativeRaphanus sativus (Radish)100 µg/mL> L1A & L1B> L1A & L1BPendimethalinHigher than test compounds
Pyrimidine thiourea derivative (4d)Brassica napus (Rapeseed)100 mg/L81.5-Bensulfuron-methylLess effective on E. crus-galli
Pyrimidine thiourea derivative (4f)Digitaria adscendens100 mg/L81-Bensulfuron-methylLess effective on E. crus-galli
Pyrido[2,3-d]pyrimidine derivative (2o)Agrostis stolonifera (Bentgrass)1 mMGood activity (Rank 4-5)-Clomazone, FlumioxazinSimilar activity
Pyrido[2,3-d]pyrimidine derivativesLactuca sativa (Lettuce)1 mMNo marked effect---

Note: Data for phenylpyrimidine-5-carboxylate and pyrido[2,3-d]pyrimidine derivatives is presented qualitatively as direct percentage values were not available in the source.[2][3][4][5]

Table 2: In Vitro Acetolactate Synthase (ALS) Inhibition

CompoundEnzyme SourceIC50 (µM)Commercial StandardStandard's IC50 (µM)
Pyrimidine-biphenyl hybrid (4aa)Arabidopsis thaliana0.09Bispyribac0.54
Pyrimidine-biphenyl hybrid (4bb)Arabidopsis thaliana0.02Flumetsulam0.38
Pyrimidine thiourea derivative (4d)Yeast (in vivo)- (44.4% inhibition at 100 mg/L)--

Note: IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Table 3: Whole Plant Herbicidal Activity - Post-emergence

CompoundTarget Weed SpeciesApplication Rate (g a.i./ha)Growth Reduction (%)Commercial StandardStandard's Efficacy
Pyrimidine-tetrahydrocarbazole hybrid (5q)Digitaria sanguinalis & others750Good to excellent--
Pyrimidine-biphenyl hybrid (4aa)Descurainia sophia, Ammannia arenaria37.5 - 150ExcellentBispyribacLess effective at 0.235-0.94 g a.i./ha
Pyrimidine-biphenyl hybrid (4bb)Descurainia sophia, Ammannia arenaria37.5 - 150ExcellentBispyribacLess effective at 0.235-0.94 g a.i./ha

Note: GR50 (the dose causing 50% growth reduction) values were not available for these specific derivatives in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of herbicidal activity studies. Below are outlines of common experimental protocols.

In Vitro Herbicidal Activity Assay (Seedling Growth)

This method assesses the effect of compounds on the germination and early growth of weed seedlings.

In_Vitro_Herbicidal_Assay start Start prepare_solutions Prepare test compound solutions (various concentrations) start->prepare_solutions add_solutions Add test solutions to Petri dishes prepare_solutions->add_solutions sterilize_seeds Sterilize weed seeds petri_dish_setup Place seeds in Petri dishes with filter paper sterilize_seeds->petri_dish_setup petri_dish_setup->add_solutions incubation Incubate in controlled environment (dark, 25-28°C) add_solutions->incubation measure_growth Measure root and shoot length after a set period (e.g., 72h) incubation->measure_growth calculate_inhibition Calculate % inhibition relative to control measure_growth->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for in vitro herbicidal activity assay.

  • Preparation of Test Solutions: Dissolve the synthesized compounds and commercial standards in a suitable solvent (e.g., DMSO) and then dilute with distilled water to the desired concentrations.

  • Seed Sterilization and Plating: Surface sterilize seeds of the target weed species (e.g., Raphanus sativus, Brassica napus) and place them on filter paper in sterile Petri dishes.

  • Treatment Application: Add a specific volume of each test solution to the respective Petri dishes. A solvent-only solution serves as the negative control.

  • Incubation: Incubate the Petri dishes in a dark, temperature-controlled environment (e.g., 25-28°C) for a defined period (e.g., 72 hours).

  • Data Collection and Analysis: Measure the root and shoot lengths of the seedlings. Calculate the percentage of inhibition for each treatment compared to the negative control.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the ALS enzyme.

  • Enzyme Extraction: Homogenize young, healthy plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, necessary cofactors (e.g., FAD, TPP, MgCl2), and the substrate (pyruvate).

  • Inhibition Assay: Add various concentrations of the test compounds to the reaction mixture and incubate.

  • Quantification of Product: Stop the reaction and convert the enzymatic product (acetolactate) to acetoin, which can be colorimetrically quantified.

  • Data Analysis: Calculate the percentage of ALS inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Post-emergence Herbicidal Activity Assay (Whole Plant)

This assay evaluates the herbicidal efficacy of compounds on whole plants grown in a controlled environment.

Post_Emergence_Assay start Start sow_seeds Sow weed seeds in pots start->sow_seeds grow_plants Grow plants to 2-4 leaf stage in greenhouse sow_seeds->grow_plants spray_application Apply formulations to plant foliage grow_plants->spray_application prepare_formulations Prepare herbicide formulations (different application rates) prepare_formulations->spray_application post_treatment_growth Return plants to greenhouse for observation period (e.g., 2-3 weeks) spray_application->post_treatment_growth assess_damage Visually assess plant injury (e.g., chlorosis, necrosis) post_treatment_growth->assess_damage measure_biomass Measure fresh and dry weight of above-ground biomass assess_damage->measure_biomass calculate_gr50 Calculate GR50 values measure_biomass->calculate_gr50 end End calculate_gr50->end

Caption: Workflow for post-emergence herbicidal activity assay.

  • Plant Cultivation: Grow target weed species from seed in pots containing a suitable soil mixture in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application: Once the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the test compounds and commercial standards as a foliar spray at various application rates (g a.i./ha).

  • Evaluation: Maintain the treated plants in the greenhouse for a period of 2-3 weeks, observing for visual signs of phytotoxicity such as chlorosis, necrosis, and growth inhibition.

  • Data Collection: At the end of the evaluation period, harvest the above-ground biomass and measure the fresh and dry weights.

  • Data Analysis: Calculate the percentage of growth reduction for each treatment compared to untreated control plants. Determine the GR50 value, which is the dose required to cause a 50% reduction in plant growth.

Conclusion

The available data indicates that derivatives of this compound and other related pyrimidine structures exhibit significant herbicidal activity, often comparable or, in some cases, superior to existing commercial herbicides that target the ALS enzyme. The pyrimidine-biphenyl hybrids, in particular, have shown high potency in both enzyme inhibition and whole-plant assays, including against herbicide-resistant weeds.

For researchers and professionals in drug and herbicide development, these findings underscore the potential of the pyrimidine scaffold as a source of novel herbicidal agents. Further research focusing on the synthesis of diverse derivatives and comprehensive testing against a wider range of weed species, including resistant biotypes, is warranted to fully elucidate their potential and optimize their efficacy for agricultural applications. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations.

References

Navigating the Structure-Activity Landscape of (4,6-Dimethoxypyrimidin-2-yl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of (4,6-dimethoxypyrimidin-2-yl)methanol analogs, a class of compounds with significant potential in medicinal chemistry. By presenting available quantitative data, detailed experimental protocols, and visualizing key biological pathways and research workflows, this document aims to facilitate further exploration and optimization of this promising scaffold.

While a dedicated, comprehensive structure-activity relationship (SAR) study on this compound analogs is not extensively documented in publicly available literature, by examining related 4,6-dimethoxypyrimidine derivatives, we can infer valuable insights into the structural requirements for biological activity. The pyrimidine core is a well-established privileged structure in drug discovery, known to interact with a variety of biological targets, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of therapeutic development.[2]

Comparative Analysis of Biological Activity

To illustrate the principles of SAR within the broader class of 2-substituted-4,6-dimethoxypyrimidine derivatives, the following table summarizes the inhibitory activities of a series of analogs against a representative kinase, Microtubule Affinity-Regulating Kinase 4 (MARK4), which is implicated in neurodegenerative diseases and cancer.[3] While these are not methanol analogs, the data provides a valuable starting point for understanding how modifications at the 2-position of the 4,6-dimethoxypyrimidine scaffold can influence biological activity.

Compound ID2-SubstituentTarget KinaseIC50 (µM)[3]
8 4-(Phenylsulfonyl)piperazin-1-ylMARK437.99 ± 0.62
9 4-((2,4-Dimethoxyphenyl)sulfonyl)piperazin-1-ylMARK412.98 ± 0.63
10 4-((4-Methoxyphenyl)sulfonyl)piperazin-1-ylMARK419.87 ± 0.81
11 4-((4-Chlorophenyl)sulfonyl)piperazin-1-ylMARK424.53 ± 0.77
12 4-(p-Tolylsulfonyl)piperazin-1-ylMARK414.92 ± 0.53
13 4-(Morpholinosulfonyl)piperazin-1-ylMARK422.18 ± 0.49
14 4-(Naphthalen-2-ylsulfonyl)piperazin-1-ylMARK47.52 ± 0.33

From this limited dataset, a preliminary SAR can be inferred: the nature of the substituent at the 2-position of the pyrimidine ring significantly impacts the inhibitory potency against MARK4. The presence of a bulky, electron-rich naphthyl group (compound 14 ) leads to the highest activity, suggesting a favorable interaction within the kinase's binding pocket. In contrast, a simple phenylsulfonyl group (compound 8 ) results in the lowest activity. Substitution on the phenylsulfonyl moiety with electron-donating groups, such as dimethoxy (compound 9 ) or a methyl group (compound 12 ), appears to enhance potency compared to the unsubstituted analog.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following are representative methodologies for key experiments in the evaluation of kinase inhibitors and their cytotoxic effects.

General Procedure for the Synthesis of 2-Substituted-4,6-dimethoxypyrimidines

The synthesis of the this compound scaffold and its analogs typically starts from 2-chloro-4,6-dimethoxypyrimidine, which serves as a versatile intermediate. A general synthetic approach involves the nucleophilic substitution of the chlorine atom at the 2-position with various nucleophiles. For the synthesis of this compound itself, a formylation reaction followed by reduction would be a plausible route. A general method for introducing other substituents at the 2-position is outlined below.[4]

Step 1: Nucleophilic Substitution

To a solution of 2-chloro-4,6-dimethoxypyrimidine in a suitable solvent (e.g., methanol, isopropanol), the desired nucleophile (e.g., an amine, thiol, or alcohol) is added, often in the presence of a base (e.g., triethylamine, sodium methoxide) to facilitate the reaction.[4] The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period.

Step 2: Work-up and Purification

Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-4,6-dimethoxypyrimidine analog.

In Vitro Kinase Inhibition Assay (Representative Protocol)

A common method to determine the inhibitory potency of a compound against a specific kinase is the in vitro kinase assay. The following is a generalized protocol based on a fluorescence-based method.[5][6][7]

Materials:

  • Kinase enzyme of interest (e.g., EGFR, MARK4)

  • Peptide substrate (specific for the kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., HEPES buffer containing MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the kinase enzyme to the wells of the microplate.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity Assessment (Representative Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of potential anticancer agents.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well sterile culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context in which these compounds may act, the following diagrams illustrate a typical workflow for SAR studies and a key signaling pathway often targeted by pyrimidine-based inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Identification B Analog Design A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., Kinase Inhibition) C->D E Cell-Based Assays (e.g., Cytotoxicity) D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Design Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

References

In Silico and Molecular Docking Prowess of Pyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of in silico and molecular docking studies of various pyrimidine derivatives, offering insights into the potential of (4,6-Dimethoxypyrimidin-2-yl)methanol derivatives as a promising area for future research.

While direct and extensive research on the in silico and molecular docking studies of this compound derivatives is not widely available in the public domain, a wealth of data exists for structurally related pyrimidine analogues. By examining these studies, we can infer the potential therapeutic applications and guide future investigations into this specific class of compounds. This guide summarizes key findings from various studies on pyrimidine derivatives, presenting comparative data on their binding affinities to various protein targets implicated in diseases like cancer.

Comparative Docking Performance of Pyrimidine Derivatives

The following table collates quantitative data from multiple molecular docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of protein targets. This comparative data highlights the potential of the pyrimidine scaffold to interact with key proteins in various disease pathways.

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Pyrazolo[3,4-d]pyrimidine DerivativesPI3-K/mTOR-10.7Not Specified
Thienopyrimidine DerivativesTie2IC50 of 0.07 µM for a potent inhibitorNot Specified
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[1]
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5Not Specified
Dihydropyrimidinone DerivativesBreast Cancer Target Proteins (Various)IC50 of 2.15 µM for a potent compound (4f)Not Specified[2]
4,6-Diarylpyrimidine DerivativesPIK3γHigh Binding AffinityNot Specified[3][4]

Experimental Protocols: A Generalized Approach

The methodologies employed in the in silico and molecular docking studies of pyrimidine derivatives generally follow a standardized workflow. Below are detailed protocols for key experiments, synthesized from various research articles.

Molecular Docking Protocol

A frequently used protocol for molecular docking studies, particularly with software like AutoDock, involves the following steps:

  • Ligand Preparation: The 3D structures of the pyrimidine derivatives are sketched using chemical drawing software (e.g., ChemDraw) and saved in a suitable format like .mol. Subsequent energy minimization is performed using computational chemistry tools such as Chem3D to obtain the lowest energy conformation.[5]

  • Protein Preparation: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). Non-essential molecules like water and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned using software like AutoDock Tools. The prepared protein is saved in the PDBQT format.[5]

  • Grid Box Generation: A grid box is centered around the active site of the target protein to define the search space for the docking simulation. The dimensions of the grid are set to encompass the entire binding pocket.[5]

  • Docking Simulation: The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm for docking calculations.[6] This algorithm explores various conformations and orientations of the ligand within the defined grid box. Key parameters such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations are defined to ensure a comprehensive search of the conformational space.[5]

  • Analysis of Results: The docking results are ranked based on the predicted binding affinity, expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. Visualization software like PyMOL or UCSF Chimera is used to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein.[7]

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and pharmacodynamic properties of a compound.

  • Prediction of Physicochemical Properties: Various molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated using online tools or specialized software.

  • Pharmacokinetic Prediction: Parameters like blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and interaction with cytochrome P450 enzymes are predicted.

  • Toxicity Prediction: Potential toxicity risks, such as carcinogenicity and mutagenicity, are assessed using computational models. Several online servers and software packages are available for these predictions.

Visualizing the Path to Discovery

Diagrams are essential tools for visualizing complex scientific workflows and relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for in silico drug discovery and a logical relationship for structure-activity relationship (SAR) studies.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis l1 3D Structure Generation l2 Energy Minimization l1->l2 d1 Grid Box Generation l2->d1 p1 PDB Structure Retrieval p2 Removal of Water & Ligands p1->p2 p3 Addition of Hydrogens & Charges p2->p3 p3->d1 d2 Docking Simulation (e.g., LGA) d1->d2 a1 Binding Energy Calculation d2->a1 a2 Interaction Analysis a1->a2 Lead Identification Lead Identification a2->Lead Identification

Caption: A typical workflow for in silico molecular docking studies.

logical_relationship cluster_activity Biological Activity Core_Scaffold This compound Derivative_1 Derivative A (e.g., Ester linkage) Core_Scaffold->Derivative_1 Modification Derivative_2 Derivative B (e.g., Ether linkage) Core_Scaffold->Derivative_2 Modification Alternative_Scaffold Alternative Pyrimidine (e.g., Pyrazolo[3,4-d]pyrimidine) Core_Scaffold->Alternative_Scaffold Comparison Activity_1 Increased Potency Derivative_1->Activity_1 Activity_2 Altered Selectivity Derivative_2->Activity_2 Activity_3 Improved ADMET Alternative_Scaffold->Activity_3

Caption: Logical relationships in structure-activity relationship (SAR) studies.

Conclusion

The extensive body of research on various pyrimidine derivatives strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative data presented in this guide indicates that pyrimidine-based compounds can effectively interact with a diverse range of protein targets. The provided experimental protocols offer a solid foundation for researchers to initiate in silico investigations into this specific class of molecules. Future studies involving the synthesis, in vitro testing, and detailed computational analysis of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

Comparative Efficacy of Herbicides Derived from (4,6-Dimethoxypyrimidin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of herbicides derived from the (4,6-dimethoxypyrimidin-2-yl)methanol scaffold. These compounds primarily function as inhibitors of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. Their high efficacy at low application rates and favorable toxicological profiles have made them a cornerstone in modern weed management. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, offering a summary of quantitative efficacy data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides derived from this compound, such as those in the pyrimidinyl(thio)benzoate family, exert their phytotoxic effects by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] As these amino acids are fundamental for protein synthesis and overall plant development, the inhibition of ALS leads to a cessation of growth and eventual plant death.[2][3] Mammals are not affected by these herbicides as they obtain these amino acids through their diet.[2]

The herbicides bind to the regulatory site of the ALS enzyme, effectively blocking the active site channel and preventing substrate binding.[4][5] This inhibition is competitive with the feedback inhibitor leucine.[4] Symptoms of herbicide application, such as stunting, chlorosis (yellowing), and necrosis (tissue death), typically manifest several days after treatment.[1][2]

Below is a diagram illustrating the branched-chain amino acid biosynthesis pathway and the point of inhibition by these herbicides.

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD Acetolactate 2-Acetolactate ALS->Acetolactate Acetohydroxybutanoate 2-Aceto-2-hydroxybutanoate ALS->Acetohydroxybutanoate Oxobutanoate 2-Oxobutanoate TD->Oxobutanoate KARI Ketol-acid reductoisomerase Dihydroxyisovalerate 2,3-Dihydroxy -isovalerate KARI->Dihydroxyisovalerate Dihydroxymethylvalerate 2,3-Dihydroxy -3-methylvalerate KARI->Dihydroxymethylvalerate DHAD Dihydroxyacid dehydratase Oxoisovalerate 2-Oxo-isovalerate DHAD->Oxoisovalerate Isoleucine_precursor 2-Oxo-3-hydroxy -3-methylvalerate DHAD->Isoleucine_precursor BCAT Branched-chain amino acid transaminase Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine Oxobutanoate->ALS Acetolactate->KARI Acetohydroxybutanoate->KARI Dihydroxyisovalerate->DHAD Dihydroxymethylvalerate->DHAD Oxoisovalerate->BCAT Leucine Leucine Oxoisovalerate->Leucine Oxomethylvalerate 2-Oxo-3-methylvalerate Isoleucine_precursor->BCAT Herbicide (4,6-Dimethoxypyrimidin-2-yl) methanol Derivatives Herbicide->ALS

Caption: Inhibition of Acetolactate Synthase (ALS) in the branched-chain amino acid pathway.

Comparative Efficacy Data

The efficacy of ALS-inhibiting herbicides is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) against the target enzyme or the half-maximal growth reduction (GR50) in whole-plant assays.[2] The following tables summarize available data comparing various herbicides derived from the this compound backbone and other ALS inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50/Ki) Against Acetohydroxyacid Synthase (AHAS)

CompoundTarget EnzymeIC50 / Ki (µM)Reference
Pyrimidine-Biphenyl Hybrids
Compound 4aaArabidopsis thaliana AHAS0.09 (Ki)[1]
Compound 4bbArabidopsis thaliana AHAS0.02 (Ki)[1]
Commercial Standards
BispyribacArabidopsis thaliana AHAS0.54 (Ki)[1]
FlumetsulamArabidopsis thaliana AHAS0.38 (Ki)[1]
Other ALS Inhibitors
ImazapicCanola (Hyola 571CL) ALS>100 (I50)[6]
Metsulfuron-methylCanola (Hyola 61 - Conventional) ALS3.70 (I50)[6]

Table 2: Whole-Plant Efficacy (GR50 or % Control) of Pyrimidine-Based Herbicides

HerbicideWeed SpeciesEfficacy MetricValueApplication Rate (g ai/ha)Reference
Bispyribac-sodiumEchinochloa colona% Control>80% (at 60 DAS)20[7]
Bispyribac-sodiumCyperus iria% Control>80% (at 60 DAS)20[7]
Bispyribac-sodiumEchinochloa crus-galli% Control85-91%54-62[8]
Bispyribac-sodiumCyperus difformis% Control66-90%54-62[8]
Pyrithiobac-sodiumAmaranthus hybridus% Control>80%140[5]
Pyrithiobac-sodiumAmaranthus viridis% Control>80%140[5]
Pyrithiobac-sodium + Bispyribac-sodiumMixed Weeds in RiceGrain Yield Increase over Weedy Check55.29%500 ml/ha (product)[9]
Pyribambenz-propylAlopecurus aequalisGR50 (g ai/ha)18.2N/A
Pyribambenz-propylBeckmannia syzigachneGR50 (g ai/ha)25.6N/A

Note: Direct comparison of % control values should be done with caution as experimental conditions vary between studies.

Experimental Protocols

Detailed and robust protocols are essential for the accurate assessment of herbicide efficacy. The following methodologies are adapted from established procedures for testing ALS-inhibiting herbicides.[2][10]

In Vitro ALS Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on ALS enzyme activity.

1. Enzyme Extraction:

  • Harvest 1-2 g of fresh, young plant tissue (e.g., from susceptible weed species) and keep on ice.[10]

  • Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM pyruvate, 5 mM MgCl2, 10% glycerol, 1 mM DTT, 10 µM FAD).[10]

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

  • Collect the supernatant containing the crude ALS enzyme extract and keep it on ice.[10]

2. Enzyme Assay:

  • Prepare a reaction mixture containing assay buffer, substrate (e.g., 100 mM sodium pyruvate), and cofactors (e.g., 1 mM TPP, 20 µM FAD, 10 mM MgCl2).[10]

  • Add serial dilutions of the test herbicide to the reaction mixture in a microplate.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid (e.g., 3 M H₂SO₄).[10] This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate to allow for color development after adding creatine and α-naphthol solutions.

  • Measure the absorbance at 530 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of ALS inhibition for each herbicide concentration relative to a no-herbicide control.[10]

  • Plot the percentage of inhibition against the logarithm of the herbicide concentration.

  • Determine the IC50 value, the concentration of the herbicide that causes 50% inhibition of ALS activity, using a non-linear regression model.[10]

Whole-Plant Herbicidal Efficacy Assay (Pot Study)

This assay evaluates the herbicidal effect on whole plants under controlled conditions.

1. Plant Growth:

  • Sow seeds of the target weed species in pots containing a standardized soil or potting mix.[10]

  • Grow the plants in a controlled environment (e.g., greenhouse or growth chamber) with defined temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 16-hour photoperiod).[10]

  • Water plants as needed to ensure optimal growth.[10]

2. Herbicide Application:

  • When plants reach a specific growth stage (e.g., 3-4 true leaves), treat them with the herbicide.[10]

  • Prepare a range of herbicide concentrations, including an untreated control (sprayed with formulation blank).[10]

  • Apply the herbicide solution uniformly to the plant foliage using a precision bench sprayer to ensure consistent application volume.[10]

3. Assessment and Data Collection:

  • Return the treated plants to the controlled environment for observation.[10]

  • Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete death).[10]

  • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass and measure the fresh or dry weight.[10]

4. Data Analysis:

  • Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

  • Fit the data to a log-logistic dose-response curve to determine the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth.

Below is a diagram illustrating a typical workflow for whole-plant herbicide efficacy testing.

Herbicide_Workflow start Start sow_seeds Sow seeds of target weed species in pots start->sow_seeds end_node End grow_plants Grow plants in controlled environment (Greenhouse) sow_seeds->grow_plants apply_herbicide Apply herbicide to plants at 3-4 leaf stage grow_plants->apply_herbicide prepare_herbicide Prepare serial dilutions of herbicide prepare_herbicide->apply_herbicide observe_plants Return plants to greenhouse for observation period apply_herbicide->observe_plants assess_injury Visually assess phytotoxicity (7, 14, 21 days) observe_plants->assess_injury harvest_biomass Harvest above-ground biomass (21 days) assess_injury->harvest_biomass measure_weight Measure fresh/dry weight harvest_biomass->measure_weight analyze_data Calculate % growth reduction and determine GR50 value measure_weight->analyze_data analyze_data->end_node

Caption: Generalized workflow for whole-plant herbicide bioassays.

Conclusion

Herbicides derived from this compound are potent inhibitors of the ALS enzyme, offering effective control of a broad spectrum of weeds. The comparative data, while not exhaustive in a single study, indicates that newer derivatives, such as pyrimidine-biphenyl hybrids, can exhibit significantly higher inhibitory activity against the target enzyme than established commercial herbicides like bispyribac.[1] Efficacy in whole-plant assays is dependent on the specific herbicide, weed species, application rate, and environmental conditions. The provided experimental protocols offer a standardized framework for conducting robust comparative studies to further elucidate the structure-activity relationships and optimize the use of this important class of herbicides in agricultural and research settings.

References

A Comparative Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Its prevalence has driven the development of a diverse array of synthetic methodologies. This guide provides an objective comparison of modern pyrimidine synthesis techniques against established, traditional routes. By presenting key performance indicators and detailed experimental protocols, we aim to equip researchers with the data necessary to select the most efficient and appropriate synthetic strategy for their specific needs.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for various pyrimidine synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

Table 1: Comparison of Traditional Pyrimidine Synthesis Methods

MethodCatalystSolventReaction ConditionsReported Yield (%)Reference
Classical Biginelli Reaction HClEthanolReflux, 3 hrsOften low, not specified[1]
Modified Biginelli (Thiourea) NH₄ClMethanolReflux, 3 hrsNot specified[1]

Table 2: Comparison of Modern Pyrimidine Synthesis Methods

MethodCatalystSolventReaction ConditionsReported Yield (%)Reference
Modified Biginelli (Grindstone) CuCl₂·2H₂O / HClSolvent-freeGrinding, room temp.>90[1]
Microwave-Assisted Biginelli Polyphosphate ester (PPE)THFMicrowave irradiation, <2 minExcellent, up to 95%[2]
One-Pot Solvent-Free Synthesis N,N,N',N'-Tetrabromobenzene-1,3-disulfonamideSolvent-free100–110 °C, 13-14 hrs45-66%[3]
Catalytic One-Pot (Aqueous) Diammonium hydrogen phosphateWaterMicrowave irradiationGood[4]
Copper Nanoparticle Catalyzed Biginelli Copper nanoparticles in [bmim]BF₄Ionic LiquidRoom temperature, ~15 min>90%[5]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate reproducibility and adaptation.

Classical Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1 mmol)

  • Catalytic amount of HCl

Solvent:

  • Methanol (30 cm³)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of HCl is placed in a round-bottom flask.[1]

  • Methanol is added as the solvent.[1]

  • The mixture is refluxed at 60°C for 3 hours.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from ethanol.

Modified Biginelli Reaction (Grindstone Method)

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • CuCl₂·2H₂O (0.25 mmol)

  • A few drops of concentrated HCl

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.[1]

  • The progress of the reaction is monitored by TLC.[1]

  • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[1] This method is noted for being an eco-friendly, solvent-free alternative with high reported yields.[1]

One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Reactants:

  • Arylglyoxals (1a-d)

  • 6-amino-1,3-dimethyluracil (2)

  • Barbituric acid derivatives (3a-c)

  • Tetra-n-butylammonium bromide (TBAB) (5 mol%)

Solvent:

  • Ethanol

Procedure:

  • A mixture of the arylglyoxal, 6-amino-1,3-dimethyluracil, barbituric acid derivative, and TBAB is stirred in ethanol.

  • The reaction is carried out at 50 °C for 60-80 minutes.[6]

  • This protocol is highlighted for its high yields (73-95%), simple procedure, and mild reaction conditions.[6]

Signaling Pathways and Experimental Workflows

The biological significance of pyrimidines often lies in their ability to interact with and modulate cellular signaling pathways. Pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cancer therapy and the treatment of inflammatory diseases.[7][8]

Below are diagrams illustrating a generalized pyrimidine synthesis workflow and the involvement of pyrimidine-based inhibitors in key signaling cascades.

G cluster_reactants Starting Materials cluster_process Synthesis Process Aldehyde Aldehyde Mixing Mixing Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Reaction Reaction (Heating/Irradiation) Mixing->Reaction Workup Work-up & Purification Reaction->Workup Product Pyrimidine Derivative Workup->Product

A generalized workflow for pyrimidine synthesis.

Many pyrimidine derivatives function as kinase inhibitors, targeting pathways like the JAK-STAT and MAPK/ERK pathways, which are often dysregulated in cancer and inflammatory diseases.[8][9]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK

Inhibition of the JAK-STAT pathway by a pyrimidine-based inhibitor.

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival, and it is a key target for anticancer drug development.[9]

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Pyrimidine-based ERK Inhibitor Inhibitor->ERK

Inhibition of the MAPK/ERK pathway by a pyrimidine-based inhibitor.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Drugs with a 4,6-Dimethoxypyrimidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its potential success. This guide provides a comparative evaluation of the metabolic stability of drugs containing the 4,6-dimethoxypyrimidine moiety, a scaffold increasingly utilized in medicinal chemistry, particularly for kinase inhibitors. Through an objective analysis of experimental data, this document aims to shed light on the metabolic fate of this chemical entity and its performance against relevant alternatives.

The 4,6-dimethoxypyrimidine core has been incorporated into several investigational drugs, including the p38 MAPK/Tie2 inhibitor Pexmetinib (ARRY-614) and the Bruton's tyrosine kinase (BTK) inhibitor Fenebrutinib (GDC-0853). Understanding how this specific substitution pattern on the pyrimidine ring influences a molecule's susceptibility to metabolic enzymes is paramount for predicting its pharmacokinetic profile and potential for drug-drug interactions.

In Vitro Metabolic Stability Profile

The metabolic stability of a compound is often first assessed using in vitro systems, such as human liver microsomes (HLMs) or hepatocytes. These assays provide key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2), which are predictive of in vivo hepatic clearance.

A recent study quantified the metabolic stability of Fenebrutinib (GDC-0853) in HLMs. The findings revealed a relatively short in vitro half-life of 13.93 minutes and a high intrinsic clearance of 58.21 mL/min/kg, suggesting that Fenebrutinib is readily metabolized by hepatic enzymes.[1]

To provide a comparative context, we can examine the metabolic profiles of other kinase inhibitors that do not feature the 4,6-dimethoxypyrimidine moiety, such as Dasatinib and Bosutinib .

Dasatinib , a multi-targeted kinase inhibitor, has a short in vivo half-life of 3-4 hours and is primarily metabolized by CYP3A4.[2][3] Its rapid clearance in vivo aligns with what might be expected for a compound with moderate to high metabolic turnover.

Bosutinib , another kinase inhibitor, is also predominantly cleared via metabolism, with CYP3A4 being the major contributing enzyme.[4][5] In silico predictions have suggested that the methyl piperazine group on Bosutinib could be a metabolic liability, highlighting the importance of in vitro assessments to identify and mitigate such metabolic hotspots.[6][7]

The following table summarizes the available metabolic stability data for these compounds.

CompoundMoietyIn Vitro Half-life (t1/2) in HLMIntrinsic Clearance (CLint) in HLMIn Vivo Half-life (Human)Primary Metabolizing Enzyme(s)
Fenebrutinib (GDC-0853) 4,6-Dimethoxypyrimidine13.93 min[1]58.21 mL/min/kg[1]4.2-9.9 hours[8][9]Not specified
Pexmetinib (ARRY-614) 4,6-DimethoxypyrimidineData not availableData not available~9-14 hours[2]Not specified
Dasatinib Other HeterocycleData not availableData not available3-4 hours[2][3]CYP3A4[2][3]
Bosutinib Other HeterocycleData not availableData not availableNot specifiedCYP3A4[4][5]

Experimental Protocols

The determination of in vitro metabolic stability is a standardized process crucial for drug discovery programs. Below are the typical methodologies for the key experiments cited.

Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Protocol:

  • Incubation: The test compound (typically at a low concentration, e.g., 1 µM) is incubated with pooled human liver microsomes and a NADPH-regenerating system (to support CYP activity) in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolic Pathways and Bioisosteric Considerations

The 4,6-dimethoxypyrimidine moiety can undergo several metabolic transformations. The methoxy groups are susceptible to O-dealkylation, a common metabolic reaction catalyzed by CYP enzymes. The pyrimidine ring itself can also be a site of oxidation.

The concept of bioisosteric replacement is a key strategy in medicinal chemistry to modulate the metabolic stability of a lead compound. By replacing a metabolically liable group with a bioisostere, it is possible to block or slow down metabolism, thereby improving the pharmacokinetic profile. For instance, replacing a metabolically susceptible methoxy group with a more stable alternative, such as a fluoro or trifluoromethyl group, is a common approach to enhance metabolic stability.[10]

The following diagrams illustrate the general workflow for assessing metabolic stability and a simplified representation of a common metabolic pathway for compounds containing a methoxy group.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH-Regenerating System NADPH->Incubate TimePoints Sample at Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Experimental Workflow for HLM Stability Assay

metabolic_pathway Parent Drug with Methoxy Group (R-OCH3) CYP450 CYP450 Enzymes Parent->CYP450 O-dealkylation Metabolite Hydroxylated Metabolite (R-OH) CYP450->Metabolite

Simplified O-Dealkylation Pathway

Conclusion

The available data suggests that the 4,6-dimethoxypyrimidine moiety can be susceptible to significant metabolism, as evidenced by the rapid in vitro clearance of Fenebrutinib. However, the longer in vivo half-life of Pexmetinib indicates that other structural features of the molecule also play a crucial role in determining its overall metabolic fate. When compared to other kinase inhibitors like Dasatinib and Bosutinib, it is clear that metabolic stability is a multifaceted issue influenced by the entire molecular structure, not just a single moiety.

For drug discovery teams, these findings underscore the importance of early and comprehensive in vitro metabolic profiling. Identifying potential metabolic liabilities associated with the 4,6-dimethoxypyrimidine scaffold, or any other chemical entity, allows for the timely application of medicinal chemistry strategies, such as bioisosteric replacement, to optimize for a more favorable pharmacokinetic profile. Further head-to-head in vitro metabolic stability studies of these and other related compounds would provide a more definitive understanding of the role of the 4,6-dimethoxypyrimidine moiety in drug metabolism.

References

Safety Operating Guide

Proper Disposal of (4,6-Dimethoxypyrimidin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (4,6-Dimethoxypyrimidin-2-yl)methanol, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a chemical substance that requires careful management to prevent accidental exposure and ensure the safety of laboratory personnel.

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a face shield when handling the compound.[1] Skin should be washed thoroughly after handling.[1]

  • Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of mists or vapors.[1] Respiratory protection is required if vapors or aerosols are generated.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[2] Use explosion-proof electrical and ventilating equipment.

  • Spill Management: In case of a spill, do not let the product enter drains. Cover drains and collect the spill with a liquid-absorbent material like Chemizorb®. The area should then be cleaned, and the collected waste disposed of properly.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information.

ParameterSpecificationReference
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Keep cool and store locked up.[1]
Fire Extinguishing Use dry sand, dry chemical, or alcohol-resistant foam.
Personal Protection Wear protective gloves, eye protection, and face protection.[1]
Accidental Release Avoid substance contact, ensure adequate ventilation, and keep away from heat and ignition sources.

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

A 1. Waste Generation (Unused or contaminated material) B 2. Segregation (Keep in original or properly labeled container. Do not mix with other waste.) A->B Properly contain C 3. Temporary Storage (Store in a cool, well-ventilated, and locked area. Keep container tightly closed.) B->C Secure storage D 4. Professional Disposal (Contact a licensed professional waste disposal service.) C->D Arrange for pickup E 5. Final Disposition (Dispose of at an approved waste disposal plant.) D->E Ensure compliant disposal

Caption: Workflow for the disposal of this compound.

Detailed Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Procedure:

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain. This is to prevent environmental contamination, as the substance hydrolyzes in contact with water.

  • Use Original or Approved Containers: Leave the chemical in its original container whenever possible. If the original container is damaged, transfer the waste to a compatible and properly labeled container. The container must be kept tightly closed.

  • No Mixing of Waste: Do not mix this compound with other waste materials. This prevents potentially hazardous chemical reactions.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and any associated hazards.

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources. The storage area should be locked up or accessible only to authorized personnel.

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and reputable professional waste disposal service.[3] These companies are equipped to handle and transport hazardous materials safely.

  • Documentation: Maintain records of the waste disposal, including the name of the disposal company and the date of collection, in accordance with local and national regulations.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for (4,6-Dimethoxypyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4,6-Dimethoxypyrimidin-2-yl)methanol. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds, including methanol and other pyrimidine derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the analysis of related chemical safety data.

Protection Type Recommended Equipment Specification/Standard
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk.[1]OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use.[2] For compounds with unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[2]
Skin and Body Protection Laboratory coat (flame-resistant recommended).[2] Long-sleeved, knee-length. Consider disposable coveralls for larger quantities or when there is a higher risk of contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated or if working outside of a fume hood.[1][3] Follow local and national regulations.
Foot Protection Closed-toe and closed-heel shoes.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to standardized laboratory protocols is critical for minimizing risk and ensuring a safe research environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

  • Material and Waste: Have all necessary materials for the experiment and appropriate, labeled waste containers ready before starting work.

Donning PPE
  • Before handling the chemical, put on a lab coat, followed by safety glasses or goggles, and finally, chemically resistant gloves.

Chemical Handling
  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[3]

  • Aerosol Prevention: Prevent the formation of dust and aerosols.[3] Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

Doffing PPE
  • Remove gloves first, turning them inside out as you remove them.

  • Then, remove your lab coat, followed by your eye protection.

  • Wash your hands again after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Characterization
  • All waste containing this compound must be treated as hazardous waste. This includes the pure chemical, solutions, and any contaminated labware or PPE.

Waste Segregation and Collection
  • Solid Waste: Collect solid waste, including contaminated gloves, weighing paper, and paper towels, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Storage
  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers closed when not in use.

Disposal
  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Visual Guides

Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS (or equivalent safety information) prep_ppe Gather appropriate PPE prep_sds->prep_ppe prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace prep_waste Prepare labeled waste containers prep_workspace->prep_waste handling_don Don PPE prep_waste->handling_don handling_procedure Perform experimental procedure handling_don->handling_procedure handling_spill Follow spill procedure if necessary handling_procedure->handling_spill cleanup_waste Segregate and store hazardous waste handling_spill->cleanup_waste cleanup_decon Decontaminate workspace cleanup_waste->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Spill Response

G Emergency Spill Response Plan start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate assess Assess the spill size and hazards evacuate->assess small_spill Is the spill small and manageable? assess->small_spill large_spill Large or unknown spill small_spill->large_spill No ppe Don appropriate PPE small_spill->ppe Yes contact_ehs Contact EHS and evacuate the lab large_spill->contact_ehs contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if applicable and safe contain->neutralize cleanup Clean up spill residue neutralize->cleanup dispose Dispose of all materials as hazardous waste cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident decontaminate->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.